SU6656
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3Z)-N,N-dimethyl-2-oxo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-22(2)26(24,25)14-7-8-18-15(11-14)16(19(23)21-18)10-13-9-12-5-3-4-6-17(12)20-13/h7-11,20H,3-6H2,1-2H3,(H,21,23)/b16-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGJQOUIVKBFGH-YBEGLDIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=CC3=CC4=C(N3)CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CC\2=C(C=C1)NC(=O)/C2=C\C3=CC4=C(N3)CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SU6656: A Technical Guide to its Mechanism of Action
Introduction
SU6656 is a small molecule inhibitor developed in 2000, recognized primarily for its selective inhibition of the Src family of non-receptor tyrosine kinases (SFKs).[1] It acts as a potent, ATP-competitive inhibitor, making it a valuable tool in research to dissect the complex roles of SFKs in cellular signal transduction.[2][3] This guide provides an in-depth overview of this compound's core mechanism, its impact on critical signaling pathways, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: Selective Kinase Inhibition
The primary mechanism of this compound is its function as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain to prevent the phosphorylation of substrate proteins.[3] Its principal targets are members of the Src family kinases. However, the reported potency (IC50 values) varies between different studies and suppliers, highlighting the importance of considering the specific experimental context.
Data Presentation: In Vitro Kinase Inhibition
The following tables summarize the IC50 values of this compound against various Src family kinases as reported by different sources.
Table 1: this compound IC50 Values (Source: R&D Systems / Tocris Bioscience) [2]
| Kinase | IC50 (nM) |
| Yes | 0.02 |
| Lyn | 0.13 |
| Fyn | 0.17 |
| Src | 0.28 |
| Lck | 6.88 |
Table 2: this compound IC50 Values (Source: Selleck Chemicals / Medchemexpress) [4][5]
| Kinase | IC50 (nM) |
| Yes | 20 |
| Lyn | 130 |
| Fyn | 170 |
| Src | 280 |
Selectivity and Off-Target Profile
This compound exhibits notable selectivity for SFKs over certain other kinases, such as the Platelet-Derived Growth Factor (PDGF) receptor.[1] This selectivity has been crucial for its use in distinguishing SFK-dependent signaling events from those directly mediated by receptor tyrosine kinases.[6][7] However, subsequent studies have identified several off-target kinases, including AMPK, Aurora B, Aurora C, and BRSK2.[1][2] This underscores the need for careful interpretation of cellular data, as effects may not be solely attributable to SFK inhibition.
Modulation of Key Signaling Pathways
This compound has been instrumental in elucidating the role of Src family kinases in a variety of critical signaling cascades.
PDGF Receptor Signaling
In NIH 3T3 fibroblasts, SFKs are essential for the mitogenic response to PDGF. This compound has been used to confirm that SFKs are required for PDGF-stimulated DNA synthesis and c-Myc induction.[6][8][9] The inhibitor blocks the phosphorylation of downstream Src substrates, including c-Cbl and Protein Kinase C δ (PKCδ).[6][8]
Interestingly, this compound affects the adaptor protein Shc at tyrosines 239 and 240, sites phosphorylated by SFKs, but does not affect phosphorylation at tyrosine 317, which is likely a direct target of the PDGF receptor itself.[6][7][8] This specific action allows for the dissection of a Ras-independent pathway leading to Myc activation.[6] Crucially, this compound does not inhibit the PDGF receptor's own kinase activity or the subsequent activation of the MAP kinase (ERK) pathway.[6]
mTOR Signaling Pathway
This compound has been shown to suppress the mTORC1 signaling pathway, which is often hyperactivated in cancer.[10][11] Src kinase activity is directly involved in up-regulating this pathway. Treatment with this compound leads to decreased phosphorylation of Akt and downstream mTORC1 targets like TSC2, S6K1, and 4E-BP1.[12][13] An important distinction from mTOR inhibitors like rapamycin is that this compound-mediated inhibition is not accompanied by the feedback activation of Akt, which can be a mechanism of drug resistance.[10][11]
Bone Metabolism: Osteoclasts and Osteoblasts
This compound uniquely uncouples bone formation from bone resorption.[14] It inhibits bone resorption by reducing osteoclast number and function, blocking c-fms signaling, and inducing osteoclast apoptosis.[14] Concurrently, it stimulates bone formation by enhancing the BMP-SMAD signaling pathway in osteoblasts, leading to increased differentiation and matrix mineralization.[14] This dual action results in a net increase in bone mass.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified kinase.
-
Objective: To determine the IC50 value of this compound against a specific kinase.[3]
-
Methodology:
-
A reaction mixture is prepared containing the purified recombinant kinase (e.g., Src, Fyn), a kinase-specific peptide substrate (e.g., poly-Glu-Tyr), and kinase assay buffer.[3][5]
-
This compound is added across a range of concentrations. A vehicle control (DMSO) is run in parallel.[3]
-
The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP) and the appropriate divalent cation (e.g., 20 mM MgCl₂ for Src or 10 mM MnCl₂ for Lck).[5]
-
The reaction is incubated at 30°C for a defined period.[3]
-
The reaction is terminated, often by spotting the mixture onto filter paper to precipitate the now-radiolabeled substrate.[3]
-
The amount of incorporated phosphate is quantified using a phosphorimager or other detection method.
-
Data are plotted as percent inhibition versus inhibitor concentration to calculate the IC50 value.
-
Western Blot Analysis of Cellular Src Phosphorylation
This cell-based assay assesses the ability of this compound to block Src activation within a cellular context.
-
Objective: To measure the effect of this compound on the phosphorylation of Src at its activating tyrosine residue (Tyr416).[3]
-
Methodology:
-
Culture appropriate cells (e.g., NIH 3T3 fibroblasts) to sub-confluency.
-
Pre-treat cells with various concentrations of this compound or a vehicle control for 1-2 hours.[3]
-
If applicable, stimulate the cells with a growth factor (e.g., PDGF) to induce Src activation.[3]
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for phospho-Src (Tyr416).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total Src as a loading control.
-
Quantify band intensities to determine the relative inhibition of Src phosphorylation.
-
Cell Proliferation / DNA Synthesis Assay
-
Objective: To measure the impact of this compound on mitogen-stimulated cell cycle progression.
-
Methodology:
-
Seed cells (e.g., NIH 3T3) and typically serum-starve to synchronize them in G0/G1 phase.
-
Treat cells with a mitogen (e.g., PDGF) in the presence of varying concentrations of this compound.[6]
-
During the last few hours of incubation, add BrdU (a thymidine analog) to the culture medium.
-
Harvest, fix, and permeabilize the cells.
-
Stain cells with an anti-BrdU antibody conjugated to a fluorophore and a DNA dye (like propidium iodide).
-
Analyze the cell population by flow cytometry (FACS) to quantify the percentage of cells that have incorporated BrdU (i.e., are in S-phase).[6]
-
Calculate the IC50 for the inhibition of S-phase induction.[6]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of mTORC1 by this compound, the selective Src kinase inhibitor, is not accompanied by activation of Akt/PKB signalling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. foliabiologica.lf1.cuni.cz [foliabiologica.lf1.cuni.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Selective inhibition of Src family kinases by this compound increases bone mass by uncoupling bone formation from resorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
SU6656: A Technical Guide for Researchers
An In-depth Technical Guide on the Research Applications of SU6656, a Selective Src Family Kinase Inhibitor
This compound is a potent and selective, ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] Developed in 2000 by SUGEN Inc., it has become a valuable research tool for elucidating the roles of Src family kinases in various cellular processes, including signal transduction, cell proliferation, angiogenesis, and bone metabolism.[1] This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Concepts and Mechanism of Action
This compound primarily exerts its effects by inhibiting the catalytic activity of Src family kinases, which include Src, Yes, Lyn, and Fyn.[3][4] By binding to the ATP pocket of the kinase domain, this compound prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signaling cascades.[2]
Beyond its primary targets, this compound has been shown to inhibit other kinases, such as Focal Adhesion Kinase (FAK) and the serine/threonine kinase Akt, albeit often at higher concentrations.[3] It has also been reported to interfere with the activity of Aurora kinases, which are crucial for cell division.[5] This broader activity profile should be considered when interpreting experimental results.
The inhibition of these key signaling molecules by this compound leads to a variety of cellular effects, including the suppression of cell growth, induction of apoptosis, and inhibition of angiogenesis and cell migration. These effects have been observed in a range of research models, from cell culture to in vivo studies.
Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of this compound against various kinases is summarized in the table below. This data is crucial for designing experiments and interpreting results, allowing researchers to use this compound at concentrations that are selective for Src family kinases while minimizing off-target effects.
| Kinase Target | IC50 (nM) |
| Yes | 20 |
| Lyn | 130 |
| Fyn | 170 |
| Src | 280 |
| Lck | 6,880 |
| Other Kinases | |
| Aurora B | Activity noted |
| Aurora C | Activity noted |
| AMPK | Activity noted |
| BRSK2 | Activity noted |
| CaMKKβ | Activity noted |
| IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data compiled from multiple sources.[3][4][6] |
Key Research Applications and Signaling Pathways
This compound is widely used to investigate signaling pathways implicated in cancer and other diseases. Two of the most extensively studied pathways are the Platelet-Derived Growth Factor (PDGF) signaling cascade and the Src-Focal Adhesion Kinase (FAK) pathway.
PDGF Signaling Pathway
Platelet-Derived Growth Factor (PDGF) is a potent mitogen that plays a critical role in cell proliferation and development.[2] Src family kinases are key downstream effectors of the PDGF receptor (PDGFR).[2] this compound has been instrumental in dissecting the specific contributions of Src kinases to PDGF-mediated signaling.[2]
Caption: PDGF signaling pathway illustrating Src inhibition by this compound.
Src-FAK Signaling Pathway
The interaction between Src and Focal Adhesion Kinase (FAK) is crucial for cell adhesion, migration, and invasion.[3] this compound is frequently used to disrupt this signaling axis and study its role in cancer metastasis.
Caption: Src-FAK signaling pathway and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed using this compound.
Cell Viability Assay (MTT/CCK-8)
This protocol is used to assess the effect of this compound on cell proliferation and viability.[7][8][9]
Workflow Diagram:
Caption: Workflow for a typical cell viability assay.
Materials:
-
96-well plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.1 to 10 µM.[7]
-
Remove the old medium from the cells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24 to 72 hours, depending on the cell line and experimental goals.
-
Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[7][9]
-
If using MTT, add 100 µL of solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well and mix thoroughly.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation following this compound treatment.[10][11][12]
Materials:
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src, anti-p-Akt, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and treat with the desired concentration of this compound (e.g., 1-5 µM) for the appropriate duration (e.g., 24-48 hours).[10][11]
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply the chemiluminescent substrate and visualize the protein bands using a digital imager or X-ray film.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.[13]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Matrigel or other basement membrane extract
-
Endothelial cell growth medium
-
This compound
-
24- or 48-well plates
-
Inverted microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled plate. Polymerize the Matrigel by incubating at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in medium containing the desired concentration of this compound.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate the plate for 4-18 hours at 37°C.
-
Visualize and photograph the tube formation using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of closed loops.
In Vivo Xenograft Tumor Model
This protocol describes how to evaluate the anti-tumor efficacy of this compound in a mouse model.[11][14][15]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel (optional)
-
This compound for injection (formulated in a suitable vehicle, e.g., DMSO/PEG300/Tween80/saline)[5]
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (typically 1-5 million cells in 100-200 µL of PBS or a Matrigel mixture) into the flank of each mouse.[11][14]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20-25 mg/kg) or vehicle control via intraperitoneal injection or oral gavage, typically every other day.[14]
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
Conclusion
This compound remains a cornerstone tool for researchers investigating the multifaceted roles of Src family kinases in health and disease. Its selectivity, coupled with a well-characterized activity profile, allows for the targeted interrogation of specific signaling pathways. This guide provides a foundational understanding of this compound and detailed protocols to facilitate its effective use in the laboratory. As with any inhibitor, careful experimental design, including appropriate controls and concentration optimization, is paramount for generating robust and reproducible data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Dietary Flavonoids Luteolin and Quercetin Inhibit Migration and Invasion of Squamous Carcinoma through Reduction of Src/Stat3/S100A7 Signaling | MDPI [mdpi.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. academic.oup.com [academic.oup.com]
- 12. scispace.com [scispace.com]
- 13. SRC family kinase inhibitor this compound enhances antiangiogenic effect of irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of oncogenic Src induces FABP4-mediated lipolysis via PPARγ activation exerting cancer growth suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. oncotarget.com [oncotarget.com]
SU6656: A Technical Guide to its Target Kinase Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU6656 is a well-characterized, cell-permeable, small-molecule inhibitor that has been instrumental in elucidating the roles of specific signaling pathways, particularly those driven by the Src family of non-receptor tyrosine kinases. This document provides an in-depth technical overview of the target kinase profile of this compound, detailing its inhibitory activity, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Core Mechanism of Action
This compound functions as an ATP-competitive inhibitor.[1] This means it binds to the ATP-binding pocket of the kinase domain, thereby preventing the binding of ATP and the subsequent phosphorylation of substrate proteins.[1] Its selectivity is a key feature, showing a preference for Src family kinases over many other receptor and non-receptor tyrosine kinases.[2][3]
Target Kinase Profile: Quantitative Data
The inhibitory potency of this compound against a range of kinases has been determined through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard measure of its effectiveness. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.
Src Family Kinase Inhibition
This compound exhibits potent inhibitory activity against several members of the Src family of kinases.
| Target Kinase | IC50 (nM) - Source A | IC50 (nM) - Source B[4][5][6] |
| Yes | 0.02 | 20 |
| Lyn | 0.13 | 130 |
| Fyn | 0.17 | 170 |
| Src | 0.28 | 280 |
| Lck | 6.88 | - |
Note: The significant discrepancies in IC50 values between sources may be attributable to different assay conditions, such as ATP concentration and substrate used.
Other Kinase Inhibition
While highly selective for the Src family, this compound has been shown to inhibit other kinases, typically at higher concentrations.
| Target Kinase | IC50 (µM) |
| AMPK (α2 domain) | 0.22 |
| Aurora B | 0.019 |
| Aurora C | 0.017 |
| BRSK2 | 0.10 |
| MST2 | 0.11 |
This compound has been demonstrated to have weak activity towards receptor tyrosine kinases such as the Platelet-Derived Growth Factor (PDGF) receptor, Fibroblast Growth Factor Receptor 1 (FGFR1), and Met.[3][7] It also shows weaker activity towards the non-receptor tyrosine kinase Abl.[7]
Experimental Protocols
The characterization of this compound's kinase profile involves a combination of in vitro biochemical assays and cell-based assays.
In Vitro Biochemical Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified kinases.
Objective: To determine the IC50 value of this compound against specific kinases.
Methodology:
-
Enzyme and Substrate Preparation: Purified recombinant kinase is used. A generic peptide substrate, such as poly-Glu-Tyr (4:1), is commonly employed. For some kinases, like Lck, a different substrate such as poly-Lys-Tyr (4:1) may be used.[4][6]
-
Reaction Mixture: The kinase, substrate, and varying concentrations of this compound are incubated in a reaction buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP and a divalent cation. The choice of cation can vary, with 20 mM MgCl2 being used for Src, Fyn, Yes, Lyn, Csk, Frk, and Abl, and 10 mM MnCl2 for FGFR1, IGF1R, Lck, and Met.[4][6] The final ATP concentration is also kinase-dependent (e.g., Src: 10 µM; Fyn: 6 µM; Yes: 100 µM; Lyn: 2 µM).[4][6]
-
Detection of Phosphorylation: The amount of substrate phosphorylation is quantified. This is often achieved using methods like ELISA with a phospho-specific antibody or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Assays
These assays assess the effect of this compound on kinase activity and downstream signaling within a cellular context.
1. Western Blot Analysis for Src Phosphorylation:
Objective: To determine the effect of this compound on the activation of Src family kinases in cells.
Methodology:
-
Cell Culture and Treatment: Cells are cultured and then treated with varying concentrations of this compound for a specified period.
-
Cell Lysis: The cells are lysed to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is probed with a primary antibody specific for the phosphorylated (activated) form of a Src family kinase (e.g., phospho-Src Tyr416). A second primary antibody for total Src is used as a loading control.
-
Detection: The primary antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which generates a chemiluminescent or colorimetric signal.
-
Analysis: The intensity of the bands corresponding to the phosphorylated and total protein is quantified to determine the extent of inhibition.
2. Cell Proliferation/DNA Synthesis Assays:
Objective: To assess the impact of this compound on cell growth and division, which are often downstream of Src signaling.
Methodology:
-
Cell Seeding: Cells (e.g., NIH 3T3 fibroblasts) are seeded in multi-well plates.[3][6]
-
Stimulation and Inhibition: The cells are often stimulated with a growth factor, such as PDGF, in the presence or absence of varying concentrations of this compound.[3][6]
-
Measurement of DNA Synthesis: DNA synthesis can be measured by methods such as the incorporation of BrdU (bromodeoxyuridine) or [³H]thymidine into newly synthesized DNA.
-
Data Analysis: The amount of incorporated label is quantified to determine the effect of this compound on growth factor-stimulated DNA synthesis. PDGF-stimulated S-phase induction in NIH 3T3 cells was inhibited by this compound with an IC50 of 0.3 to 0.4 μM.[3]
Signaling Pathways and Visualizations
This compound has been a valuable tool for dissecting the role of Src family kinases in various signaling pathways.
PDGF Receptor Signaling Pathway
This compound has been used to demonstrate the requirement of Src family kinases for both c-Myc induction and DNA synthesis in response to PDGF stimulation.[2][3][8][9] In this pathway, Src family kinases act downstream of the PDGF receptor to phosphorylate several key substrates.
Caption: this compound inhibits Src family kinases downstream of the PDGF receptor.
Bone Remodeling Signaling
This compound has been shown to uncouple bone formation from resorption by inhibiting osteoclast development and enhancing BMP-mediated osteoblast differentiation.[7]
Caption: this compound promotes bone formation by inhibiting osteoclast activity and enhancing osteoblast differentiation.
General Experimental Workflow for Kinase Inhibitor Profiling
The process of characterizing a kinase inhibitor like this compound follows a logical progression from initial screening to cellular and in vivo validation.
Caption: Workflow for the characterization of a kinase inhibitor like this compound.
Conclusion
This compound is a potent and selective inhibitor of the Src family of kinases, with a well-defined target profile. Its utility in dissecting cellular signaling pathways has been extensively demonstrated. The quantitative data on its inhibitory activity, coupled with a clear understanding of the experimental protocols for its characterization, provides a solid foundation for its application in research and drug development. The provided visualizations of its effects on key signaling pathways further illustrate its mechanism of action and its impact on cellular processes. When using this compound, it is crucial to consider its known off-target effects and to select appropriate concentrations to ensure maximal on-target activity.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Src | FAK | Akt | TargetMol [targetmol.com]
- 7. Selective inhibition of Src family kinases by this compound increases bone mass by uncoupling bone formation from resorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
SU6656: A Technical Guide to its Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU6656 is a small molecule compound, developed by SUGEN Inc. in 2000, that has become a widely utilized tool in cell biology and cancer research.[1] It was first identified for its ability to reverse the effects of an activated Src mutant on the actin cytoskeleton, specifically the formation of podosome rosettes (invadopodia).[1] Primarily characterized as a potent, ATP-competitive, and selective inhibitor of the Src family of non-receptor tyrosine kinases (SFKs), this compound has been instrumental in dissecting the complex roles of these kinases in a multitude of cellular processes.[1][2][3] This technical guide provides an in-depth overview of the biological effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.
Core Mechanism of Action
This compound exerts its primary biological effects by inhibiting the catalytic activity of Src family kinases (SFKs). The Src family includes several key members such as Src, Fyn, Yes, and Lyn, which are crucial transducers of extracellular signals that regulate cell growth, differentiation, migration, and survival.[3][4] this compound competes with ATP for binding to the kinase domain of these proteins, thereby preventing the phosphorylation of their downstream substrates.[2]
While highly selective for SFKs, subsequent studies have revealed that this compound can also inhibit other kinases, including Aurora kinases, AMP-activated protein kinase (AMPK), and to a lesser extent, the Platelet-Derived Growth Factor (PDGF) receptor.[1][5][6] This polypharmacology is important to consider when interpreting experimental results, as some of the observed cellular effects may be attributable to the inhibition of these other targets. For example, its impact on cell division has been linked to its inhibitory effect on Aurora kinases.[5][6]
Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. There is some variability in the reported IC50 values across different studies, which can be attributed to different experimental conditions.
| Kinase Target | IC50 (nM) - Source A[2] | IC50 (nM) - Source B[5][7][8] |
| Yes | 0.02 | 20 |
| Lyn | 0.13 | 130 |
| Fyn | 0.17 | 170 |
| Src | 0.28 | 280 |
| Lck | 6.88 | - |
| AMPK (α2) | 220 | - |
Biological Effects of this compound
Anti-Cancer Effects
This compound has demonstrated significant anti-tumor activity in a variety of cancer models, primarily through the inhibition of signaling pathways that drive proliferation, survival, invasion, and angiogenesis.
-
Inhibition of Cell Proliferation and Survival: this compound effectively blocks proliferation in cancer cell lines such as Head and Neck Squamous Cell Carcinoma (HNSCC) and synovial sarcoma.[6][9] This is often accompanied by cell cycle arrest, particularly at the G2/M phase, and the induction of apoptosis. The G2/M arrest is linked to its off-target inhibition of Aurora kinases, which are critical for cytokinesis.[6]
-
Suppression of Invasion and Metastasis: Src kinases are key regulators of the cellular machinery involved in cell migration and invasion. By inhibiting Src, this compound has been shown to prevent the formation of invadopodia, specialized structures that cancer cells use to degrade the extracellular matrix and invade surrounding tissues.[1][10]
-
Impact on Signaling Pathways: this compound treatment leads to the dephosphorylation of numerous downstream targets of Src. It inhibits the phosphorylation of Focal Adhesion Kinase (FAK) and the activation of the PI3K/Akt pathway, both of which are critical for cell survival and proliferation.[7][11] Furthermore, this compound can suppress the mTORC1 signaling pathway, a central regulator of cell growth.[12]
Caption: this compound inhibits Src, blocking downstream signaling to FAK, PI3K/Akt, and mTORC1.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[13][14] this compound exhibits potent anti-angiogenic properties.
-
Inhibition of Endothelial Cell Function: In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) show that this compound decreases their survival and inhibits their ability to form capillary-like tubules on Matrigel.[11]
-
Synergy with Radiotherapy: this compound enhances the anti-angiogenic effects of ionizing radiation. It attenuates radiation-induced Akt phosphorylation in endothelial cells, leading to increased apoptosis and destruction of the tumor vasculature.[11]
-
Reduction of Pro-Angiogenic Factors: The compound can reduce the production of Vascular Endothelial Growth Factor (VEGF), a key signaling molecule in angiogenesis, by tumor cells.[6]
Caption: Experimental workflow for assessing the anti-angiogenic effect of this compound.
Effects on Bone Metabolism
SFKs play a dual role in bone remodeling. This compound has been shown to uncouple bone formation from resorption, leading to a net increase in bone mass.[15]
-
Inhibition of Bone Resorption: this compound inhibits the development, function, and survival of osteoclasts, the cells responsible for breaking down bone tissue. It achieves this by blocking c-fms signaling and inducing osteoclast apoptosis.[15]
-
Stimulation of Bone Formation: The inhibitor enhances bone formation by stimulating the differentiation of osteoblasts, the cells that synthesize new bone. This effect is mediated by the facilitation of the BMP-SMAD signaling pathway.[15] In vivo studies in mice have demonstrated that treatment with this compound leads to increased bone mineral density, cortical thickness, and cancellous bone volume.[15]
Caption: this compound uncouples bone remodeling, inhibiting resorption and promoting formation.
Summary of Biological Effects in Various Models
| Model System | Concentration/Dose | Key Biological Effects Observed |
| NIH 3T3 Fibroblasts | 0.3 - 0.4 µM (IC50) | Inhibition of PDGF-stimulated DNA synthesis and c-Myc induction.[5][16] |
| HNSCC Cell Lines | Micromolar range | Blocked proliferation and colony formation; demonstrated clear SFK-specific effects on signaling.[7][9] |
| Synovial Sarcoma Cells | In vivo (mouse model) | Impaired tumor growth and invasion; induced G2/M accumulation and apoptosis due to dual inhibition of SFKs and Aurora kinases.[6] |
| HUVECs | < 10 µM | Decreased clonogenic survival; inhibited capillary tubule formation; enhanced radiation-induced apoptosis.[11] |
| C57Bl/6J Mice | 25 mg/kg (i.p.) | Increased bone mineral density and volume by inhibiting osteoclasts and stimulating osteoblasts.[15] |
| Lewis Lung Carcinoma | In vivo (mouse model) | Enhanced radiation-induced destruction of tumor blood vessels and delayed tumor growth.[11] |
Key Experimental Protocols
Biochemical Kinase Assay (for IC50 Determination)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.
-
Reaction Mixture: Prepare a reaction buffer containing the purified kinase, a peptide substrate (e.g., poly-Glu-Tyr (4:1)), ATP (at a concentration near the Km for each specific kinase), and a divalent cation (e.g., 20 mM MgCl2 or 10 mM MnCl2).[5][8]
-
Inhibitor Addition: Add varying concentrations of this compound (typically in DMSO) to the reaction mixture.
-
Initiation and Incubation: Start the kinase reaction by adding radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP) and incubate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination and Measurement: Stop the reaction and measure the amount of radioactivity incorporated into the peptide substrate, which is proportional to the kinase activity.
-
Data Analysis: Plot kinase activity against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Western Blot Analysis of Phospho-Proteins
This method is used to assess the effect of this compound on specific signaling pathways within cells.
-
Cell Culture and Treatment: Culture cells (e.g., HNSCC cells or HUVECs) to a desired confluency. Starve cells if necessary to reduce basal signaling, then stimulate with a growth factor (e.g., PDGF, VEGF) in the presence or absence of this compound for a specified time.[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a buffer containing detergents and, crucially, phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Src (Y416), anti-phospho-Akt (S473)).
-
Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
In Vivo Tumor Growth and Angiogenesis Model
This protocol assesses the anti-tumor and anti-angiogenic efficacy of this compound in a living organism.
-
Tumor Cell Implantation: Implant tumor cells (e.g., Lewis lung carcinoma) subcutaneously into the flank or into a dorsal skinfold window chamber of immunocompromised mice.[11]
-
Treatment Regimen: Once tumors are established, randomize the animals into treatment groups. Administer this compound (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule (e.g., daily or every other day).[11][15]
-
Tumor Growth Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor the health and body weight of the animals.
-
Angiogenesis Assessment (Window Chamber Model): For mice with dorsal skinfold window chambers, use intravital microscopy to visualize and quantify blood vessel density and blood flow within the tumor over time.[11]
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Analyze the tumors by immunohistochemistry for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and microvessel density (e.g., CD31).[11]
Conclusion
This compound is a powerful and relatively selective inhibitor of Src family kinases that has been pivotal in elucidating the roles of these enzymes in health and disease. Its potent biological effects span the inhibition of cancer cell proliferation, invasion, and angiogenesis, as well as the modulation of bone remodeling. While its utility as a research tool is undisputed, the interpretation of data should account for its known off-target effects, particularly on Aurora kinases. The comprehensive data and protocols outlined in this guide serve as a valuable resource for researchers designing and interpreting experiments involving this versatile inhibitor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Simultaneous inhibition of Src and Aurora kinases by this compound induces therapeutic synergy in human synovial sarcoma growth, invasion and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Src | FAK | Akt | TargetMol [targetmol.com]
- 9. Src family kinase targeting in head and neck tumor cells using this compound, PP2 and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SRC family kinase inhibitor this compound enhances antiangiogenic effect of irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of mTORC1 by this compound, the selective Src kinase inhibitor, is not accompanied by activation of Akt/PKB signalling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibiting Endothelial Cell Function in Normal and Tumor Angiogenesis Using BMP Type I Receptor Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Angiogenesis inhibitors in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective inhibition of Src family kinases by this compound increases bone mass by uncoupling bone formation from resorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SU6656 and its Role in Src Family Kinase Signaling
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SU6656 is a potent and selective small-molecule inhibitor of the Src family kinases (SFKs), a group of non-receptor tyrosine kinases pivotal in the regulation of a myriad of cellular processes. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on Src family kinase signaling, and its application as a research tool. We present key quantitative data, detailed experimental protocols for its use, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers investigating Src-dependent signaling pathways and for professionals involved in the development of kinase inhibitors.
Introduction to Src Family Kinases
The Src family of non-receptor tyrosine kinases comprises nine members in humans: Src, Fyn, Yes, Lck, Lyn, Hck, Fgr, Blk, and Yrk. These kinases are integral components of signaling pathways that control fundamental cellular functions, including proliferation, differentiation, survival, adhesion, and migration[1]. Dysregulation of SFK activity is frequently implicated in the pathogenesis of various diseases, most notably cancer, making them attractive targets for therapeutic intervention.
SFKs are characterized by a conserved structure containing SH2, SH3, and kinase (SH1) domains[2][3]. Their activity is tightly regulated by intramolecular interactions and phosphorylation events. Phosphorylation of a conserved tyrosine residue in the C-terminal tail (Tyr527 in c-Src) by C-terminal Src kinase (Csk) maintains the kinase in an inactive conformation[2][4]. Conversely, autophosphorylation of a tyrosine residue within the activation loop of the kinase domain (Tyr416 in c-Src) leads to full enzymatic activity[2][4].
This compound: A Selective Src Family Kinase Inhibitor
This compound is an indolinone-based compound that acts as a potent, ATP-competitive inhibitor of Src family kinases[5]. Its selectivity for SFKs over other tyrosine kinases, such as the platelet-derived growth factor receptor (PDGFR), makes it a valuable tool for dissecting the specific roles of Src family members in cellular signaling[6].
Mechanism of Action
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase domain of Src family members. This competitive inhibition prevents the binding of ATP, thereby blocking the transfer of the gamma-phosphate to substrate proteins and inhibiting downstream signaling events.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound against various kinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for this compound against several Src family kinases and other selected kinases.
Table 1: Inhibitory Activity of this compound against Src Family Kinases
| Kinase | IC50 (nM) | Reference |
| Src | 280 | [7] |
| Yes | 20 | [7] |
| Lyn | 130 | [7] |
| Fyn | 170 | [7] |
| Lck | >10,000 | [8] |
Table 2: Inhibitory Activity of this compound against Other Kinases
| Kinase | IC50 (µM) | Reference |
| PDGF Receptor | >100 | [8] |
| FGFR1 | >100 | [8] |
| Aurora Kinases | Potent Inhibition | [9] |
| AMPK (α2 kinase domain) | 0.22 | [5][10] |
Impact on Downstream Signaling Pathways
This compound-mediated inhibition of Src family kinases leads to the modulation of numerous downstream signaling pathways. Key among these are the Focal Adhesion Kinase (FAK) and the PI3K/Akt pathways.
-
FAK Signaling: this compound has been shown to inhibit the phosphorylation of FAK at multiple tyrosine residues, including Y576/577, Y925, and Y861[7]. FAK is a critical mediator of cell adhesion and migration, and its inhibition contributes to the anti-migratory effects of this compound.
-
Akt Signaling: this compound can also lead to a decrease in the phosphorylation of Akt, a key pro-survival kinase[7]. This effect can contribute to the pro-apoptotic and anti-proliferative activities of the inhibitor.
The following diagram illustrates the central role of Src family kinases in cellular signaling and the points of intervention by this compound.
Caption: this compound inhibits Src family kinases, blocking downstream signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to investigate Src family kinase signaling.
In Vitro Kinase Assay to Determine this compound IC50
This protocol describes a radiometric filter-binding assay to measure the inhibitory effect of this compound on the kinase activity of a purified Src family member.
Caption: Workflow for an in vitro kinase assay to determine the IC50 of this compound.
Materials:
-
Purified recombinant Src family kinase (e.g., c-Src)
-
Peptide substrate (e.g., poly(Glu,Tyr) 4:1)
-
This compound (dissolved in DMSO)
-
[γ-³²P]ATP
-
Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphocellulose filter paper
-
75 mM Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the purified Src kinase and peptide substrate in kinase assay buffer.
-
Add this compound at a range of final concentrations (e.g., 0.01 nM to 10 µM) or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to a final concentration of 10 µM.
-
Incubate the reaction at 30°C for 20 minutes.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Western Blot Analysis of Src Phosphorylation in Cultured Cells
This protocol details the treatment of cultured cells with this compound and subsequent analysis of Src phosphorylation at the activating tyrosine residue (Tyr416) by Western blotting.
Caption: Workflow for Western blot analysis of Src phosphorylation after this compound treatment.
Materials:
-
Cultured cells (e.g., NIH 3T3 fibroblasts)
-
This compound (dissolved in DMSO)
-
Growth factor (e.g., PDGF-BB)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a culture plate and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with the desired concentrations of this compound or DMSO for 1-2 hours.
-
(Optional) Stimulate the cells with a growth factor such as PDGF-BB (e.g., 20 ng/mL) for 10 minutes to induce Src activation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C[11].
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Src to normalize for protein loading.
This compound in Drug Development and Research
This compound has been instrumental as a research tool for elucidating the complex roles of Src family kinases in various physiological and pathological processes. Its selectivity has allowed for the specific interrogation of Src-dependent pathways in a manner that is often not possible with less selective inhibitors or genetic approaches alone[2][4][8]. While this compound itself has not progressed to clinical use, the insights gained from studies using this inhibitor have significantly contributed to the development of other SFK inhibitors that are currently in clinical trials for various cancers and other diseases.
Conclusion
This compound remains a cornerstone pharmacological tool for the study of Src family kinase signaling. Its well-characterized inhibitory profile and selectivity provide researchers with a reliable means to investigate the multifaceted functions of these important enzymes. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in both basic research and preclinical drug development, ultimately contributing to a deeper understanding of Src biology and the development of novel therapeutics targeting this critical kinase family.
References
- 1. Phospho-Src (Ser17) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 3. SRC family kinase inhibitor this compound enhances antiangiogenic effect of irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and Purification of Src-family Kinases for Solution NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-SRC (Tyr416) Polyclonal Antibody (PA5-97366) [thermofisher.com]
- 9. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Phospho-Src Family (Tyr416) Antibody (#2101) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
The Role of SU6656 in Cell Proliferation Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU6656 is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases, playing a pivotal role in dissecting the complex signaling networks that govern cell proliferation. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in cell proliferation studies. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways modulated by this inhibitor. This document is intended to serve as a comprehensive resource for researchers employing this compound to investigate cellular growth, differentiation, and oncogenesis.
Introduction to this compound
This compound is an indolinone-based compound initially developed by SUGEN (a subsidiary of Pharmacia) and identified as a selective inhibitor of Src family kinases (SFKs)[1]. It has been extensively used as a research tool to elucidate the function of SFKs in various cellular processes, including cell cycle progression, migration, and angiogenesis[2][3]. This compound exerts its inhibitory effects by competing with ATP for binding to the kinase domain of SFKs, thereby preventing the phosphorylation of downstream substrates[4]. Its relative selectivity for Src family members over other tyrosine kinases, such as the platelet-derived growth factor (PDGF) receptor, has made it a valuable tool for targeted studies[1][5].
Mechanism of Action
This compound primarily targets the catalytic activity of Src family kinases, which include Src, Fyn, Lyn, and Yes[6]. The inhibition of these kinases by this compound disrupts the signal transduction cascades that are crucial for cell proliferation and survival.
Inhibition of Src Family Kinases
This compound demonstrates potent inhibitory activity against several members of the Src family kinases. The half-maximal inhibitory concentrations (IC50) highlight its efficacy and relative selectivity.
Downstream Signaling Pathways
The inhibition of SFKs by this compound leads to the modulation of numerous downstream signaling pathways integral to cell proliferation:
-
Focal Adhesion Kinase (FAK) Pathway: this compound inhibits the phosphorylation of FAK, a key mediator of cell adhesion and migration signaling[6].
-
PI3K/Akt Pathway: By inhibiting SFK activity, this compound can lead to a reduction in the phosphorylation and activation of Akt, a critical kinase involved in cell survival and proliferation[6].
-
STAT3 Pathway: this compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that promotes the expression of genes involved in cell growth and survival.
-
MAPK/ERK Pathway: this compound can attenuate the activation of the ERK/MAPK pathway, which is a central regulator of cell proliferation, by inhibiting upstream signaling components[7].
-
c-Myc Induction: The inhibitor has been observed to block the induction of the proto-oncogene c-Myc, a key regulator of cell cycle entry and proliferation[5][7].
In some cellular contexts, this compound has also been reported to exhibit inhibitory effects on Aurora kinases , which are crucial for mitotic progression. This dual inhibition can lead to defects in cytokinesis and induce apoptosis[1].
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound from various studies.
Table 1: IC50 Values of this compound against Src Family Kinases
| Kinase | IC50 (nM) |
| Src | 280[6][7] |
| Yes | 20[6][7] |
| Lyn | 130[6][7] |
| Fyn | 170[6][7] |
Table 2: IC50 Values of this compound in Cell-Based Assays
| Cell Line/Assay | IC50 (µM) |
| NIH 3T3 (PDGF-stimulated S-phase induction) | 0.3 - 0.4[7] |
| Sf9 insect cells (human recombinant His-tagged RET) | 0.77[7] |
Signaling Pathways and Experimental Workflows
Visual representations of the signaling pathways affected by this compound and common experimental workflows are provided below using the DOT language for Graphviz.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of this compound.
Bromodeoxyuridine (BrdU) Incorporation Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
BrdU labeling solution (e.g., 10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
Substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell cycle length.
-
Fixation and Denaturation: Remove the labeling solution, and fix and denature the cellular DNA according to the manufacturer's protocol.
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by an HRP-conjugated secondary antibody.
-
Signal Detection: Add the substrate and incubate until color develops. Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.
Western Blot Analysis for Phosphorylated Proteins
This technique is used to detect changes in the phosphorylation status of specific proteins following this compound treatment.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src, anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vitro Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant Src family kinase
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase reaction buffer
-
[γ-32P]ATP
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiate Reaction: Start the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop Reaction: Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Washing: Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Conclusion
This compound remains a cornerstone tool for investigating the role of Src family kinases in cell proliferation. Its ability to selectively inhibit these kinases provides a powerful means to dissect the intricate signaling pathways that drive normal and pathological cell growth. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of cell cycle control and the development of novel therapeutic strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
SU6656: A Technical Guide to its Regulation of Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU6656 is a potent and selective, ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] Developed in 2000 by SUGEN Inc., it has become an invaluable chemical probe for elucidating the roles of Src family kinases (SFKs) in a multitude of cellular signal transduction pathways.[3] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on key signaling cascades, and detailed protocols for its use in experimental settings.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain of Src family members.[2] This action prevents the binding of ATP, thereby inhibiting the autophosphorylation and activation of the kinase and the subsequent phosphorylation of its downstream substrates. While initially identified for its selectivity for Src family kinases over the Platelet-Derived Growth Factor (PDGF) receptor, subsequent studies have revealed its activity against other kinases, including Aurora kinases and AMP-activated protein kinase (AMPK).[3][4]
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound against various kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note the variability in reported IC50 values across different studies, which may be attributed to different experimental conditions.
| Target Kinase | IC50 Value (nM) | Reference(s) |
| Src Family Kinases | ||
| Yes | 20 | [4][5][6] |
| Lyn | 130 | [4][5][6] |
| Fyn | 170 | [4][5][6] |
| Src | 280 | [4][5][6] |
| Yes | 0.02 | [1] |
| Lyn | 0.13 | [1] |
| Fyn | 0.17 | [1] |
| Src | 0.28 | [1] |
| Lck | 6.88 | [1] |
| Other Kinases | ||
| AMPK (α2 kinase domain) | 220 | [1] |
| Cellular Assays | ||
| PDGF-stimulated S-phase induction (NIH 3T3 cells) | 300 - 400 | [6][7][8] |
Regulation of Key Signal Transduction Pathways
This compound has been instrumental in dissecting the contribution of Src family kinases to various signaling pathways initiated by growth factors and other stimuli.
Platelet-Derived Growth Factor (PDGF) Signaling
This compound has been shown to inhibit PDGF-stimulated DNA synthesis and cell proliferation in fibroblasts.[7][8] While it does not directly inhibit the PDGF receptor itself, it blocks the downstream signaling mediated by Src family kinases.[8] Key Src-dependent events in this pathway that are inhibited by this compound include the phosphorylation of the adaptor protein Shc (on tyrosines 239 and 240), c-Cbl, and protein kinase C δ (PKC δ).[7][8][9] This ultimately leads to a reduction in c-Myc induction, a critical regulator of cell cycle progression.[7][8][9]
Vascular Endothelial Growth Factor (VEGF) Signaling
In endothelial cells, Src family kinase activity is crucial for signaling downstream of the VEGF receptor 2 (VEGFR-2).[10][11] this compound has been shown to abolish VEGF-induced activation of the small GTPase Rac1, a key regulator of cell migration and cytoskeletal rearrangements.[11] This occurs, in part, through the inhibition of Src-dependent tyrosine phosphorylation of the guanine nucleotide exchange factor Vav2.[11] Furthermore, this compound can enhance the anti-angiogenic effects of ionizing radiation by attenuating radiation-induced Akt phosphorylation and increasing apoptosis in the vascular endothelium.[12]
mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. In some cancer cells, the mTORC1 signaling pathway is hyperactivated. This compound can decrease this upregulation of mTORC1 signaling.[13] Notably, unlike rapamycin, this compound does not induce the feedback activation of the pro-survival kinase Akt/PKB, making Src a potential therapeutic target for inhibiting mTORC1 signaling.[13][14]
Experimental Protocols and Workflows
General Experimental Workflow
A typical workflow for investigating the effects of this compound on a specific signaling pathway involves a combination of in vitro and cell-based assays.
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Src | FAK | Akt | TargetMol [targetmol.com]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. apexbt.com [apexbt.com]
- 13. Inhibition of mTORC1 by this compound, the selective Src kinase inhibitor, is not accompanied by activation of Akt/PKB signalling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
SU6656 in Angiogenesis Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SU6656, a selective Src family kinase (SFK) inhibitor, and its application in the field of angiogenesis research. This document details the mechanism of action of this compound, its effects on key signaling pathways, and provides detailed protocols for relevant in vitro, ex vivo, and in vivo angiogenesis assays.
Core Concepts: this compound as an Anti-Angiogenic Agent
This compound is a small molecule indolinone that functions as a potent and selective inhibitor of Src family kinases.[1][2] By targeting these non-receptor tyrosine kinases, this compound disrupts downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival, all of which are fundamental processes in angiogenesis. Its ability to attenuate vascular endothelial growth factor (VEGF)-induced signaling pathways further underscores its utility as a tool to study and inhibit neovascularization.[3][4]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Src family kinases, with varying degrees of potency against different members of the family.[3] This inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction necessary for various cellular processes involved in angiogenesis.
Quantitative Data: Inhibitory Profile of this compound
The following tables summarize the quantitative data on the inhibitory activity of this compound against various kinases and its effects on cellular processes related to angiogenesis.
Table 1: Inhibitory Activity of this compound against a Panel of Kinases
| Kinase | IC50 (nM) | Source(s) |
| Src | 280 | [1][3] |
| Yes | 20 | [1][3] |
| Lyn | 130 | [1][3] |
| Fyn | 170 | [1][3] |
Table 2: Cellular Effects of this compound on Angiogenesis-Related Processes
| Cell Line | Process Inhibited | IC50 (µM) | Source(s) |
| NIH 3T3 | PDGF-stimulated DNA synthesis | 0.3 - 0.4 | [3][5] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-angiogenic effects by interfering with key signaling pathways that regulate endothelial cell function. The primary pathways affected are the VEGF signaling cascade and the PI3K/Akt pathway, both of which are heavily reliant on Src family kinase activity.
VEGF Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that initiates a signaling cascade upon binding to its receptor, VEGFR2, on endothelial cells. Src kinases are crucial downstream effectors in this pathway. This compound, by inhibiting Src, disrupts the propagation of the VEGF signal.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Src family kinases can activate this pathway downstream of receptor tyrosine kinases. By inhibiting Src, this compound can lead to a reduction in Akt phosphorylation, thereby promoting apoptosis and inhibiting proliferation of endothelial cells.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the anti-angiogenic properties of this compound.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
Protocol:
-
Plate Coating: Thaw Matrigel on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to 70-80% confluency. Harvest the cells and resuspend them in the desired assay medium.
-
Treatment: Prepare a working solution of this compound in the assay medium. Add the desired concentration of this compound or vehicle control to the cell suspension. A typical concentration range to test is 0.1 - 10 µM.
-
Seeding: Seed the treated HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 to 2 x 10^4 cells per well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.
-
Imaging and Analysis: Observe and photograph the formation of capillary-like structures using an inverted microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Ex Vivo Aortic Ring Assay
This assay provides a more complex, organotypic model of angiogenesis.
Protocol:
-
Aorta Excision: Euthanize a C57BL/6 mouse and excise the thoracic aorta under sterile conditions.
-
Ring Preparation: Clean the aorta of periadventitial fat and connective tissue in cold serum-free medium. Cross-section the aorta into 1 mm thick rings.
-
Embedding: Place a 100 µL layer of collagen gel in each well of a 48-well plate and allow it to polymerize at 37°C for 30 minutes. Place an aortic ring on top of the gel and cover it with another 50 µL of collagen gel.
-
Culture and Treatment: After the second layer has polymerized, add 100 µL of endothelial cell growth medium to each well. The medium should be supplemented with the desired concentration of this compound or vehicle control.
-
Incubation and Observation: Incubate the plate at 37°C with 5% CO2. Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days using a phase-contrast microscope.
-
Quantification: Capture images of the rings at various time points and quantify the angiogenic response by measuring the area of sprouting or the number and length of the sprouts.
In Vivo Matrigel Plug Assay
This in vivo assay assesses the formation of new blood vessels into a subcutaneous Matrigel plug.
Protocol:
-
Matrigel Preparation: Thaw Matrigel on ice and mix it with a pro-angiogenic factor such as basic fibroblast growth factor (bFGF) or VEGF. To test the inhibitory effect of this compound, the compound can be mixed directly into the Matrigel or administered systemically to the animal.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of an immunodeficient mouse.
-
Incubation: Allow the Matrigel to solidify and for blood vessels to infiltrate the plug for a period of 7 to 14 days. If this compound is administered systemically, treatment should begin at the time of injection or shortly after.
-
Plug Excision and Analysis: After the incubation period, euthanize the mouse and excise the Matrigel plug.
-
Quantification: The extent of angiogenesis can be quantified by measuring the hemoglobin content of the plug using Drabkin's reagent, or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in histological sections of the plug.
In Vivo Subcutaneous Tumor Model
This model evaluates the effect of this compound on tumor-induced angiogenesis.
Protocol:
-
Cell Preparation: Culture a suitable tumor cell line (e.g., Lewis Lung Carcinoma) and harvest the cells. Resuspend the cells in a mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 cells in 100-200 µL) into the flank of an immunodeficient mouse.
-
Treatment: Once the tumors reach a palpable size, begin treatment with this compound or a vehicle control. This compound can be administered via various routes, such as intraperitoneal injection, at a predetermined dose and schedule.[2]
-
Tumor Growth Monitoring: Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors. The effect of this compound on tumor angiogenesis can be assessed by immunohistochemical analysis of microvessel density (e.g., using an anti-CD31 antibody) in tumor sections.
Conclusion
This compound is a valuable research tool for investigating the role of Src family kinases in angiogenesis. Its ability to inhibit key cellular processes and signaling pathways involved in neovascularization makes it a potent anti-angiogenic agent in a variety of experimental models. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of angiogenesis and for the development of novel anti-angiogenic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SRC family kinase inhibitor this compound enhances antiangiogenic effect of irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Phosphorylation of Focal Adhesion Kinase (FAK) on Ser732 Is Induced by Rho-dependent Kinase and Is Essential for Proline-rich Tyrosine Kinase-2–mediated Phosphorylation of FAK on Tyr407 in Response to Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
SU6656 in Metastasis Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. The intricate signaling networks that govern cell migration, invasion, and angiogenesis are critical drivers of this process. Among the key regulators of these events are the Src family kinases (SFKs), a group of non-receptor tyrosine kinases frequently overexpressed and activated in various human cancers. Their pivotal role in promoting a metastatic phenotype has positioned them as attractive targets for therapeutic intervention.
SU6656 is a potent and selective small-molecule inhibitor of Src family kinases, including Src, Yes, Lyn, and Fyn.[1] By competitively binding to the ATP pocket of these kinases, this compound effectively blocks their catalytic activity, leading to the attenuation of downstream signaling pathways crucial for metastatic progression. This technical guide provides an in-depth overview of the use of this compound in metastasis research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Mechanism of Action and Key Cellular Effects
This compound exerts its anti-metastatic effects by inhibiting the phosphorylation of key substrates involved in cell adhesion, migration, and invasion. The primary targets of this compound are the Src family kinases. The inhibition of these kinases leads to a cascade of downstream effects, including the reduced phosphorylation of Focal Adhesion Kinase (FAK) and the serine/threonine kinase Akt.[1] The Src/FAK signaling axis is a central mediator of integrin and growth factor receptor signaling, playing a crucial role in the dynamic regulation of focal adhesions and the remodeling of the actin cytoskeleton, both of which are essential for cell motility.[2][3]
A critical aspect of cancer cell invasion is the formation of specialized, actin-rich protrusions called invadopodia, which are responsible for degrading the extracellular matrix (ECM). This compound has been shown to dramatically suppress the formation of invadopodia.[4] This effect is, at least in part, mediated by the reduced phosphorylation of cortactin, a key scaffolding protein involved in actin polymerization and the maturation of invadopodia.[4][5][6]
Furthermore, Src activity has been linked to the regulation of matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF), molecules that are instrumental in ECM degradation and angiogenesis, respectively.[7][8] Inhibition of Src by this compound can therefore indirectly impact these processes, further contributing to its anti-metastatic potential.
Quantitative Data
The following tables summarize the quantitative data regarding the inhibitory activity of this compound from various studies.
Table 1: In Vitro Inhibitory Activity of this compound against Src Family Kinases
| Kinase | IC50 (nM) |
| Src | 280 |
| Yes | 20 |
| Lyn | 130 |
| Fyn | 170 |
Data sourced from MedchemExpress.[1]
Table 2: In Vitro Efficacy of this compound in Cellular Assays
| Cell Line | Assay | This compound Concentration | Observed Effect | Reference |
| NIH 3T3 | PDGF-stimulated DNA synthesis | 0.3 - 0.4 µM (IC50) | Inhibition of S-phase induction | [9] |
| A431-III | Invadopodia formation | 5 µM | Dramatic suppression | [4] |
| A431-III | Invasion assay | 5 µM | Significant reduction in invasion | [4] |
| SW620 (colorectal) | Matrigel invasion assay | Not specified | Fundamental inhibition of invasion | [10] |
| DLD-1 (colorectal) | Matrigel invasion assay | Not specified | Fundamental inhibition of invasion | [10] |
| BGC-823 (gastric) | Wound healing assay | 10 µM | Decreased migratory capacity | [7] |
| BGC-823 (gastric) | Transwell assay | 10 µM | Decreased invasive capacity | [7] |
| MDA-MB-231 (breast) | Mitochondrial metabolic activity | 5 µM | 45% reduction after 72h | [11] |
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound in the context of metastasis.
Src-FAK-Akt Signaling Pathway in Cell Migration and Invasion
Caption: this compound inhibits the Src-FAK signaling cascade to block cell migration and invasion.
Regulation of Invadopodia Formation by this compound
Caption: this compound blocks cortactin phosphorylation, inhibiting invadopodia formation and ECM degradation.
Putative Role of this compound in Modulating MT1-MMP and VEGF-C Expression
Caption: this compound may inhibit invasion and angiogenesis by disrupting Src-mediated processing of MT1-MMP and VEGF-C.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections provide standardized protocols for key in vitro and in vivo assays used to evaluate the anti-metastatic effects of this compound.
In Vitro Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the collective migration of a sheet of cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a scratcher tool
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera and live-cell imaging capabilities (recommended)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Seed cells into the wells of a culture plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once the cells have reached confluency, gently create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip. Create a consistent scratch width for all wells.
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Replace the PBS with serum-free or low-serum medium containing the desired concentrations of this compound or vehicle control. The use of low-serum medium minimizes the confounding effects of cell proliferation.
-
Image Acquisition: Immediately capture images of the scratch in each well at time 0. Place the plate in a 37°C incubator with 5% CO2. Acquire images of the same fields of view at regular intervals (e.g., every 4-6 hours) for 24-48 hours, or until the wound in the control wells has closed.
-
Data Analysis: Measure the area of the cell-free gap at each time point for all conditions. The rate of wound closure can be calculated as the change in area over time. Compare the wound closure rates between this compound-treated and vehicle-treated cells.
In Vitro Cell Invasion Assay (Transwell/Boyden Chamber Assay)
This assay evaluates the ability of cells to invade through a basement membrane matrix in response to a chemoattractant, and the inhibitory effect of this compound on this process.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Transwell inserts (typically 8 µm pore size) for 24-well plates
-
Matrigel or other basement membrane extract
-
Chemoattractant (e.g., medium with 10% FBS)
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet staining solution
-
Inverted microscope with a camera
Procedure:
-
Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the Transwell inserts and allow it to solidify at 37°C for at least 30 minutes.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL). Pre-treat the cells with various concentrations of this compound or vehicle for a specified time if required.
-
Assay Setup: Add chemoattractant medium to the lower chamber of the 24-well plate. Seed the this compound- or vehicle-treated cells in serum-free medium into the upper chamber of the Matrigel-coated inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for invasion in the control group (typically 12-48 hours, depending on the cell line).
-
Removal of Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the Matrigel from the upper surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes. Stain the fixed cells with crystal violet solution for 15-20 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantification: Using an inverted microscope, count the number of stained, invaded cells on the lower surface of the membrane in several random fields of view. Calculate the average number of invaded cells per field for each treatment condition.
In Vivo Metastasis Model (Orthotopic or Intravenous Injection)
This model assesses the effect of this compound on tumor growth and metastasis in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line capable of forming tumors and metastasizing in mice (may be engineered to express a reporter like luciferase or GFP for easier tracking)
-
This compound formulation for in vivo administration
-
Vehicle control
-
Surgical tools for orthotopic injection (if applicable)
-
In vivo imaging system (e.g., IVIS for bioluminescence imaging)
-
Calipers for measuring tumor volume
Procedure:
-
Tumor Cell Implantation:
-
Orthotopic Model: Surgically implant tumor cells into the corresponding organ of origin in the mice (e.g., mammary fat pad for breast cancer). This more closely mimics the natural progression of the disease.
-
Intravenous (Tail Vein) Injection Model: Inject a suspension of tumor cells directly into the lateral tail vein of the mice. This model is often used to study the later stages of metastasis, particularly lung colonization.
-
-
Tumor Growth and Treatment:
-
For orthotopic models, allow primary tumors to establish and reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
-
Monitoring Tumor Growth and Metastasis:
-
For orthotopic models, measure the primary tumor volume regularly using calipers.
-
Use in vivo imaging to monitor the growth and spread of metastatic lesions in real-time.
-
-
Endpoint Analysis:
-
At the end of the study (determined by tumor burden or a predefined time point), euthanize the mice.
-
Excise the primary tumor (if present) and major organs (e.g., lungs, liver, lymph nodes).
-
Quantify the number and size of metastatic nodules on the surface of the organs.
-
Perform histological analysis (e.g., H&E staining) on tissue sections to confirm the presence of micrometastases.
-
Conclusion
This compound has proven to be a valuable research tool for elucidating the critical role of Src family kinases in the metastatic cascade. Its ability to inhibit key processes such as cell migration, invasion, and invadopodia formation underscores the therapeutic potential of targeting Src signaling in advanced cancers. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to facilitate further research in this area and aid in the development of novel anti-metastatic therapies. As our understanding of the complex molecular mechanisms driving metastasis continues to evolve, selective inhibitors like this compound will remain indispensable for both fundamental research and translational drug discovery efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]
- 3. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cortactin phosphorylation regulates cell invasion through a pH-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An EGFR-Src-Arg-cortactin pathway mediates functional maturation of invadopodia and breast cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of c-Src activity in the regulation of gastric cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MT1-MMP regulates VEGF-A expression through a complex with VEGFR-2 and Src - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Impact of SU6656 on Cell Cycle Progression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU6656 is a potent and selective small-molecule inhibitor of the Src family of non-receptor tyrosine kinases. While extensively utilized as a research tool to probe Src signaling, its profound effects on cell cycle progression are of significant interest to cancer researchers and drug development professionals. This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates the cell cycle, with a focus on its impact on G1/S and G2/M transitions. We present quantitative data from various cell lines, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways to facilitate a deeper understanding of this compound's cytostatic and polyploidy-inducing effects.
Introduction to this compound
This compound is an indolinone-based compound that exhibits high selectivity for Src family kinases (SFKs), including Src, Fyn, Lyn, and Yes, with IC50 values in the nanomolar range.[1] SFKs are pivotal signaling molecules that regulate a multitude of cellular processes, including proliferation, survival, and migration. Dysregulation of Src activity is a common feature in many human cancers, making it a compelling target for therapeutic intervention. This compound has been instrumental in elucidating the role of SFKs in various signaling cascades, including those governing cell cycle progression.[2]
Core Mechanism of Action on the Cell Cycle
The primary mechanism by which this compound influences the cell cycle is through the inhibition of Src family kinases. This inhibition disrupts downstream signaling pathways that are critical for cell cycle phase transitions, leading to cell cycle arrest or aberrant mitotic events. The effects of this compound are cell-type dependent, with reports of G1 phase arrest, G2/M accumulation, and the induction of polyploidy through endomitosis or mitotic slippage.
Quantitative Analysis of this compound's Effect on Cell Cycle Distribution
The impact of this compound on cell cycle progression has been quantified in several cancer cell lines. The following tables summarize the dose-dependent effects on cell cycle phase distribution.
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | % >4N (Polyploidy) | Reference |
| MDA-MB-231 | Control (DMSO) | 55.2 ± 3.1 | 28.5 ± 2.5 | 16.3 ± 1.8 | - | [3] |
| 5 µM this compound (24h) | 28.1 ± 4.2 | 15.6 ± 3.9 | 40.1 ± 5.5 | 16.2 ± 2.7 | [3] |
| Cell Line | Treatment | 2N | 4N | 8N | 16N | Reference |
| UT-7/TPO | Control (DMSO) | Predominant | Minor | - | - | [4] |
| 2.5 µM this compound (12h) | Decreased | Majority | - | - | [4] | |
| 2.5 µM this compound (24h) | Decreased | Decreased | Apparent | - | [4] | |
| 2.5 µM this compound (48h) | Decreased | Decreased | Increased | Readily Seen | [4] |
Signaling Pathways Modulated by this compound in Cell Cycle Control
This compound-mediated inhibition of Src kinases perturbs several key signaling pathways that converge on the cell cycle machinery.
The G1/S Transition Checkpoint
Src kinases play a crucial role in the G1 to S phase transition by influencing the activity of core cell cycle regulators. While direct studies on this compound's effect on all components are limited, the known role of Src allows for the construction of a putative signaling pathway.
Growth factor signaling, often mediated by receptor tyrosine kinases (RTKs), leads to the activation of Src. Activated Src can then influence the expression and activity of Cyclin D1 and its partner cyclin-dependent kinases, CDK4 and CDK6. The Cyclin D-CDK4/6 complex is a critical driver of G1 progression, primarily through the phosphorylation of the Retinoblastoma protein (Rb). Phosphorylation of Rb releases the E2F transcription factor, which in turn promotes the expression of genes required for S-phase entry, including Cyclin E.
This compound, by inhibiting Src, is hypothesized to disrupt this cascade, leading to reduced Cyclin D1/CDK4 activity, hypophosphorylated Rb, and subsequent G1 arrest. Furthermore, Src has been shown to phosphorylate and regulate the localization of the CDK inhibitor p27Kip1.[5] Inhibition of Src by this compound could therefore lead to the stabilization and nuclear retention of p27Kip1, further inhibiting Cyclin E/CDK2 activity and blocking S-phase entry.
Interference with Mitosis and Induction of Polyploidy
In addition to its effects on the G1/S transition, this compound has been shown to interfere with mitotic progression. This is attributed, in part, to its off-target inhibition of Aurora kinases.[5] Aurora kinases are essential for proper spindle assembly and chromosome segregation during mitosis. Inhibition of these kinases can lead to defects in cytokinesis, resulting in the formation of multinucleated, polyploid cells, as observed in MDA-MB-231 cells.
Furthermore, in hematopoietic cell lines like UT-7/TPO, this compound induces endomitosis, a process where cells replicate their DNA without undergoing cell division, leading to the formation of large, polyploid cells characteristic of megakaryocyte differentiation.[4] This suggests that in certain cellular contexts, this compound can uncouple DNA replication from mitosis.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol is adapted for the analysis of this compound-treated cells stained with propidium iodide (PI).
Materials:
-
This compound (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., MDA-MB-231 at 2 x 10^5 cells/well in a 6-well plate) and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 5 µM) or DMSO as a vehicle control for the indicated time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample. Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol provides a general framework for analyzing the expression and phosphorylation status of proteins like Cyclin D1, CDK4, and Rb.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-Rb, anti-phospho-Rb (Ser780))
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound exerts complex and cell-type-specific effects on cell cycle progression. Its primary action through Src inhibition can lead to G1 arrest by disrupting the Cyclin D-CDK4/6-Rb pathway. Additionally, its off-target effects on Aurora kinases can induce mitotic catastrophe and polyploidy. This technical guide provides a foundational understanding of these processes, supported by quantitative data and detailed methodologies. Further research is warranted to fully elucidate the intricate molecular connections between Src inhibition by this compound and the core cell cycle machinery in various cancer contexts. This knowledge will be invaluable for the rational design of novel therapeutic strategies targeting Src-driven malignancies.
References
- 1. Mechanisms of Paradoxical Activation of AMPK by the Kinase Inhibitors this compound and Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Degradation strategy of cyclin D1 in cancer cells and the potential clinical application [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
SU6656: A Technical Guide to Its Intellectual Property and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU6656 is a potent, cell-permeable, and selective ATP-competitive inhibitor of the Src family of protein tyrosine kinases. Developed by SUGEN, Inc., it has become a valuable research tool for elucidating the role of Src kinases in various signal transduction pathways. This technical guide provides an in-depth overview of the intellectual property surrounding this compound, its biochemical activity, and detailed experimental protocols for its use in research settings.
Intellectual Property and Patents
The primary intellectual property protection for this compound is centered around its composition of matter and use.
Key Patent Information:
| Patent Number | Title | Inventors | Assignee | Publication Date |
| US 6,114,371 | 3-(cyclohexanoheteroarylidenyl)-2-indolinone protein kinase inhibitors | Peng Cho Tang, Li Sun, Gerald McMahon | SUGEN, Inc. | September 5, 2000 |
This patent covers a class of 3-substituted-2-indolinone compounds, including this compound, which are described as inhibitors of protein tyrosine kinases. The claims encompass the chemical structure of this compound, pharmaceutical compositions containing it, and methods of using these compounds to treat diseases characterized by disorders in protein tyrosine kinase signaling.
There is no publicly available information regarding patent litigation specifically involving this compound.
Biochemical Activity and Kinase Selectivity
This compound exhibits high affinity for the ATP-binding site of Src family kinases, leading to the inhibition of their catalytic activity. However, the reported IC50 values for this compound against various kinases can vary between different studies and experimental conditions. The following tables summarize the available quantitative data.
Table 1: IC50 Values for this compound Against Src Family Kinases
| Kinase | IC50 (nM) - Source 1[1] | IC50 (nM) - Source 2[2] |
| Yes | 0.02 | 20 |
| Lyn | 0.13 | 130 |
| Fyn | 0.17 | 170 |
| Src | 0.28 | 280 |
| Lck | 6.88 | - |
Table 2: IC50 Values for this compound Against Other Kinases
| Kinase | IC50 (µM) |
| AMPK (α2 kinase domain) | 0.22 |
| PDGF-stimulated S-phase induction in NIH 3T3 cells | 0.3 - 0.4[3] |
Signaling Pathways Modulated by this compound
This compound has been instrumental in dissecting several critical signaling pathways. Its inhibitory effect on Src family kinases has downstream consequences on pathways regulating cell proliferation, migration, and survival.
Platelet-Derived Growth Factor (PDGF) Signaling
This compound has been shown to inhibit PDGF-stimulated mitogenesis.[1] Src family kinases are crucial downstream effectors of the PDGF receptor (PDGFR). Upon PDGF binding, PDGFR autophosphorylates and recruits Src, which in turn phosphorylates a cascade of downstream targets.
Caption: PDGF Signaling Inhibition by this compound.
Src/Focal Adhesion Kinase (FAK) Signaling
The Src/FAK signaling axis is a central regulator of cell adhesion, migration, and invasion. FAK is a non-receptor tyrosine kinase that is activated upon integrin clustering at focal adhesions. Src is recruited to activated FAK, leading to the phosphorylation of several substrates, including paxillin, which promotes cell motility. This compound inhibits the phosphorylation of FAK at key tyrosine residues (Y576/577, Y925, Y861).[2]
References
Methodological & Application
Application Notes and Protocols for SU6656 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of SU6656, a selective Src family kinase inhibitor, in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to investigate the role of Src family kinases in various cellular processes.
Introduction to this compound
This compound is a potent, cell-permeable, ATP-competitive inhibitor of Src family kinases.[1] It exhibits selectivity for Src, Fyn, Yes, and Lyn kinases over other tyrosine kinases such as the platelet-derived growth factor (PDGF) receptor.[1] This selectivity makes this compound a valuable tool for dissecting the specific roles of Src family kinases in signal transduction pathways regulating cell proliferation, migration, and survival.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for the binding site on the catalytic domain of Src family kinases. This prevents the autophosphorylation and activation of the kinase, thereby blocking the phosphorylation of its downstream substrates. Key signaling pathways affected by this compound inhibition include the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth and survival.[2][3]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against various kinases and its effective concentrations in cell-based assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| Src | 280 |
| Yes | 20 |
| Lyn | 130 |
| Fyn | 170 |
| Lck | 6880 |
| PDGF-β Receptor | >10,000 |
| IGF-1 Receptor | >20,000 |
Data compiled from multiple sources.
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay | Concentration | Incubation Time | Effect | Reference |
| NIH 3T3 | PDGF-stimulated DNA Synthesis | 0.3 - 0.4 µM | 24 hours | Inhibition of S-phase induction | [1][4] |
| HKC-8 | TGF-β-mediated CTGF upregulation | 5 µM | 48 hours | Impaired upregulation of CTGF mRNA and protein | [4] |
| NRK-49F | TGF-β1-stimulated protein expression | 1 µM | 12 hours | Inhibition of fibronectin and α-SMA expression | [5] |
| NIH 3T3 | PDGF-stimulated c-Myc induction | 2 µM | Not Specified | Inhibition of c-Myc expression | [1] |
Experimental Protocols
General Handling and Storage
-
Solubility: this compound is soluble in DMSO. For a 10 mM stock solution, dissolve 3.71 mg of this compound in 1 mL of DMSO.
-
Storage: Store the solid compound and stock solutions at -20°C. Avoid repeated freeze-thaw cycles.
Western Blot Analysis of Src Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of Src kinase at its activating tyrosine residue (Tyr416).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat dry milk in TBST)
-
Primary antibody against phospho-Src (Tyr416) (e.g., 1:1000 dilution)
-
Primary antibody against total Src (e.g., 1:1000 dilution)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours in a low-serum medium (e.g., 0.5% FBS).
-
This compound Treatment: Pre-treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation (Optional): If investigating a specific signaling pathway, stimulate the cells with an appropriate agonist (e.g., PDGF) for a predetermined time.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
Strip the membrane and re-probe with an antibody against total Src for loading control.
-
Immunofluorescence Staining
This protocol describes the immunofluorescent staining of cells to visualize the subcellular localization of proteins involved in Src signaling.
Note: this compound is a colored compound (orange) which may interfere with fluorescence imaging, particularly in the red channel. It is advisable to perform a control experiment with this compound alone to assess any background fluorescence.
Materials:
-
Cells seeded on glass coverslips in a 24-well plate
-
This compound stock solution
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody of interest
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary antibody in the blocking solution.
-
Incubate the coverslips with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[8]
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the coverslips with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Cell Proliferation Assay (BrdU Incorporation)
This protocol measures cell proliferation by detecting the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle for the desired duration (e.g., 24, 48, 72 hours).
-
-
BrdU Labeling:
-
Add 10 µL of 10X BrU labeling solution to each well for a final concentration of 1X.
-
Incubate the plate for 2-4 hours at 37°C.[9]
-
-
Fixation and Denaturation:
-
Remove the labeling medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[9]
-
-
Immunodetection:
-
Remove the fixing solution and wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate until a color change is observed.
-
Add 100 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Signaling Pathways and Experimental Workflows
This compound Inhibition of Src-Mediated Signaling
Caption: this compound inhibits Src kinase, blocking downstream PI3K/Akt/mTORC1 signaling.
General Experimental Workflow for this compound Treatment
Caption: A logical workflow for studying the effects of this compound in cell culture.
References
- 1. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic Anti-Cancer Effects of AKT and SRC Inhibition in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 7. arigobio.com [arigobio.com]
- 8. biotium.com [biotium.com]
- 9. media.cellsignal.com [media.cellsignal.com]
SU6656: In Vitro Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the in vitro use of SU6656, a selective Src family kinase inhibitor.
This compound is a potent, ATP-competitive inhibitor of Src family kinases, demonstrating selectivity for Src, Yes, Lyn, and Fyn.[1][2] It is a valuable tool for investigating the role of these kinases in various cellular signal transduction pathways and biological processes.[3] This document outlines its mechanism of action, provides recommended working concentrations, and details protocols for key in vitro experiments.
Mechanism of Action
This compound primarily functions by inhibiting the activity of Src family kinases.[3] These non-receptor tyrosine kinases are crucial components of signaling pathways that regulate cell growth, proliferation, differentiation, and survival. By blocking the ATP-binding site of these kinases, this compound prevents the phosphorylation of their downstream substrates, thereby disrupting the signaling cascade.[4]
Key signaling pathways affected by this compound include those initiated by growth factors such as Platelet-Derived Growth Factor (PDGF).[5][6][7] Studies have shown that this compound can inhibit PDGF-stimulated DNA synthesis and cell proliferation in NIH 3T3 fibroblasts.[7] Furthermore, this compound has been observed to impair TGF-β-mediated upregulation of connective tissue growth factor (CTGF) and interfere with Aurora kinase activity.[8] It has also been shown to suppress the mTORC1 signaling pathway in human melanoma cells.[9]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound against various kinases and in different cell lines.
Table 1: IC50 Values of this compound for Src Family Kinases
| Kinase | IC50 (nM) |
| Yes | 20[1] |
| Lyn | 130[1] |
| Fyn | 170[1] |
| Src | 280[1] |
| Lck | 6880[7] |
Table 2: In Vitro Working Concentrations of this compound in Various Cell Lines
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| NIH 3T3 | S-phase induction | 0.3 - 0.4 µM (IC50) | - | Inhibition of PDGF-stimulated S-phase induction | [7][8] |
| HKC-8 | Cell Culture | 5 µM | 48 h | Reduction of CTGF expression | [8] |
| HNSCC | Western Blot | - | - | Decreased phosphorylation of Src family kinases | [1] |
| HBL Melanoma | Western Blot | - | - | Decreased up-regulation of mTORC1 signaling | [9] |
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration for experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and high-purity[8]
Procedure:
-
Based on the product's molecular weight (371.45 g/mol ), calculate the mass of this compound powder required to prepare a stock solution of a specific concentration (e.g., 10 mM or 100 mM).[2]
-
Dissolve the calculated mass of this compound in the appropriate volume of DMSO.[1][8] Sonication may be used to aid dissolution.[10]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]
In Vitro Kinase Assay
This protocol is a general guideline for determining the IC50 value of this compound against a specific kinase.
Materials:
-
Purified kinase
-
Kinase-specific substrate (e.g., poly-Glu-Tyr)[8]
-
This compound stock solution
-
Kinase assay buffer
-
ATP (including [γ-³²P]ATP for radioactive assays)
-
Filter paper discs (for radioactive assays)
-
Phosphoric acid (for radioactive assays)
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its substrate in the kinase assay buffer.
-
Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (DMSO).[4]
-
Initiate the kinase reaction by adding ATP. For radioactive assays, [γ-³²P]ATP is used.[4]
-
Terminate the reaction. For radioactive assays, this is achieved by spotting the reaction mixture onto filter paper discs and immersing them in acid to precipitate the radiolabeled substrate.[4]
-
Quantify the kinase activity and calculate the IC50 value of this compound.
Cell-Based Assay: Inhibition of Src Phosphorylation (Western Blot)
This protocol describes how to assess the inhibitory effect of this compound on Src phosphorylation in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound stock solution
-
Growth factor (e.g., PDGF-BB) to stimulate Src activation
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-Src (e.g., Tyr416)
-
Primary antibody against total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).[4]
-
Stimulate the cells with a growth factor to induce Src activation.[4]
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Src for loading control.
These protocols provide a foundation for utilizing this compound in in vitro research. The optimal working concentration and experimental conditions should be determined empirically for each specific cell line and assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Inhibition of mTORC1 by this compound, the selective Src kinase inhibitor, is not accompanied by activation of Akt/PKB signalling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Src | FAK | Akt | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
SU6656 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, handling, and experimental use of SU6656, a potent and selective inhibitor of the Src family of tyrosine kinases.
Product Information
This compound is a small molecule inhibitor that selectively targets Src family kinases, including Src, Yes, Lyn, and Fyn, with high affinity.[1][2][3] It is a valuable tool for investigating the roles of these kinases in various signaling pathways and cellular processes.
Solubility
The solubility of this compound in various common laboratory solvents is summarized in the table below. It is highly soluble in dimethyl sulfoxide (DMSO) but has poor solubility in aqueous solutions and ethanol.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 37.15 - 74 | 100 - 199.21 |
| Water | Insoluble | Insoluble |
| Ethanol | Insoluble | Insoluble |
Data sourced from multiple suppliers and may vary slightly between batches.[1][2][4] It is recommended to use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility.[1]
Signaling Pathway
This compound exerts its effects by competitively inhibiting the ATP-binding site of Src family kinases.[2] This inhibition blocks the downstream signaling cascades that regulate cell proliferation, survival, migration, and angiogenesis. The diagram below illustrates the key components of the signaling pathway affected by this compound.
Caption: this compound inhibits Src family kinases, blocking downstream signaling.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 100 mM stock solution, add the appropriate volume of DMSO to the vial containing this compound (e.g., for 1 mg of this compound with a molecular weight of 371.45, add 26.92 µL of DMSO).
-
Vortex or sonicate the solution for several minutes to ensure the compound is fully dissolved.[5] Gentle warming to 37°C can also aid in dissolution.[5]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[3]
General Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for utilizing this compound in cell-based experiments.
References
Application Notes and Protocols for In Vivo Administration of SU6656 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of SU6656, a selective Src family kinase inhibitor, in mouse models. The information is intended for researchers in oncology, immunology, and other fields investigating Src signaling pathways.
Introduction
This compound is a potent and selective inhibitor of Src family kinases (SFKs), which are non-receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of SFK activity is implicated in the progression of various cancers and other diseases, making this compound a valuable tool for preclinical research. These protocols outline methods for preparing and administering this compound to mice for in vivo studies, particularly in the context of tumor xenograft models.
Data Presentation: this compound In Vivo Administration Parameters in Mice
The following table summarizes various reported protocols for the in vivo administration of this compound in mice.
| Parameter | Details | Reference |
| Dosage | 2 - 4 mg/kg | [2] |
| 3 mg/kg | [3] | |
| Administration Route | Intraperitoneal (i.p.) injection | [2][3] |
| Vehicle | DMSO, PEG300, Tween 80, ddH2O | [3] |
| DMSO, PEG300 | [2] | |
| Treatment Schedule | Single dose | [2] |
| Daily | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile double-distilled water (ddH2O) or saline
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. A concentration of 20 mg/mL is a common starting point.[2]
-
Ensure the this compound powder is fully dissolved in DMSO. Gentle warming or vortexing can aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[4]
-
-
Working Solution Preparation (Example for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 20 mg/mL this compound stock solution in DMSO and mix thoroughly.[2]
-
Add 50 µL of Tween 80 to the mixture and mix until the solution is clear.[3]
-
Bring the final volume to 1 mL with sterile ddH2O or saline.[3]
-
The final solution should be clear and administered shortly after preparation.
-
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice
This protocol details the procedure for administering this compound to mice via intraperitoneal injection.
Materials:
-
Prepared this compound working solution
-
Mouse restraint device
-
25-27 gauge needle
-
1 mL syringe
-
70% ethanol wipes
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site Preparation: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[5]
-
Injection:
-
Draw the desired volume of the this compound working solution into the syringe. The injection volume should not exceed 10 ml/kg.[5]
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.[5]
-
Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution.
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Subcutaneous Tumor Xenograft Model and this compound Treatment
This protocol outlines the establishment of a subcutaneous tumor xenograft model in immunodeficient mice and subsequent treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Matrigel (optional)
-
Sterile PBS
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Calipers
-
This compound working solution
-
Standard animal care and surgical equipment
Procedure:
-
Cell Preparation:
-
Culture cancer cells to 80-90% confluency.
-
Harvest and resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 1 x 10^6 to 10 x 10^6 cells per 100 µL).
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
This compound Administration:
-
Once tumors reach the desired size, randomize the mice into treatment and control (vehicle) groups.
-
Administer this compound or vehicle via intraperitoneal injection according to the desired dosage and schedule (see table above).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and the general health of the mice throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits Src family kinases, blocking downstream signaling pathways.
Experimental Workflow for In Vivo this compound Efficacy Study
Caption: Workflow for a subcutaneous xenograft study with this compound treatment.
References
Application Notes and Protocols for SU6656 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of SU6656, a selective inhibitor of the Src family of non-receptor tyrosine kinases. The information compiled herein is intended to facilitate the design and execution of pre-clinical research studies.
Introduction
This compound is a potent and selective inhibitor of Src family kinases (SFKs), including Src, Yes, Lyn, and Fyn. SFKs are key regulators of various cellular processes such as cell proliferation, survival, migration, and angiogenesis. Dysregulation of SFK signaling is frequently observed in a variety of human cancers, making them attractive targets for therapeutic intervention. This compound has been widely used as a research tool to investigate the biological functions of SFKs in cancer and other diseases.
Mechanism of Action and Signaling Pathway
This compound competitively inhibits the ATP binding site of Src family kinases. This inhibition blocks the phosphorylation of downstream substrates, thereby disrupting multiple signaling cascades crucial for tumor progression. The primary signaling pathways affected by this compound are depicted below.
In Vivo Dosing Information
The following tables summarize typical dosages of this compound used in various in vivo models. It is crucial to note that the optimal dosage may vary depending on the specific animal model, tumor type, and experimental goals.
Table 1: this compound Dosage in Murine Cancer Models
| Animal Model | Tumor Type/Cell Line | Dosage (mg/kg) | Route of Administration | Dosing Frequency | Reference |
| Nude Mice | HT29 (Colon) | 150 | Oral Gavage | Once daily for 21 days | [1] |
| Nude Mice | Colo205 (Colon) | 75 | Oral Gavage | Twice daily for 10 days | [1] |
| Nude Mice | HCT116 (Colon) | 100 | Oral Gavage | Twice daily for 21 days | [1] |
| Nude Mice | DLD1 (Colon) | 100 | Oral Gavage | Twice daily for 21 days | [1] |
| C57BL/6 Mice | Lewis Lung Carcinoma | Not Specified | Not Specified | Administered before irradiation | [2] |
Table 2: this compound Dosage in Other In Vivo Models
| Animal Model | Disease Model | Dosage (mg/kg) | Route of Administration | Dosing Frequency | Reference |
| Swiss Albino Mice | Nicotine Withdrawal | 3 | Intraperitoneal (i.p.) | Not Specified | [3] |
| Swiss Albino Mice | Ischemic Postconditioning | 2, 4 | Intraperitoneal (i.p.) | Once | [4] |
Experimental Protocols
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), fresh and anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and syringes
Protocol:
A commonly used vehicle for in vivo administration of this compound consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Prepare a stock solution of this compound in DMSO. Due to the potential for moisture absorption by DMSO to reduce solubility, it is recommended to use fresh, anhydrous DMSO.[3] The concentration of this stock solution will depend on the final desired dosing concentration. For example, to prepare a 2 mg/mL final solution, a 20 mg/mL stock in DMSO can be made.
-
Sequentially add the co-solvents. For a 1 mL final volume, add the components in the following order, ensuring the solution is clear after each addition:
-
Add 400 µL of PEG300 to the appropriate volume of the DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add sterile saline to bring the final volume to 1 mL.
-
-
Use the prepared solution immediately. It is recommended to prepare the dosing solution fresh on the day of use for optimal results.[3] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
In Vivo Administration Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.
Protocol for Subcutaneous Xenograft Model:
-
Cell Culture: Culture the desired cancer cell line under standard conditions. Harvest cells during the exponential growth phase.
-
Cell Preparation for Injection:
-
Wash the cells with sterile PBS or HBSS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS/HBSS and Matrigel to the desired concentration. Keep the cell suspension on ice.
-
-
Tumor Inoculation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of immunocompromised mice.
-
Tumor Growth and Measurement: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the animals into treatment and control (vehicle) groups. Begin administration of this compound or vehicle according to the predetermined dosage and schedule.
-
Monitoring and Endpoint: Monitor the animals for tumor growth, body weight, and any signs of toxicity throughout the study. The study should be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect the tumors for downstream analysis, such as western blotting for target engagement (e.g., phospho-Src) or immunohistochemistry.
Stability and Storage
-
Powder: this compound powder should be stored at -20°C and is stable for at least 3 years.[3]
-
Stock Solutions: Aliquot stock solutions in DMSO and store at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3]
Disclaimer
The information provided in these application notes is for research purposes only and is not intended for human or veterinary use. The protocols and dosages described are based on published literature and should be adapted and optimized for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes: Utilizing SU6656 for the Analysis of Src Phosphorylation by Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU6656 is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases, which play a pivotal role in regulating a myriad of cellular processes including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src activity is frequently implicated in the progression of various cancers, making it a critical target for therapeutic intervention.[1] this compound exerts its inhibitory effect by competing with ATP for the binding site on Src kinases.[2] This application note provides a comprehensive protocol for the use of this compound in Western blot analysis to specifically investigate the phosphorylation status of Src at Tyrosine 416 (p-Src Tyr416), a key marker of its activation.[1][3][4]
Mechanism of Action and Signaling Pathway
Src kinase activity is tightly regulated by phosphorylation at two key tyrosine residues with opposing effects.[4][5] Phosphorylation at Tyr530 in the C-terminal tail by C-terminal Src kinase (Csk) maintains Src in an inactive conformation.[4] Conversely, autophosphorylation at Tyr416 within the activation loop of the kinase domain leads to a conformational change that significantly upregulates its enzymatic activity.[1][4] Activated Src then phosphorylates a multitude of downstream substrates, initiating signaling cascades that drive various cellular functions.[1] this compound selectively inhibits Src family kinases, including Src, Yes, Lyn, and Fyn, thereby preventing the autophosphorylation at Tyr416 and subsequent downstream signaling events.[6][7]
Figure 1: Simplified Src signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Inhibition
The efficacy of this compound as a Src family kinase inhibitor has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values highlight its potency and selectivity.
| Kinase | IC50 (nM) | Cell Line / System | Reference |
| Src | 280 | Biochemical Assay | [6][7] |
| Yes | 20 | Biochemical Assay | [6][7] |
| Lyn | 130 | Biochemical Assay | [6][7] |
| Fyn | 170 | Biochemical Assay | [6][7] |
| PDGF-stimulated DNA synthesis | 300-400 | NIH 3T3 cells | [8][9] |
Note: IC50 values can vary depending on the experimental conditions, including ATP concentration in biochemical assays and the specific cellular context.
Experimental Protocol: Western Blot for p-Src (Tyr416) using this compound
This protocol outlines the treatment of cultured cells with this compound and the subsequent analysis of Src phosphorylation at Tyr416 by Western blotting.
Materials
-
Cell Line: Appropriate cell line with detectable levels of Src expression (e.g., NIH/3T3, COLO 201, HepG2)[4][8][10]
-
This compound: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.[6]
-
Cell Culture Medium and Supplements
-
Growth Factor (optional): e.g., Platelet-derived growth factor (PDGF) to stimulate Src activity.[8]
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) freshly supplemented with Protease and Phosphatase Inhibitor Cocktails.[1][11]
-
BCA Protein Assay Kit
-
SDS-PAGE and Western Blotting Equipment
-
PVDF Membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies:
-
Enhanced Chemiluminescence (ECL) Substrate
Experimental Workflow
Figure 2: Experimental workflow for Western blot analysis of p-Src following this compound treatment.
Protocol Steps
-
Cell Seeding and Growth: Plate cells at a suitable density to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation (Optional): To minimize basal levels of Src phosphorylation, serum-starve the cells in a low-serum medium (e.g., 0.5% FBS) for 12-24 hours prior to treatment.[8]
-
This compound Treatment:
-
Prepare working solutions of this compound in cell culture medium at the desired final concentrations (e.g., a dose-response range from 0.1 to 10 µM). A DMSO vehicle control should be included.
-
Aspirate the medium from the cells and replace it with the this compound-containing medium or the vehicle control.
-
Incubate the cells for a predetermined time, typically 1-2 hours, at 37°C.[12]
-
-
Stimulation (Optional): If investigating stimulus-induced Src activation, add the appropriate agonist (e.g., PDGF) to the medium for a short period (e.g., 5-15 minutes) before cell lysis.[8]
-
Cell Lysis:
-
Place the cell culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer (with freshly added inhibitors) to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel according to standard procedures.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations (e.g., anti-p-Src (Tyr416) at 1:1000).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing: Repeat the washing step as described in step 11.
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
To determine the specific effect on Src phosphorylation, normalize the p-Src (Tyr416) signal to the total Src signal for each sample.
-
Further normalization to a loading control (e.g., β-Actin) is recommended to account for any loading inaccuracies.
-
Expected Results
Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of Src at Tyr416.[3][13] The total Src protein levels should remain relatively unchanged across the different treatment groups, confirming that the observed effect is due to the inhibition of kinase activity and not a change in protein expression.[1]
Troubleshooting
-
No or Weak p-Src Signal:
-
Ensure the cell line expresses sufficient levels of Src.
-
Confirm that the cells were appropriately stimulated to induce Src phosphorylation if studying an agonist-induced effect.
-
Check the activity of the phosphatase inhibitors in the lysis buffer.
-
Optimize the primary antibody concentration and incubation time.
-
-
High Background:
-
Increase the number and duration of the washing steps.
-
Ensure the blocking step was performed adequately.
-
Consider using a different blocking agent (e.g., BSA instead of milk, as milk contains phosphoproteins).
-
-
Inconsistent Loading:
-
Carefully perform the protein quantification and ensure equal loading amounts.
-
Always probe for a loading control to verify equal loading.
-
By following this detailed protocol, researchers can effectively utilize this compound as a tool to investigate the role of Src phosphorylation in their specific experimental systems.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Ser/Thr Phosphatases Induces Capacitation-associated Signaling in the Presence of Src Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-Src Family (Tyr416) (100F9) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetmol.com [targetmol.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Tyrosine 416 Is Phosphorylated in the Closed, Repressed Conformation of c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
SU6656: Application Notes and Protocols for Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU6656 is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases.[1] Developed by SUGEN, this compound has become a valuable tool for investigating the roles of Src kinases in various cellular processes, including proliferation, differentiation, motility, and adhesion.[2] Src kinases are key components of multiple signaling pathways, and their aberrant activation is frequently associated with cancer development and progression.[3][4] this compound exerts its inhibitory effect by competing with ATP for the binding site on Src kinases.[5] This document provides detailed application notes and protocols for the use of this compound in immunofluorescence staining, enabling researchers to effectively probe the function of Src family kinases in their experimental systems.
Mechanism of Action
This compound selectively inhibits Src family kinases, including Src, Yes, Lyn, and Fyn, with varying IC50 values.[5][6] By blocking the kinase activity of these proteins, this compound prevents the phosphorylation of downstream target proteins, thereby modulating their activity and subsequent cellular responses. Key signaling pathways affected by this compound inhibition include the MAPK, PI3K/Akt/mTOR, and STAT3 pathways.[4][7][8]
Data Presentation
The following table summarizes the inhibitory concentrations of this compound against various Src family kinases. This information is crucial for designing experiments and interpreting results.
| Kinase | IC50 (nM) | Reference |
| Src | 280 | [5][6] |
| Yes | 20 | [5][6] |
| Lyn | 130 | [5][6] |
| Fyn | 170 | [5][6] |
Experimental Protocols
General Immunofluorescence Protocol for Adherent Cells Treated with this compound
This protocol provides a general guideline for immunofluorescence staining of adherent cells treated with this compound. Optimization of specific steps, such as this compound concentration and incubation time, may be required depending on the cell type and the specific research question.
Materials:
-
Adherent cells cultured on coverslips or in chamber slides
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
-
Primary antibody diluted in Blocking Buffer
-
Fluorophore-conjugated secondary antibody diluted in Blocking Buffer
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed adherent cells onto sterile glass coverslips or chamber slides at a density that will result in 50-80% confluency at the time of the experiment. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO alone) should be included in parallel.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired period (e.g., 1-24 hours) in a humidified incubator.
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Add fixation solution to the cells and incubate for 10-20 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Add permeabilization buffer to the cells and incubate for 5-10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to the cells and incubate for at least 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to the cells.
-
Incubate for 1 hour at room temperature in the dark in a humidified chamber.
-
-
Nuclear Counterstaining:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.
-
If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets.
-
Important Considerations:
-
This compound Autofluorescence: this compound has been reported to have a dark orange coloration which may interfere with fluorescence imaging, particularly in the green and red channels.[9] To mitigate this, consider the following:
-
Use fluorophores with emission spectra in the far-red or near-infrared range.[10][11]
-
Perform a "no primary antibody" control with this compound treatment to assess the level of background fluorescence.
-
Utilize spectral imaging and linear unmixing if available on your microscopy system.
-
Consider using an alternative Src inhibitor, such as PP2, which is colorless.[9]
-
-
Quantitative Analysis: For quantitative analysis of immunofluorescence signals, ensure consistent imaging parameters (e.g., laser power, exposure time, gain) across all samples. Use image analysis software to measure fluorescence intensity in a standardized manner.[12][13][14][15]
Mandatory Visualizations
This compound Experimental Workflow
Caption: Workflow for this compound treatment and immunofluorescence staining.
This compound Signaling Pathway Inhibition
Caption: Inhibition of Src signaling pathways by this compound.
Application Examples
This compound has been successfully employed in immunofluorescence studies to investigate various cellular phenomena:
-
Cytoskeletal Reorganization: this compound was initially identified for its ability to reverse the formation of podosome rosettes, which are actin-rich adhesive structures, indicating a role for Src kinases in regulating the actin cytoskeleton.[1] Immunofluorescence staining for actin and focal adhesion proteins (e.g., vinculin, paxillin) can be used to visualize the effects of this compound on cytoskeletal organization and cell adhesion.[16][17][18][19][20]
-
Signal Transduction: Researchers have used immunofluorescence to detect changes in the phosphorylation status and localization of downstream targets of Src kinases upon this compound treatment. For example, a study in human G361 melanoma cells showed that treatment with 1 µM this compound led to increased expression of phosphorylated p38 and CREB, as determined by immunofluorescence.
-
Cell Cycle Progression: this compound has been shown to interfere with cell division, leading to the formation of multinucleated cells. Immunofluorescence can be used to visualize mitotic spindles (α-tubulin) and chromosomal DNA (DAPI) to study these effects.
By utilizing the protocols and information provided in this document, researchers can effectively employ this compound as a tool to dissect the intricate roles of Src family kinases in their specific areas of investigation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Src family kinase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. Advancing Biological Research: New Automated Analysis of Immunofluorescence Signals [mdpi.com]
- 13. Quantitative Analysis of Signal Transduction with In-Cell Western Immunofluorescence Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. Automated Identification and Quantification of Signals in Multichannel Immunofluorescence Images: The SignalFinder-IF Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Focal adhesion components are essential for mammalian cell cytokinesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Visualizing the interior architecture of focal adhesions with high-resolution traction maps - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Contractility Modulates Cell Adhesion Strengthening Through Focal Adhesion Kinase and Assembly of Vinculin-Containing Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suppression of focal adhesion formation may account for the suppression of cell migration, invasion and growth of non-small cell lung cancer cells following treatment with polyisoprenylated cysteinyl amide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Single‐Molecule Tracking and Super‐Resolution Microscopy Unveil Actin‐Driven Membrane Nanotopography Shaping Stable Integrin Adhesions in Developing Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SU6656 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU6656 is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1] SFKs, particularly Src, are frequently overexpressed and hyperactivated in a variety of human cancers, playing pivotal roles in signaling pathways that regulate cell proliferation, survival, migration, and invasion.[1] While Src inhibitors have shown limited efficacy as monotherapies in clinical trials, preclinical evidence strongly suggests a therapeutic potential for this compound in combination with conventional chemotherapy. This approach aims to enhance the cytotoxic effects of chemotherapy, overcome drug resistance, and improve therapeutic outcomes. These notes provide an overview of the preclinical rationale, available data on Src inhibitors in combination with chemotherapy, and detailed protocols for investigating the synergistic potential of this compound.
Rationale for Combination Therapy
The combination of this compound with chemotherapy is grounded in the central role of Src signaling in cancer cell survival and resistance mechanisms. Chemotherapy-induced cellular stress can lead to the activation of pro-survival signaling pathways, many of which are mediated by Src. By inhibiting Src, this compound can potentially:
-
Sensitize cancer cells to chemotherapy: Inhibition of Src-mediated survival signals can lower the threshold for chemotherapy-induced apoptosis.
-
Overcome acquired resistance: Src activation has been implicated in resistance to various chemotherapeutic agents. Combining this compound may resensitize resistant cells.
-
Inhibit metastasis and angiogenesis: Src is a key regulator of cell adhesion, migration, and invasion, as well as the production of pro-angiogenic factors like VEGF.[1]
Preclinical Data Summary for Src Family Kinase Inhibitors in Combination with Chemotherapy
Direct quantitative data for this compound in combination with specific chemotherapies is limited in publicly available literature. However, studies on other Src inhibitors like dasatinib and saracatinib provide a strong preclinical rationale and proof-of-concept for this combination strategy.
| Src Family Kinase Inhibitor | Chemotherapy Agent | Cancer Type | Key Findings | Reference |
| Dasatinib | Oxaliplatin | Colon Carcinoma | Synergistic activity in vitro and in vivo. Oxaliplatin was found to activate Src, and dasatinib enhanced its cytotoxic effects. | [2] |
| Dasatinib | Docetaxel | Prostate Cancer | Combination is under clinical development based on preclinical evidence. | [3] |
| Dasatinib | Dacarbazine | Melanoma | Combination is being explored in clinical trials. | [3] |
| Saracatinib | Paclitaxel | Ovarian Cancer | Preclinical studies have shown benefit. | [4] |
Signaling Pathways
This compound and Chemotherapy-Relevant Signaling Pathways
This compound primarily targets Src family kinases, which are key nodes in multiple signaling cascades integral to cancer progression. When combined with chemotherapy, this compound can modulate these pathways to enhance therapeutic efficacy. The diagram below illustrates the central role of Src and the potential impact of its inhibition in the context of chemotherapy.
Caption: this compound inhibits Src, blocking key survival and proliferation pathways.
Experimental Protocols
In Vitro Synergy Assessment of this compound and Chemotherapy
This protocol outlines a general workflow for determining the synergistic effects of this compound in combination with a chemotherapeutic agent (e.g., cisplatin, paclitaxel, or doxorubicin) on cancer cell lines.
1. Cell Culture and Reagents
-
Cell Lines: Select a panel of relevant cancer cell lines.
-
Culture Medium: Use the recommended medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Prepare a stock solution in DMSO and store at -20°C.
-
Chemotherapeutic Agent: Prepare a stock solution as recommended by the manufacturer (usually in DMSO or water) and store appropriately.
2. Determination of IC50 Values for Single Agents
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound or the chemotherapeutic agent.
-
Incubate for 48-72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth) for each drug individually using appropriate software (e.g., GraphPad Prism).
3. Combination Index (CI) Assay
-
Design a matrix of drug concentrations based on the individual IC50 values. A common approach is to use constant ratios of the two drugs (e.g., based on the ratio of their IC50 values).
-
Seed cells in 96-well plates.
-
After 24 hours, treat the cells with the drug combinations.
-
Incubate for 48-72 hours.
-
Measure cell viability.
-
Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software is recommended).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
4. Western Blot Analysis
-
Treat cells with this compound, the chemotherapeutic agent, and the combination at specified concentrations (e.g., IC50).
-
Lyse the cells at various time points (e.g., 24, 48 hours).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against key signaling proteins (e.g., phospho-Src, total Src, phospho-Akt, total Akt, PARP, Caspase-3).
-
Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.
5. Apoptosis Assay
-
Treat cells as described for Western blot analysis.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the in vitro synergy of this compound and a chemotherapeutic agent.
Caption: Workflow for in vitro synergy testing of this compound and chemotherapy.
Conclusion
The combination of the Src family kinase inhibitor this compound with standard chemotherapy presents a promising strategy to enhance anti-cancer efficacy and overcome drug resistance. The provided application notes and protocols offer a framework for researchers to investigate this therapeutic approach. By elucidating the synergistic potential and underlying mechanisms, these studies can pave the way for the clinical development of this compound in combination regimens for various solid tumors.
References
Application Notes and Protocols: SU6656 and Radiation Therapy Combination Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU6656 is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases (SFKs), which are frequently overexpressed and activated in a variety of human cancers.[1] SFKs play a crucial role in regulating key cellular processes, including proliferation, survival, angiogenesis, and metastasis. Their inhibition presents a promising strategy for cancer therapy. Radiation therapy is a cornerstone of cancer treatment, inducing DNA damage and subsequent cell death in targeted tumor cells. Preclinical studies have explored the combination of this compound with radiation therapy, suggesting a synergistic anti-tumor effect. These studies indicate that this compound can enhance the efficacy of radiation by targeting tumor vasculature and modulating critical survival signaling pathways.[1]
This document provides detailed application notes and protocols for researchers investigating the combination of this compound and radiation therapy. It includes a summary of available quantitative data, detailed experimental methodologies, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Citation |
| IC50 (Single Agent) | Human Umbilical Vein Endothelial Cells (HUVEC) | N/A | |
| Lewis Lung Carcinoma (LLC) | N/A | ||
| IC50 (Combination with Radiation) | Human Umbilical Vein Endothelial Cells (HUVEC) | N/A | |
| Lewis Lung Carcinoma (LLC) | N/A | ||
| Dose Enhancement Ratio (DER) | Human Umbilical Vein Endothelial Cells (HUVEC) | N/A |
Table 2: In Vivo Efficacy of this compound and Radiation Combination in Lewis Lung Carcinoma Model
| Treatment Group | Endpoint | Result | Citation |
| This compound + Fractionated Irradiation | Tumor Growth Delay | Significantly enhanced compared to irradiation alone | [1] |
| Destruction of Tumor Blood Vessels | Significantly enhanced compared to irradiation alone | [1] |
Note: While the study by Geng et al. (2006) demonstrated a significant enhancement in tumor growth delay, specific quantitative data (e.g., percentage of tumor growth inhibition, delay in days) were not provided in the publication.[1]
Signaling Pathway
The combination of this compound and radiation therapy primarily impacts the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.
Experimental Protocols
In Vitro Clonogenic Survival Assay
This protocol is adapted from standard clonogenic survival assay methodologies to assess the synergistic effect of this compound and radiation on the reproductive integrity of endothelial cells.
1. Cell Culture and Plating:
-
Culture Human Umbilical Vein Endothelial Cells (HUVEC) in appropriate endothelial cell growth medium.
-
Harvest cells using trypsin and prepare a single-cell suspension.
-
Count cells and determine plating efficiency for the specific cell line.
-
Plate a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The number of cells plated should be adjusted based on the expected toxicity of the treatment to yield approximately 50-150 colonies per well.
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
2. This compound and Radiation Treatment:
-
Prepare a stock solution of this compound in DMSO and dilute to the desired final concentrations in cell culture medium. It is recommended to perform a dose-response curve for this compound alone to determine the IC50 value.
-
Aspirate the medium from the attached cells and add the medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours) prior to irradiation.
-
Irradiate the plates with a single dose of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
3. Colony Formation and Analysis:
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.
-
Aspirate the medium, wash the wells with PBS, and fix the colonies with a solution of methanol and acetic acid (3:1) for 5-10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the Surviving Fraction (SF) for each treatment group: SF = (number of colonies formed after treatment) / (number of cells seeded × plating efficiency).
-
Plot the survival curves (log SF vs. radiation dose) and determine the Dose Enhancement Ratio (DER) at a specific survival level (e.g., SF=0.5).
In Vivo Tumor Growth Delay Study
This protocol describes a xenograft model to evaluate the in vivo efficacy of this compound and radiation therapy.
1. Animal Model and Tumor Implantation:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Subcutaneously inject a suspension of Lewis Lung Carcinoma (LLC) cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
2. Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Radiation alone, this compound + Radiation).
-
Prepare this compound for in vivo administration (e.g., dissolved in a suitable vehicle such as 0.5% carboxymethylcellulose).
-
Administer this compound to the mice via the appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
For the radiation groups, irradiate the tumors with a clinically relevant dose of radiation, which can be delivered as a single dose or in fractions. Shield the rest of the mouse's body.
3. Data Collection and Analysis:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1000-1500 mm³).
-
Calculate the tumor growth delay, which is the time in days for the tumors in the treated groups to reach a specific volume (e.g., 4 times the initial volume) compared to the control group.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Western Blot Analysis of Akt Phosphorylation
This protocol details the procedure for assessing the effect of this compound and radiation on the phosphorylation of Akt.
1. Cell Treatment and Lysis:
-
Plate cells (e.g., HUVEC or LLC) and treat with this compound and/or radiation as described in the clonogenic assay protocol.
-
At desired time points after treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil for 5-10 minutes.
3. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative change in phosphorylation.
Conclusion
The combination of the Src family kinase inhibitor this compound with radiation therapy holds promise as a potential anti-cancer strategy. The available preclinical evidence suggests that this compound can enhance the therapeutic effects of radiation, primarily by targeting the tumor vasculature and inhibiting the pro-survival PI3K/Akt signaling pathway.[1] The protocols provided in this document offer a framework for researchers to further investigate this combination, with the aim of elucidating the underlying mechanisms and optimizing the therapeutic potential. Further studies are warranted to obtain more detailed quantitative data on the synergistic effects and to explore the clinical translatability of this approach.
References
Application of SU6656 in Stem Cell Differentiation: A Detailed Guide for Researchers
Introduction
SU6656 is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1][2] This small molecule has emerged as a valuable tool in stem cell research, demonstrating the ability to direct the differentiation of pluripotent and hematopoietic stem cells into specific lineages. This document provides detailed application notes and protocols for utilizing this compound to induce the differentiation of human pluripotent stem cells (hPSCs) into simple epithelial cells and to promote the maturation of megakaryocytic progenitors.
Differentiation of Human Pluripotent Stem Cells into Simple Epithelial Cells
The inhibition of Src family kinases by this compound provides a highly efficient method for directing the differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into a homogenous population of simple epithelial cells.[3][4][5] This protocol is based on the finding that this compound modulates β-catenin localization to the cell membrane, a key event in epithelial commitment.[3][4][6]
Mechanism of Action
In pluripotent stem cells, Src family kinases can phosphorylate β-catenin at tyrosine residues, leading to the dissociation of the cadherin-catenin complex and subsequent nuclear translocation of β-catenin, which is associated with the maintenance of pluripotency. This compound, by inhibiting SFKs, prevents this phosphorylation. This stabilizes the E-cadherin/β-catenin complex at the cell membrane, promoting strong cell-cell adhesion and driving differentiation towards an epithelial fate.[3][4] The resulting cells are characterized by the expression of cytokeratins 8 and 18 (K8/K18) and the repression of the pluripotency marker Oct4.[3][5][7]
Quantitative Data
| Parameter | Value | Reference |
| Cell Type | Human Pluripotent Stem Cells (hPSCs) | [3][4] |
| This compound Concentration | 1-5 µM (Typical) | [3] |
| Treatment Duration | 5 days | [3][4] |
| Resulting Cell Type | Simple Epithelial Precursor Cells | [3][5] |
| Key Markers (Upregulated) | Cytokeratin 18 (K18), Cytokeratin 8 (K8) | [3][5][7] |
| Key Markers (Downregulated) | Oct4 | [3][5][7] |
| Differentiation Efficiency | Highly efficient, producing a homogeneous population of K18+/K8+/Oct4- cells | [3] |
Experimental Protocol
This protocol details the differentiation of hPSCs into simple epithelial cells using this compound.
Materials:
-
Human pluripotent stem cells (e.g., H9 hESCs)
-
Matrigel-coated culture plates
-
mTeSR1 medium
-
Unconditioned medium (UM): hESC medium without bFGF
-
This compound (Sigma-Aldrich)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Accutase or other suitable cell dissociation reagent
Procedure:
-
hPSC Culture: Culture hPSCs on Matrigel-coated plates in mTeSR1 medium according to standard protocols.
-
Initiation of Differentiation: When hPSC colonies reach the desired confluence, aspirate the mTeSR1 medium and switch to unconditioned medium (UM) containing this compound. A final concentration of 1-5 µM this compound is recommended, with a vehicle control (DMSO) run in parallel.
-
Incubation: Culture the cells for 5 days in the this compound-containing medium.[3][4] Change the medium daily.
-
Monitoring Differentiation: Observe the cells daily for morphological changes indicative of epithelial differentiation, such as a more cobblestone-like appearance.
-
Characterization of Differentiated Cells: After 5 days, the cells can be characterized by immunocytochemistry for the presence of K18 and the absence of Oct4. The resulting K18+/Oct4- cells are simple epithelial precursor cells.[3]
-
Further Differentiation (Optional): These simple epithelial precursor cells can be further differentiated into keratinocytes by culturing for an additional 4 days in UM supplemented with 1 µM retinoic acid and 10 ng/ml BMP4.[3][4]
Signaling Pathway and Workflow
Caption: this compound inhibits Src, stabilizing β-catenin at the membrane and promoting epithelial gene expression.
Caption: Workflow for directed differentiation of hPSCs to simple epithelial cells using this compound.
Maturation of Megakaryocytic Progenitors
This compound has also been shown to induce the maturation of megakaryocytic (MK) progenitors, leading to an increase in ploidy and the potential for enhanced platelet production.[8][9][10] This application is significant for in vitro platelet generation for transfusion and for studying the mechanisms of thrombopoiesis.
Mechanism of Action
The precise mechanism by which Src inhibition by this compound promotes megakaryocyte maturation is still under investigation. However, it is known that Src family kinases play a role in megakaryopoiesis, including processes like proplatelet formation.[1][8] Inhibition of SFKs with this compound has been observed to enhance the degree of polyploidism in megakaryocytes, a critical step in their maturation and subsequent platelet release.[10]
Quantitative Data
| Parameter | Value | Reference |
| Starting Cell Type | CD34+ Hematopoietic Progenitor Cells or Megakaryocytic Progenitors | [8][9][10] |
| This compound Concentration | 2.5 µM | [10] |
| Treatment Duration | From day 8 to day 12 of culture | [10] |
| Effect | Increased megakaryocyte ploidy and maturation | [10] |
| Observed Outcome | Increased in vivo platelet yield per megakaryocyte upon infusion | [10] |
Experimental Protocol
This protocol provides a general framework for using this compound to promote the maturation of megakaryocytes derived from CD34+ hematopoietic progenitor cells (HPCs).
Materials:
-
CD34+ HPCs
-
Megakaryocyte differentiation medium (containing thrombopoietin (TPO) and other cytokines)
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Initial Differentiation: Culture CD34+ HPCs in a suitable megakaryocyte differentiation medium. This typically involves a multi-day culture period with cytokines such as TPO to induce commitment to the megakaryocytic lineage.
-
This compound Treatment: From day 8 of the culture, add this compound to the differentiation medium at a final concentration of 2.5 µM.[10] A vehicle control with DMSO should be run in parallel.
-
Continued Culture: Continue the culture until day 12, maintaining the presence of this compound.[10]
-
Assessment of Maturation: Evaluate megakaryocyte maturation by assessing ploidy levels using flow cytometry (e.g., with propidium iodide staining) and by morphological analysis.
-
Functional Assays (Optional): The resulting mature megakaryocytes can be used in in vitro proplatelet formation assays or in vivo transfusion studies to assess platelet production.[10]
Signaling Pathway and Workflow
Caption: this compound inhibits Src signaling, which is involved in megakaryocyte maturation and polyploidization.
Caption: Workflow for promoting megakaryocyte maturation using this compound.
This compound is a versatile tool for directing stem cell differentiation. The provided protocols offer a starting point for researchers to efficiently generate simple epithelial cells from hPSCs and to enhance the maturation of megakaryocytes. Further optimization of concentrations and timing may be necessary for specific cell lines and experimental goals. The use of this compound will undoubtedly continue to contribute to our understanding of the molecular mechanisms governing cell fate decisions and advance the development of cell-based therapies.
References
- 1. The (Patho)Biology of SRC Kinase in Platelets and Megakaryocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small Molecule Inhibitor of Src Family Kinases Promotes Simple Epithelial Differentiation of Human Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 4. A Small Molecule Inhibitor of Src Family Kinases Promotes Simple Epithelial Differentiation of Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. A small molecule inhibitor of SRC family kinases promotes simple epithelial differentiation of human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined transcriptome and proteome profiling of SRC kinase activity in healthy and E527K defective megakaryocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of inhibitor of Src kinases, this compound, on differentiation of megakaryocytic progenitors and activity of alpha1,6-fucosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
Application Notes and Protocols for SU6656 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU6656 is a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases, including Src, Yes, Lyn, and Fyn.[1][2] Its ability to modulate key signaling pathways involved in cell proliferation, differentiation, and survival makes it a valuable tool in cancer research and drug discovery. High-throughput screening (HTS) assays utilizing this compound can facilitate the identification of novel therapeutic agents that target these pathways. These application notes provide detailed protocols for various HTS assays relevant to the mechanism of action of this compound.
Mechanism of Action
This compound primarily exerts its effects by competitively binding to the ATP-binding pocket of Src family kinases, thereby inhibiting their catalytic activity. This inhibition disrupts downstream signaling cascades, including those initiated by platelet-derived growth factor (PDGF) and transforming growth factor-beta (TGF-β).[1][3] Furthermore, this compound has been shown to interfere with Aurora kinase activity, impacting cell division.[1]
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific kinase and the assay conditions. The robustness of an HTS assay is determined by the Z'-factor, a statistical parameter that reflects the separation between positive and negative controls. A Z'-factor greater than 0.5 is indicative of an excellent assay suitable for HTS.
| Kinase | IC50 (nM) | Assay Type | Reference |
| Src | 280 | Biochemical Kinase Assay | [2] |
| Yes | 20 | Biochemical Kinase Assay | [2] |
| Lyn | 130 | Biochemical Kinase Assay | [2] |
| Fyn | 170 | Biochemical Kinase Assay | [2] |
| Cell Line | Assay | IC50 (µM) | Reference |
| NIH 3T3 | PDGF-stimulated S-phase induction | 0.3-0.4 | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for HTS assays.
Experimental Protocols
Herein are detailed protocols for HTS assays to investigate the inhibitory effects of compounds on pathways modulated by this compound.
Protocol 1: High-Throughput Kinase Activity Assay (Luminescence-based)
This assay measures the activity of Src family kinases by quantifying the amount of ATP remaining in the reaction after kinase-mediated phosphorylation. A decrease in luminescence indicates higher kinase activity.
Materials:
-
Recombinant Src, Yes, Lyn, or Fyn kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (as a positive control)
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35
-
384-well white, flat-bottom plates
Procedure:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Transfer 1 µL of each dilution to the assay plate. Include DMSO-only wells as a negative control (100% kinase activity) and a potent broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control (0% kinase activity).
-
Kinase Reaction Mixture: Prepare a master mix containing the specific Src family kinase and its substrate in the assay buffer.
-
Initiate Kinase Reaction: Add 10 µL of the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: Add 10 µL of ATP solution (at a concentration close to the Km for the specific kinase) to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 20 µL of Kinase-Glo® Reagent to each well.
-
Second Incubation: Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Calculate the Z'-factor for the assay using the positive and negative controls.
Protocol 2: High-Throughput Cell Proliferation Assay (ATP-based)
This assay determines the effect of compounds on cell proliferation by measuring the intracellular ATP levels, which correlate with the number of viable cells.
Materials:
-
NIH 3T3 cells (or other suitable cell line)
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
PDGF-BB
-
This compound (as a positive control)
-
Test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
384-well clear-bottom, white-walled plates
Procedure:
-
Cell Seeding: Seed NIH 3T3 cells into 384-well plates at a density of 2,000 cells/well in 40 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: Replace the growth medium with 40 µL of serum-free DMEM and incubate for 24 hours to synchronize the cells.
-
Compound Addition: Add 1 µL of serially diluted test compounds or this compound to the wells.
-
Stimulation: Add 10 µL of PDGF-BB (final concentration of 25 ng/mL) to all wells except for the unstimulated control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
Signal Detection: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 50 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition of PDGF-stimulated proliferation for each compound.
-
Determine the IC50 values.
-
Calculate the Z'-factor for the assay.
Protocol 3: High-Throughput TGF-β Signaling Reporter Assay
This assay utilizes a cell line stably transfected with a TGF-β responsive reporter gene (e.g., luciferase) to screen for inhibitors of the TGF-β signaling pathway.
Materials:
-
HEK293T cells stably expressing a (CAGA)₁₂-luciferase reporter construct
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human TGF-β1
-
This compound (as a positive control)
-
Test compounds
-
Bright-Glo™ Luciferase Assay System (Promega)
-
384-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed the reporter cell line at 10,000 cells/well in 40 µL of growth medium into 384-well plates and incubate overnight.
-
Compound Addition: Add 1 µL of serially diluted test compounds or this compound to the wells.
-
Stimulation: Add 10 µL of TGF-β1 (final concentration of 2 ng/mL) to all wells except the unstimulated controls.
-
Incubation: Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Signal Detection: Equilibrate the plate and Bright-Glo™ Reagent to room temperature. Add 50 µL of Bright-Glo™ Reagent to each well.
-
Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes and incubate at room temperature for 5 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition of TGF-β-induced luciferase expression.
-
Determine the IC50 values.
-
Calculate the Z'-factor.
Protocol 4: High-Throughput c-Myc Expression Assay (FRET-based)
This assay quantifies the levels of endogenous c-Myc protein in cells using a dual-antibody detection system based on Förster Resonance Energy Transfer (FRET). A decrease in the FRET signal indicates a reduction in c-Myc protein levels.[4]
Materials:
-
A c-Myc amplified cancer cell line (e.g., DMS273 or Colo320 HSR)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (as a positive control)
-
Test compounds
-
FRET-based c-Myc detection kit (e.g., LANCE® Ultra c-Myc Detection Kit, PerkinElmer)
-
1536-well white plates
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 5 µL of growth medium into 1536-well plates and incubate overnight.
-
Compound Addition: Add 50 nL of test compounds or this compound using an acoustic liquid handler.
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis and Antibody Addition: Add 2 µL of lysis buffer containing the FRET donor and acceptor antibodies specific for c-Myc.
-
Incubation: Incubate at room temperature for 4 hours, protected from light.
-
Data Acquisition: Read the time-resolved FRET signal on a compatible plate reader.
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Determine the percent decrease in c-Myc protein levels for each compound.
-
Calculate IC50 values.
-
Calculate the Z'-factor.
Conclusion
This compound is a versatile tool for studying Src family kinase-mediated signaling pathways in a high-throughput screening context. The protocols provided here offer robust and reliable methods for identifying and characterizing novel inhibitors of these critical cellular processes. Proper assay validation, including the determination of a suitable Z'-factor, is essential for the successful implementation of any HTS campaign.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Effect of SU6656 on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU6656 is a well-characterized small molecule inhibitor primarily known for its potent and selective inhibition of the Src family of non-receptor tyrosine kinases, including Src, Fyn, Lyn, and Yes.[1][2] These kinases are critical components of intracellular signaling pathways that regulate a wide array of cellular processes, such as proliferation, differentiation, survival, and migration. Dysregulation of Src family kinase activity is frequently implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. Beyond its effects on Src kinases, this compound has also been shown to inhibit other kinases, notably Aurora kinases, which are key regulators of mitosis.[1][2] This multi-target profile contributes to its complex effects on cell cycle progression and viability.
These application notes provide a comprehensive overview of the effects of this compound on cell viability and detailed protocols for assessing these effects using common colorimetric and exclusion-based assays.
Mechanism of Action and Effect on Cell Viability
This compound exerts its primary effect by competing with ATP for the binding site in the catalytic domain of Src family kinases. This inhibition disrupts the downstream signaling cascades initiated by various growth factors and adhesion molecules. Key signaling molecules and pathways affected by this compound include:
-
Inhibition of PDGF-stimulated signaling: this compound has been shown to inhibit platelet-derived growth factor (PDGF)-stimulated DNA synthesis and cell proliferation.[3] This is achieved by blocking the phosphorylation of downstream targets of Src, such as Shc, which is involved in the Ras-MAPK pathway.[3]
-
Downregulation of c-Myc and ERK2: The inhibitor suppresses the induction of the proto-oncogene c-Myc and the activation of ERK2, both of which are crucial for cell cycle progression and proliferation.
-
Modulation of other signaling proteins: this compound also affects the phosphorylation state of other important signaling molecules like protein kinase C delta (PKCδ) and c-Cbl, which can influence cell survival and proliferation pathways.[3]
-
Inhibition of Aurora Kinases: this compound can abrogate the catalytic activities of Aurora kinases, leading to defects in cytokinesis, G2/M cell cycle arrest, and subsequent apoptosis.[1] This dual inhibition of both Src family and Aurora kinases can result in a synergistic antitumor effect.[1]
The culmination of these effects is a reduction in cell viability, primarily through the inhibition of proliferation and the induction of apoptosis. The specific outcome is dependent on the cell type, the concentration of this compound used, and the duration of treatment.
Data Presentation: this compound Effect on Cell Viability
The following table summarizes the inhibitory concentrations of this compound on various kinases and its effect on the viability of different cell lines as reported in the literature.
| Target/Cell Line | Assay Type | IC50 / Effective Concentration | Reference |
| Kinase Inhibition | |||
| Src | Kinase Assay | 280 nM | [4] |
| Yes | Kinase Assay | 20 nM | [4] |
| Lyn | Kinase Assay | 130 nM | [4] |
| Fyn | Kinase Assay | 170 nM | [4] |
| Aurora Kinases | Kinase Activity Assay | Not specified, but activity is abrogated | [1] |
| Cell Viability | |||
| NIH 3T3 | PDGF-stimulated DNA synthesis | 0.3 - 0.4 µM | [3] |
| Synovial Sarcoma Cells | In vivo tumor growth | Significant impairment of growth | [1] |
Mandatory Visualizations
Caption: Signaling pathways affected by this compound leading to reduced cell viability.
Caption: Experimental workflow for an MTT-based cell viability assay with this compound.
Caption: Logical flow from this compound treatment to reduced cell viability.
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile plates
-
MTT reagent (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical starting concentration range would be from 0.1 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-treatment control.
-
Carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of this compound. For suspension cells, add the concentrated drug solution directly to the wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting:
-
Colored Compound Interference: this compound solutions can have a yellowish color. To account for this, include control wells containing the same concentrations of this compound in cell-free medium to measure any background absorbance from the compound itself. Subtract this background from the absorbance of the corresponding treated wells.
-
Precipitation: At higher concentrations, this compound may precipitate out of the medium. Visually inspect the wells before adding the MTT reagent. If precipitation is observed, consider using a lower concentration range or a different solvent.
Protocol 2: Trypan Blue Exclusion Assay
This assay is based on the principle that viable cells have intact cell membranes that exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
Materials:
-
Cells treated with this compound
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer or automated cell counter
-
Microscope
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
After treating the cells with this compound for the desired duration, collect the cells. For adherent cells, trypsinize and collect the cell suspension. For suspension cells, gently resuspend the cell pellet.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or serum-free medium.
-
-
Staining:
-
In a microcentrifuge tube, mix a 1:1 ratio of the cell suspension and 0.4% Trypan Blue solution (e.g., 20 µL of cell suspension + 20 µL of Trypan Blue).
-
Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to the staining of viable cells.
-
-
Counting:
-
Load 10 µL of the stained cell suspension into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
Compare the viability of this compound-treated cells to the vehicle control.
-
Conclusion
This compound is a potent inhibitor of Src family kinases and Aurora kinases that effectively reduces cell viability in various cell types. The provided protocols for MTT and Trypan Blue exclusion assays offer reliable methods to quantify the cytotoxic and cytostatic effects of this compound. Careful consideration of experimental parameters, including appropriate controls and potential compound interference, is crucial for obtaining accurate and reproducible results. These application notes serve as a valuable resource for researchers investigating the therapeutic potential of this compound and its impact on cellular signaling and survival.
References
- 1. Simultaneous inhibition of Src and Aurora kinases by this compound induces therapeutic synergy in human synovial sarcoma growth, invasion and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SU6656 Off-Target Effects: A Technical Resource
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects of SU6656, a commonly used Src family kinase inhibitor. Understanding the selectivity profile of any inhibitor is critical for interpreting experimental results accurately. This guide offers quantitative data, detailed experimental protocols, and visual representations of affected signaling pathways to address common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target kinases of this compound?
A1: this compound, while being a potent inhibitor of Src family kinases, has been shown to interact with a range of other kinases. The selectivity of this compound is not absolute, and it can inhibit other kinases with varying potency. Notably, off-target effects have been identified for kinases such as Aurora B, Aurora C, AMPK, and BRSK2, among others.[1][2] It is crucial to consider these off-target effects when designing experiments and interpreting data.
Q2: How significant is the inhibition of these off-target kinases?
A2: The significance of off-target inhibition depends on the specific kinase and the concentration of this compound used in the experiment. For some kinases, the IC50 values are comparable to those for certain Src family members, indicating a potential for significant off-target effects at typical working concentrations. The provided data table summarizes the IC50 values for a panel of kinases, allowing for a direct comparison of potencies.
Q3: Can the off-target effects of this compound influence my experimental outcome?
A3: Yes, the off-target effects of this compound can significantly impact experimental results, potentially leading to misinterpretation of the role of Src family kinases. For example, inhibition of Aurora kinases can independently affect cell cycle progression and apoptosis, while modulation of AMPK activity can influence cellular metabolism.[3][4] It is therefore essential to be aware of these potential confounding factors.
Q4: Are there alternative inhibitors with a better selectivity profile for Src family kinases?
A4: The field of kinase inhibitor development is continually advancing, and more selective inhibitors for Src family kinases may be available. Researchers are encouraged to review the latest literature and resources such as the Chemical Probes Portal for up-to-date recommendations on the most selective chemical probes for their targets of interest.
Quantitative Data: Kinase Selectivity Profile of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a panel of protein kinases. The IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | IC50 (nM) | Primary Target/Off-Target |
| Src Family Kinases | ||
| Yes | 20 | Primary Target |
| Lyn | 130 | Primary Target |
| Fyn | 170 | Primary Target |
| Src | 280 | Primary Target |
| Lck | >10,000 | Primary Target (low potency) |
| Off-Target Kinases | ||
| Aurora C | 17 | Off-Target |
| Aurora B | 19 | Off-Target |
| BRSK2 | 100 | Off-Target |
| AMPK | 110 | Off-Target |
| FGFR1 | >2,000 | Off-Target |
| Met | >2,000 | Off-Target |
| PDGFRβ | >10,000 | Off-Target |
Data compiled from multiple sources. Experimental conditions for IC50 determination may vary.
Experimental Protocols
Biochemical Kinase Assay for IC50 Determination
This protocol outlines a general procedure for determining the IC50 value of this compound against a specific kinase in a biochemical assay format.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate (e.g., poly-Glu-Tyr for most tyrosine kinases)
-
This compound (or other inhibitor) stock solution in DMSO
-
ATP solution
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radioactive [γ-³²P]ATP)
-
384-well assay plates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Prepare Reagents: Dilute the kinase, peptide substrate, and ATP to their desired working concentrations in kinase assay buffer. Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.
-
Assay Setup: Add the this compound dilutions to the assay plate. Add the kinase solution to all wells except the negative control wells.
-
Initiate Reaction: Add the ATP and peptide substrate mixture to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop Reaction & Detection: Stop the reaction by adding a stop solution (e.g., EDTA for ATP-dependent kinases). Add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Biochemical Kinase Assay Workflow
Signaling Pathway Visualizations
Off-Target Effect of this compound on the Aurora Kinase Pathway
This compound can directly inhibit Aurora kinases by binding to their ATP-binding pocket. This inhibition disrupts the normal progression of mitosis, leading to defects in cytokinesis and ultimately inducing apoptosis.
This compound Inhibition of Aurora Kinase Pathway
Paradoxical Activation of AMPK by this compound
Interestingly, while this compound can inhibit AMPK in vitro, in cellular contexts, it has been observed to paradoxically increase the phosphorylation and activation of AMPK. This is thought to occur because the binding of this compound to the AMPK catalytic site promotes a conformational change that facilitates its phosphorylation by the upstream kinase LKB1.[1][3]
Paradoxical Activation of AMPK by this compound
References
- 1. Mechanisms of Paradoxical Activation of AMPK by the Kinase Inhibitors this compound and Sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of Paradoxical Activation of AMPK by the Kinase Inhibitors this compound and Sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous inhibition of Src and Aurora kinases by this compound induces therapeutic synergy in human synovial sarcoma growth, invasion and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
SU6656 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of SU6656 in cell culture experiments. Accurate and reproducible results depend on understanding the stability and potential complexities of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive, and cell-permeable inhibitor of the Src family of non-receptor tyrosine kinases.[1] It exhibits selectivity for Src, Yes, Lyn, and Fyn kinases.[2] It is widely used as a research tool to investigate the roles of these kinases in cellular signaling pathways.[3]
Q2: How should I prepare and store this compound stock solutions?
This compound is most soluble in dimethyl sulfoxide (DMSO).[2] For long-term storage, it is recommended to prepare a concentrated stock solution in anhydrous DMSO, aliquot it into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[2] Vendor recommendations for storage stability of stock solutions vary, but they are generally stable for at least one month at -20°C and up to a year at -80°C in DMSO.[2]
Q3: What is the stability of this compound in cell culture media?
Q4: I am observing unexpected or inconsistent results with this compound. What could be the cause?
Inconsistent results can stem from several factors:
-
Compound Stability : As mentioned, the stability of this compound in your specific cell culture media and conditions may be a factor, especially in longer-term assays.
-
Off-Target Effects : this compound has been reported to have off-target activities. A notable example is the paradoxical activation of AMP-activated protein kinase (AMPK), which is independent of its Src inhibition.[4][5]
-
Experimental Variability : Inconsistencies in cell seeding density, serum concentration, and passage number can all contribute to variable results.[6]
-
Compound Precipitation : Due to its limited aqueous solubility, this compound may precipitate out of the cell culture medium, especially at higher concentrations, reducing its effective concentration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no inhibitory activity of Src signaling | Compound Precipitation: this compound has low aqueous solubility and may have precipitated out of the culture medium. | 1. Visually inspect the culture medium for any precipitate after adding this compound. 2. Prepare a fresh, concentrated stock solution in DMSO and ensure it is fully dissolved before diluting into the final assay medium. 3. Decrease the final concentration of this compound in your experiment. 4. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced precipitation and toxicity. |
| Compound Degradation: this compound may not be stable under your specific experimental conditions (e.g., long incubation times). | 1. For long-term experiments, replenish the media with freshly diluted this compound at regular intervals (e.g., every 24 hours). 2. Perform a stability study to determine the half-life of this compound in your cell culture medium (see Experimental Protocols section). | |
| Cellular Resistance/Redundancy: The signaling pathway you are studying may have redundant mechanisms that compensate for Src inhibition. | 1. Confirm target engagement by performing a Western blot for the autophosphorylation of Src (p-Src Tyr416) or a known downstream target. 2. Consider using a combination of inhibitors or genetic approaches (e.g., siRNA) to target redundant pathways. | |
| High variability between replicate wells or experiments | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variability in the final readout. | 1. Ensure you have a single-cell suspension before seeding. 2. Use a consistent and optimized cell seeding density for your assay. |
| Inconsistent this compound Preparation: Errors in serial dilutions or incomplete dissolution of the stock solution. | 1. Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. 2. Vortex the stock solution and dilutions thoroughly before adding to the culture medium. | |
| Variability in Serum Batches: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and proteins that may affect cell signaling and compound activity. | 1. Use the same batch of FBS for a set of experiments. 2. Qualify new batches of FBS before use in critical experiments. | |
| Unexpected phenotypic changes or off-target effects | Paradoxical AMPK Activation: this compound has been shown to paradoxically activate AMPK.[4][5] | 1. If your experimental results could be influenced by AMPK signaling, confirm the activation status of AMPK and its downstream targets (e.g., phosphorylation of ACC) via Western blot. 2. Consider using an alternative Src inhibitor with a different off-target profile. |
| Inhibition of other kinases: While relatively selective for Src family kinases, this compound may inhibit other kinases at higher concentrations.[3] | 1. Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits Src signaling without causing widespread off-target effects. 2. Consult kinase profiling data if available to understand the broader selectivity of this compound. |
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (nM) |
| Yes | 20 |
| Lyn | 130 |
| Fyn | 170 |
| Src | 280 |
| Lck | 6,880 |
| AMPK (α2 kinase domain) | 220 (μM) |
Data compiled from multiple sources.[2]
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In DMSO | -20°C | Up to 1 month |
| In DMSO | -80°C | Up to 1 year |
Data based on vendor recommendations.[2]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Spiked Medium:
-
Prepare your complete cell culture medium (including serum and other supplements).
-
Spike the medium with this compound to your final working concentration. Prepare a sufficient volume for all time points.
-
Also prepare a "time zero" control by immediately processing a sample after spiking.
-
-
Incubation:
-
Place the this compound-spiked medium in a sterile container in your cell culture incubator (37°C, 5% CO₂).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.
-
-
Sample Preparation for HPLC:
-
To precipitate proteins, add a 3-fold excess of cold acetonitrile to your medium aliquot.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the solvent using a centrifugal vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried sample in a known volume of mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto an appropriate HPLC system with a C18 column.
-
Use a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid).
-
Detect this compound using a UV detector at its maximum absorbance wavelength.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of this compound remaining (relative to the time zero sample) against time.
-
From this plot, you can determine the half-life (t½) of this compound under your experimental conditions.
-
Visualizations
Caption: this compound inhibits Src, blocking PDGF-mediated downstream signaling.
Caption: Workflow for determining this compound stability in cell culture media.
Caption: Logical troubleshooting flow for experiments using this compound.
References
- 1. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Paradoxical Activation of AMPK by the Kinase Inhibitors this compound and Sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of paradoxical activati ... | Article | H1 Connect [archive.connect.h1.co]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting SU6656 Precipitation in Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing the precipitation of the Src family kinase inhibitor, SU6656, in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective, ATP-competitive inhibitor of the Src family of tyrosine kinases, including Src, Fyn, Lyn, and Yes.[1][2][3] It is a cell-permeable compound widely used as a research tool to investigate the roles of these kinases in various cellular signaling pathways, such as those involved in cell growth, proliferation, and migration.[4]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What does this look like?
Precipitation of this compound can appear as a fine, crystalline powder, cloudiness, or turbidity in the cell culture medium. This can sometimes be mistaken for microbial contamination. However, unlike bacterial or fungal growth, a chemical precipitate will typically not change the pH of the medium (as indicated by the phenol red indicator) and will consist of non-motile crystalline structures when viewed under a microscope.
Q3: What are the common causes of this compound precipitation in cell culture media?
The precipitation of this compound is primarily due to its limited aqueous solubility. Key contributing factors include:
-
"Solvent Shock": this compound is typically dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Rapidly diluting this stock into an aqueous cell culture medium can cause the compound to "crash out" of solution as it is not readily soluble in water.[5]
-
Exceeding Solubility Limit: The final concentration of this compound in the medium may be higher than its maximum solubility in that specific medium.
-
Media Composition: Components of the cell culture medium, such as salts (e.g., phosphates, calcium), proteins (from serum), and pH, can all influence the solubility of this compound.[6][7]
-
Temperature Fluctuations: Changes in temperature, such as moving the medium from cold storage to a 37°C incubator, can affect the solubility of the compound.
-
Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to the formation of aggregates that are more prone to precipitation.
Q4: Can the type of cell culture medium affect this compound solubility?
Yes, different media formulations (e.g., DMEM, RPMI-1640) have varying concentrations of salts and other components that can interact with this compound and affect its solubility. For example, media with high concentrations of calcium and phosphate can sometimes form insoluble complexes with small molecules.
Q5: How does serum in the media affect this compound solubility?
Serum contains proteins, such as albumin, that can bind to hydrophobic compounds and, in some cases, increase their solubility. However, these interactions can also sometimes lead to the formation of insoluble complexes. The effect of serum on this compound solubility can be concentration-dependent and should be empirically determined if precipitation is an issue.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to media. | Solvent Shock / Exceeding Solubility Limit | 1. Optimize Dilution Technique: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, create an intermediate dilution of the this compound stock in a small volume of serum-free media. Mix well, and then add this to the final volume of complete media. 2. Lower Final Concentration: Your intended concentration may be too high. Perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect. 3. Increase Final DMSO Concentration (with caution): Most cell lines can tolerate up to 0.5% DMSO. A slightly higher final DMSO concentration may help keep the compound in solution. However, always run a vehicle control with the same final DMSO concentration to account for any solvent effects. |
| Media becomes cloudy or precipitate forms over time in the incubator. | Temperature-Dependent Solubility / Interaction with Media Components / pH Shift | 1. Pre-warm the Media: Always pre-warm your cell culture media to 37°C before adding the this compound solution. 2. Check Media pH: Ensure your media is properly buffered and at the correct pH for your cell type. Cell metabolism can alter the pH over time, which may affect compound solubility. 3. Test in Simpler Buffer: To determine if media components are the issue, test the solubility of this compound at the same concentration in a simple buffered solution like PBS. 4. Reduce Serum Concentration: If feasible for your experiment, try reducing the serum percentage or using a serum-free medium. |
| Inconsistent results between experiments. | Incomplete Dissolution of Stock / Stock Solution Degradation | 1. Ensure Complete Dissolution of Stock: When preparing your this compound stock solution in DMSO, ensure the powder is completely dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.[5] 2. Proper Stock Storage: Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store protected from light at -20°C.[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound powder is completely dissolved. You can gently warm the tube to 37°C to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Your Media
Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with serum and other supplements as used in your experiment)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Incubator at 37°C
Procedure:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of this compound in your medium. For example, in separate sterile microcentrifuge tubes, prepare final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration constant and below 0.5%.
-
Example for a 10 µM final concentration in 1 mL of media (from a 10 mM stock): Add 1 µL of 10 mM this compound stock to 999 µL of media.
-
-
Include a control tube containing only the medium and the equivalent volume of DMSO.
-
Gently vortex each tube after adding the this compound stock.
-
Incubate the tubes at 37°C for a period that reflects the duration of your experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the tubes for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 1, 4, 24, 48, 72 hours). For a more sensitive assessment, you can examine a small aliquot under a microscope.
-
The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration of this compound for your specific experimental conditions.
Data Presentation
This compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 37.15 | 100 | [1][8] |
| DMSO | 74 | 199.21 | [2] |
| DMSO | 12 | ~32.3 | [3] |
Note: Solubility can vary between batches and is dependent on the purity and hydration state of the compound. It is also noted that moisture-absorbing DMSO can reduce solubility.[2]
IC₅₀ Values for this compound Against Src Family Kinases
| Kinase | IC₅₀ (nM) | Reference |
| Yes | 0.02 | [1] |
| Lyn | 0.13 | [1] |
| Fyn | 0.17 | [1] |
| Src | 0.28 | [1] |
| Lck | 6.88 | [1] |
Visualizations
Caption: this compound inhibits PDGF-mediated signaling.
Caption: Workflow for troubleshooting this compound precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mTORC1 by this compound, the selective Src kinase inhibitor, is not accompanied by activation of Akt/PKB signalling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A PHASE RULE STUDY OF THE PROTEINS OF BLOOD SERUM: THE EFFECT OF CHANGES IN CERTAIN VARIABLES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
Technical Support Center: SU6656 and Fluorescence Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Src family kinase inhibitor, SU6656, in experiments involving fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] Its primary mechanism of action is as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrate proteins.[3] By inhibiting Src family kinases, this compound can modulate various cellular processes, including proliferation, survival, migration, and angiogenesis.
Q2: Which specific kinases are inhibited by this compound?
A2: this compound exhibits selectivity for Src family kinases. The half-maximal inhibitory concentrations (IC50) for key members are provided in the table below. It is important to note that this compound can also inhibit other kinases, such as AMPK, at higher concentrations, which should be considered when designing experiments and interpreting results.[3]
Q3: Can the color of this compound interfere with fluorescence imaging?
A3: Yes, this compound is known to have a fairly dark orange coloration in solution, which has the potential to interfere with fluorescence imaging. This interference can manifest as increased background fluorescence, making it difficult to distinguish the specific signal from your fluorophores.
Q4: What are the spectral properties (absorbance and emission) of this compound?
A4: Despite extensive searches of scientific literature and chemical databases, the specific UV-Vis absorbance and fluorescence excitation/emission spectra for this compound are not publicly available. This lack of data makes it challenging to predict the exact degree of spectral overlap with specific fluorophores. Troubleshooting will therefore rely on empirical testing and general best practices for dealing with autofluorescent compounds.
Q5: Are there alternatives to this compound for inhibiting Src family kinases in fluorescence imaging experiments?
A5: Yes, other Src family kinase inhibitors are available that may be colorless and therefore less likely to interfere with fluorescence imaging. One commonly suggested alternative is PP2. Researchers have reported using PP2 in immunofluorescence experiments without the issue of color-based interference. However, it is essential to review the selectivity profile of any alternative inhibitor to ensure it is appropriate for your specific experimental goals.
Troubleshooting Guide: this compound Interference in Fluorescence Imaging
This guide addresses common issues encountered when using this compound in fluorescence-based assays.
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence from this compound: The inherent color of this compound can contribute to background signal. | 1. Optimize this compound Concentration: Use the lowest effective concentration of this compound. Titrate the inhibitor concentration to find a balance between effective kinase inhibition and minimal fluorescence interference. 2. Thorough Washing: Increase the number and duration of wash steps after this compound treatment and before imaging to remove as much of the compound as possible. Consider using a wash buffer containing a low concentration of a mild detergent (e.g., 0.05% Tween-20 in PBS). 3. Image Unstained Controls: Always include a control sample treated with this compound but without any fluorescent labels. This will allow you to determine the baseline fluorescence contributed by the inhibitor itself. 4. Spectral Unmixing: If your imaging software supports it, spectral unmixing can be used to computationally separate the fluorescence signal of your dyes from the background fluorescence of this compound. |
| Weak or No Specific Signal | 1. Ineffective Inhibition: The concentration or incubation time of this compound may be insufficient. 2. Antibody Issues: Problems with primary or secondary antibodies (concentration, specificity, etc.). 3. Photobleaching: Excessive exposure to excitation light. | 1. Optimize Inhibition Protocol: Verify the IC50 of this compound for your cell line and target kinase. Optimize the incubation time and concentration to ensure target inhibition without causing cytotoxicity. 2. Antibody Titration: Perform a titration of your primary and secondary antibodies to determine the optimal concentrations for a strong signal-to-noise ratio. 3. Use Antifade Mounting Media: Mount your samples in a mounting medium containing an antifade reagent to minimize photobleaching during imaging. 4. Minimize Light Exposure: Limit the time your sample is exposed to the excitation light source. |
| Signal Bleed-through Between Channels | Spectral Overlap: The broad emission spectrum of this compound-induced background may overlap with the emission of your fluorophores. | 1. Choose Fluorophores with Red-shifted Emission: Select fluorophores that emit in the far-red or near-infrared range, as autofluorescence from biological samples and colored compounds is often more pronounced in the blue and green regions of the spectrum. 2. Sequential Imaging: If using multiple fluorophores, acquire images for each channel sequentially rather than simultaneously to minimize bleed-through. 3. Use Narrow Bandpass Emission Filters: Employ high-quality, narrow bandpass emission filters to specifically collect the signal from your fluorophore of interest and exclude out-of-channel fluorescence. |
| Altered Cell Morphology or Viability | Cytotoxicity of this compound: High concentrations or prolonged exposure to this compound can be toxic to cells, affecting their morphology and viability. | 1. Perform a Viability Assay: Conduct a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your specific cell type and experimental duration. Assays such as MTT or trypan blue exclusion can be used. 2. Reduce Incubation Time: If possible, shorten the incubation time with this compound to the minimum required for effective target inhibition. |
Experimental Protocols
Key Experiment: Immunofluorescence Staining Following this compound Treatment
This protocol provides a general framework for performing immunofluorescence staining on adherent cells treated with this compound. Optimization of inhibitor concentration, incubation times, and antibody dilutions is crucial for each specific experiment.
Materials:
-
Adherent cells cultured on coverslips or in imaging-compatible plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20)
-
Primary Antibody (diluted in Blocking Buffer)
-
Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Seeding: Seed cells onto sterile coverslips or imaging plates at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
This compound Treatment:
-
Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated samples).
-
Aspirate the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubate for the desired time to achieve kinase inhibition (this needs to be optimized, but a common starting point is 1-2 hours).
-
-
Fixation:
-
Gently aspirate the treatment medium.
-
Wash the cells twice with PBS.
-
Add Fixation Solution and incubate for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5-10 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes and Counterstaining:
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5-10 minutes each, protected from light.
-
If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Perform one final wash with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto microscope slides using an antifade mounting medium.
-
Allow the mounting medium to cure according to the manufacturer's instructions.
-
-
Imaging:
-
Image the samples using a fluorescence microscope with the appropriate filter sets for your chosen fluorophores.
-
Remember to image the this compound-treated, unstained control to assess background fluorescence.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified Src Signaling Pathway.
Caption: Immunofluorescence Workflow with this compound.
Caption: Troubleshooting High Background Fluorescence.
References
how to minimize SU6656 off-target activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target activity of SU6656.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor that primarily targets the Src family of non-receptor tyrosine kinases.[1] It is an ATP-competitive inhibitor with high potency against Src, Yes, Lyn, and Fyn kinases.[2] Due to its ability to selectively inhibit these kinases, this compound has been widely used as a research tool to investigate the role of Src family kinases in various cellular processes.[1]
Q2: What are the known off-target effects of this compound?
While relatively selective for the Src family, this compound has been shown to inhibit other kinases, which can lead to off-target effects in experimental systems. Notable off-targets include Aurora kinases (A and B), AMP-activated protein kinase (AMPK), and BRSK2, among others.[1] It is crucial to consider these off-target activities when interpreting experimental results.
Q3: How can I minimize the off-target activity of this compound in my experiments?
Minimizing off-target activity is essential for obtaining reliable and interpretable data. Here are several strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of this compound that effectively inhibits your target of interest without engaging off-targets.
-
Employ Control Compounds: Use a structurally unrelated inhibitor for the same target to confirm that the observed phenotype is not specific to the chemical scaffold of this compound.
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Perform Rescue Experiments: If possible, introduce a drug-resistant mutant of your primary target. If the phenotype is reversed, it confirms an on-target effect.
-
Confirm Target Engagement: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to your intended target in your specific cellular context.
-
Conduct Kinome Profiling: A kinome-wide screen can provide a comprehensive understanding of the selectivity of this compound in your experimental system.
Q4: Where can I find data on the selectivity of this compound?
Several studies have published data on the kinase selectivity of this compound. The table below summarizes some of the publicly available IC50 data for this compound against its primary targets and known off-targets.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent cellular phenotype | Off-target effects of this compound. | 1. Verify On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the intended Src family kinase in your cells. 2. Perform a Rescue Experiment: Introduce a mutant version of the target kinase that is resistant to this compound. If the phenotype is rescued, it is likely an on-target effect. 3. Use a Control Inhibitor: Treat cells with a structurally different inhibitor of the same target kinase. If the phenotype is reproduced, it is more likely to be an on-target effect. |
| High cytotoxicity observed at effective concentrations | Inhibition of essential off-target kinases (e.g., Aurora kinases). | 1. Dose-Response Curve: Determine the lowest effective concentration of this compound that inhibits the target of interest while minimizing toxicity. 2. Kinome Profiling: Analyze the kinase selectivity profile of this compound to identify potential off-target kinases that could be responsible for the cytotoxicity. |
| Discrepancy between in vitro and cellular activity | Poor cell permeability or rapid metabolism of this compound. | 1. Confirm Cellular Target Inhibition: Use a cell-based assay, such as Western blotting for a downstream substrate of the target kinase, to confirm that this compound is active in your cells. 2. Time-Course Experiment: Assess the stability of the inhibitory effect over time to rule out rapid degradation of the compound. |
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50) of this compound against a panel of kinases. Lower IC50 values indicate higher potency.
| Kinase Family | Target | IC50 (nM) | Reference |
| Src Family (On-Target) | Yes | 20 | [2] |
| Lyn | 130 | [2] | |
| Fyn | 170 | [2] | |
| Src | 280 | [2] | |
| Lck | 6880 | [3] | |
| Off-Target | Aurora B | Potent Inhibition | [1] |
| Aurora C | Potent Inhibition | [1] | |
| AMPK | 220 | [4] | |
| BRSK2 | Potent Inhibition | [1] | |
| Abl | 1740 | [3] | |
| FGFR1 | 3590 | [3] | |
| Met | 3600 | [3] | |
| PDGFRβ | >10000 | [3] | |
| IGF1R | >20000 | [3] | |
| Cdk2 | >10000 | [3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of this compound against a panel of kinases using a luminescence-based assay that measures ATP consumption.
Materials:
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Purified recombinant kinases
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Kinase-specific peptide substrates
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This compound
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Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: a. In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the appropriate wells. b. Add 2 µL of the kinase/substrate mixture to each well. c. Initiate the reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 values for each kinase.
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol describes how to perform a CETSA experiment to verify the target engagement of this compound in intact cells.
Materials:
-
Cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot reagents and equipment
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment: a. Culture cells to 80-90% confluency. b. Treat cells with the desired concentration of this compound or DMSO for 1-2 hours.
-
Heating Step: a. Harvest cells and wash with PBS. b. Resuspend the cell pellet in PBS and aliquot into PCR tubes. c. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: a. Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: a. Collect the supernatant (soluble protein fraction). b. Determine the protein concentration of each sample. c. Perform SDS-PAGE and Western blotting using an antibody against the target kinase.
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.
Protocol 3: Rescue Experiment using Site-Directed Mutagenesis
This protocol outlines a general workflow for a rescue experiment to distinguish on-target from off-target effects of this compound. This requires identifying or creating a mutant version of the target kinase that is resistant to this compound inhibition.
Materials:
-
Expression vector containing the wild-type target kinase cDNA
-
Site-directed mutagenesis kit
-
Cell line of interest
-
Transfection reagent
-
This compound
-
Reagents for the relevant phenotypic assay (e.g., cell proliferation assay)
Procedure:
-
Generate the Resistant Mutant: a. Use a site-directed mutagenesis kit to introduce a point mutation in the kinase's ATP-binding pocket that confers resistance to this compound.[5] The specific mutation will depend on the kinase. b. Sequence the plasmid to confirm the mutation.
-
Cell Transfection: a. Transfect the cell line with either the wild-type kinase expression vector, the resistant mutant vector, or an empty vector control. b. Select for stably expressing cells if necessary.
-
Phenotypic Assay: a. Treat the transfected cells with a range of this compound concentrations. b. Perform the phenotypic assay of interest (e.g., measure cell viability, migration, or a specific signaling event).
-
Data Analysis: Compare the effect of this compound on cells expressing the wild-type kinase, the resistant mutant, and the empty vector. If the phenotype is rescued (i.e., the cells are no longer sensitive to this compound) in the cells expressing the resistant mutant, this strongly suggests that the observed effect is on-target.
Signaling Pathway Diagrams
References
Technical Support Center: Optimizing SU6656 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of SU6656 for specific cell lines. Find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of the Src family of non-receptor tyrosine kinases (SFKs).[1][2] Its primary mechanism of action is to competitively bind to the ATP-binding site of Src family kinases, thereby inhibiting their catalytic activity.[3] SFKs are crucial regulators of various cellular processes, including proliferation, survival, migration, and angiogenesis.[4] By inhibiting SFKs, this compound can modulate these downstream signaling pathways.
Q2: What are the typical effective concentrations of this compound for different cell lines?
A2: The optimal concentration of this compound is highly cell-line dependent. However, published literature provides a range of effective concentrations and IC50 values for various cell types. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
| Kinase/Cell Line | IC50 / Effective Concentration | Reference |
| Biochemical Assays | ||
| Src | 280 nM | [4][5][6] |
| Yes | 20 nM | [4][5][6] |
| Lyn | 130 nM | [4][5][6] |
| Fyn | 170 nM | [4][5][6] |
| Lck | 6.88 nM | [4] |
| Cell-Based Assays | ||
| NIH 3T3 (PDGF-stimulated S-phase induction) | 0.3 - 0.4 µM | [3][5] |
| HKC-8 | 5 µM | [5] |
| MDA-MB-231 (mitochondrial metabolic activity) | 5 µM (to reduce activity to 55%) | [7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified, used in combination with radiation | [8] |
Q3: What are the known off-target effects of this compound?
A3: While this compound is considered relatively selective for Src family kinases, some studies have identified potential off-target activities. These include the inhibition of other kinases such as BRSK2, AMPK, Aurora B, and Aurora C in in vitro biochemical assays.[1][7] It is important to note that inhibition in a biochemical assay does not always translate to a cellular effect.[1] Researchers should be mindful of these potential off-target effects and consider using multiple approaches to validate findings.
Troubleshooting Guide
Issue 1: Low or no inhibitory effect of this compound at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment (e.g., an IC50 determination assay) to identify the optimal concentration for your specific cell line.[9] |
| Cellular Resistance | Some cell lines may exhibit intrinsic or acquired resistance to this compound. This could be due to various factors, including the expression of drug efflux pumps or alterations in downstream signaling pathways. Consider using a higher concentration range in your dose-response experiments or exploring alternative inhibitors. |
| Inhibitor Inactivity | Ensure the proper storage and handling of the this compound compound. Prepare fresh stock solutions in an appropriate solvent like DMSO.[5] Repeated freeze-thaw cycles should be avoided. |
| High Cell Density | High cell density can sometimes reduce the apparent potency of an inhibitor. Optimize your cell seeding density to ensure consistent results. |
Issue 2: Significant cytotoxicity or cell death observed.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | The concentration of this compound may be in the toxic range for your specific cell line. Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) in parallel with your functional assays to determine the concentration range that is effective without causing excessive cell death.[10] |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure that the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5%). Include a vehicle-only control in your experiments. |
| Off-Target Effects | At higher concentrations, off-target effects of this compound may contribute to cytotoxicity.[1] Consider if the observed phenotype is consistent with the inhibition of known off-target kinases. |
| Extended Incubation Time | Prolonged exposure to the inhibitor may lead to increased cytotoxicity. Optimize the incubation time for your experiment to achieve the desired inhibitory effect while minimizing cell death. |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Line Instability | Ensure you are using a consistent and low-passage number of your cell line. Genetic drift in cell lines can lead to changes in their response to inhibitors. |
| Variability in Reagents | Use consistent lots of reagents, including cell culture media, serum, and the this compound compound. Prepare fresh dilutions of the inhibitor for each experiment from a validated stock solution. |
| Inconsistent Cell Health | Monitor the health and confluency of your cells before each experiment. Only use cells that are in the logarithmic growth phase and appear healthy. |
| Experimental Technique | Ensure consistent timing of inhibitor addition, incubation periods, and downstream processing steps. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a specific adherent cell line.
Materials:
-
Your adherent cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[11]
-
Visualizations
Caption: this compound inhibits Src family kinases, blocking downstream signaling pathways.
Caption: Workflow for determining the optimal this compound concentration.
Caption: A decision tree for troubleshooting common this compound experimental issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. SRC family kinase inhibitor this compound enhances antiangiogenic effect of irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SU6656 Inhibitor
Welcome to the technical support center for the SU6656 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and provide answers to frequently asked questions encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases.[1] It exhibits selectivity for several members of this family, including Src, Yes, Lyn, and Fyn.[2][3][4] By binding to the ATP pocket of these kinases, this compound prevents their catalytic activity and subsequent phosphorylation of downstream target proteins.
Q2: What are the known off-target effects of this compound?
A2: While relatively selective for Src family kinases, this compound has been documented to inhibit other kinases, which can lead to unexpected results. These include:
It is crucial to consider these off-target effects when interpreting experimental data.
Q3: I am observing multinucleated cells after this compound treatment. Is this a known phenomenon?
A3: Yes, treatment with this compound can induce the formation of multinucleated cells, a phenomenon described as plasmodium formation.[6] This is thought to occur due to a defect in the contractile ring during cytokinesis, leading to nuclear division without cell division.[6]
Q4: Can the color of the this compound solution interfere with my assays?
A4: Yes, this compound solutions can have a distinct orange coloration, which may interfere with colorimetric or fluorescence-based assays, such as immunofluorescence (IF).[7] If you are experiencing high background or signal interference in such assays, consider using a confocal microscope to adjust the laser output or using an alternative, colorless Src family kinase inhibitor like PP2.[7]
Troubleshooting Guides
Problem 1: Unexpected Decrease in Cell Proliferation in a Non-PDGF Stimulated Model
You are using this compound to inhibit Src in a cancer cell line that is not stimulated with PDGF, yet you observe a significant decrease in cell proliferation.
Possible Cause:
While this compound is a known inhibitor of PDGF-stimulated mitogenesis[8], its anti-proliferative effects are not limited to this pathway. The unexpected result could be due to:
-
Inhibition of other mitogenic pathways: Src kinases are involved in signaling downstream of various growth factor receptors, not just the PDGF receptor.[8]
-
Off-target inhibition of Aurora kinases: this compound can inhibit Aurora kinases, which are critical for cell division, potentially leading to the formation of multilobular nuclei and inhibition of cell division.[2]
-
Inhibition of the mTORC1 signaling pathway: In some cell types, such as melanoma cells, this compound can suppress the mTORC1 signaling pathway, a key regulator of cell growth.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected anti-proliferative effects.
Problem 2: Contradictory Results in Akt Phosphorylation
You are investigating the effect of this compound on the PI3K/Akt pathway and observe inconsistent or context-dependent changes in Akt phosphorylation.
Possible Cause:
The effect of this compound on Akt signaling can be complex and cell-type dependent.
-
Inhibition of p-Akt: In some contexts, such as head and neck squamous cell carcinoma (HNSCC) cells, this compound has been shown to inhibit Akt phosphorylation.[3]
-
No induction of Akt activation: Unlike rapamycin, which can lead to a feedback activation of Akt, this compound's inhibition of mTORC1 in melanoma cells was not accompanied by Akt activation.[9]
-
Attenuation of radiation-induced Akt phosphorylation: In endothelial cells, this compound can attenuate the increase in Akt phosphorylation induced by radiation.[10]
Troubleshooting Steps:
-
Confirm Baseline Akt Activity: Establish the basal level of Akt phosphorylation in your specific cell model.
-
Co-treatment with Stimuli: If investigating a specific signaling event (e.g., in response to radiation or a growth factor), ensure your experimental design includes the appropriate stimuli with and without this compound.
-
Time-Course Experiment: The effect on Akt phosphorylation may be transient. Perform a time-course experiment to capture the dynamics of the response.
Quantitative Data
Table 1: IC50 Values of this compound for Src Family Kinases
| Kinase | IC50 (nM) |
| Yes | 20 |
| Lyn | 130 |
| Fyn | 170 |
| Src | 280 |
Data sourced from MedchemExpress and Selleck Chemicals.[2][3]
Signaling Pathways
Caption: this compound inhibition of the PDGF-Src-c-Myc signaling pathway.
Experimental Protocols
Protocol 1: Western Blot Analysis of Src and Downstream Target Phosphorylation
This protocol is designed to verify the inhibitory effect of this compound on Src kinase activity and its impact on downstream signaling pathways.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Serum-free medium
-
This compound inhibitor
-
DMSO (vehicle control)
-
Growth factor (e.g., PDGF) or other stimulus, if applicable
-
Phosphatase and protease inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-Src (Y416), anti-total-Src, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
If applicable, serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat cells with the desired concentration of this compound or DMSO for 1-2 hours.
-
If applicable, stimulate the cells with a growth factor for the recommended time (e.g., 10-15 minutes for PDGF).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer containing phosphatase and protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Protocol 2: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound inhibitor
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound or DMSO. Include untreated wells as a control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay:
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO or isopropanol with HCl) and incubate until the formazan crystals are dissolved.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
For CellTiter-Glo® assay:
-
Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal.
-
-
-
Data Analysis:
-
Normalize the data to the vehicle control and plot the results to determine the IC50 for cell proliferation.
-
References
- 1. SU 6656 | Src Kinases | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Plasmodium induced by this compound, an Src family kinase inhibitor, is accompanied by a contractile ring defect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of mTORC1 by this compound, the selective Src kinase inhibitor, is not accompanied by activation of Akt/PKB signalling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SRC family kinase inhibitor this compound enhances antiangiogenic effect of irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
SU6656 Technical Support Center: Troubleshooting Lot-to-Lot Variability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential lot-to-lot variability issues when using the Src family kinase inhibitor, SU6656.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] It exhibits selectivity for Src, Yes, Lyn, and Fyn kinases.[1][3] Its primary mechanism of action is to block the kinase activity of these proteins, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and migration.[1][4]
Q2: What are the known targets and some off-targets of this compound?
A2: this compound primarily targets Src family kinases. However, it has been reported to inhibit other kinases, which could be a source of off-target effects. These include Aurora kinases and AMP-activated protein kinase (AMPK).[1] This cross-reactivity is an important consideration when interpreting experimental results.
Q3: What could cause lot-to-lot variability in a small molecule inhibitor like this compound?
A3: Lot-to-lot variability in small molecule inhibitors can arise from several factors, including:
-
Purity: Differences in the percentage of the active compound versus impurities.
-
Isomeric Composition: Variations in the ratio of stereoisomers, which may have different biological activities.
-
Solubility and Stability: Differences in the physical form (e.g., crystalline vs. amorphous) can affect how well the compound dissolves and its stability in solution.
-
Formulation: For in vivo studies, the excipients and vehicle used can differ between lots, affecting bioavailability.
Q4: How should I properly store and handle this compound to minimize variability?
A4: To ensure consistency, this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to a year.[1] When preparing solutions, use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[1]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound between different lots.
-
Possible Cause: The purity or potency of the new lot of this compound may differ from the previous one.
-
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always review the CoA for each new lot. While it provides valuable information, be aware that the reported purity may not always reflect the compound's potency in a biological assay.
-
Perform Quality Control Checks:
-
HPLC Analysis: Run a High-Performance Liquid Chromatography (HPLC) analysis to confirm the purity of the new lot and compare it to the previous lot if a sample is available.
-
Mass Spectrometry: Use mass spectrometry to verify the molecular weight of the compound.
-
-
Re-determine IC50 in a Standardized Assay: Perform a dose-response experiment using a well-characterized cell line and a standardized protocol to determine the IC50 of the new lot. Compare this to the IC50 of a previously validated lot if possible.
-
Issue 2: Unexpected or variable off-target effects observed with a new lot of this compound.
-
Possible Cause: The impurity profile of the new lot may be different, with contaminants that have their own biological activities.
-
Troubleshooting Steps:
-
Review the CoA: Check for any information on impurities.
-
Perform a Target Engagement Assay: Use a technique like Western blotting to confirm that the new lot inhibits the phosphorylation of Src at its activation loop (Tyr416) in a dose-dependent manner.[5] This ensures the compound is engaging its intended target.
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to Src inhibition, use a different, structurally unrelated Src family kinase inhibitor (e.g., PP2 or dasatinib) as a control.[5] If the phenotype is replicated, it is more likely to be an on-target effect.
-
Issue 3: Poor solubility or precipitation of this compound in cell culture media.
-
Possible Cause: The physical properties of the new lot may differ, or the stock solution may have degraded.
-
Troubleshooting Steps:
-
Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions or ensure that stored aliquots have not undergone multiple freeze-thaw cycles. Use anhydrous DMSO for reconstitution.[1]
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid both cytotoxicity and precipitation of the inhibitor.
-
Sonication: If solubility issues persist, gentle sonication of the stock solution may help to dissolve the compound fully.
-
Data Presentation
Table 1: Reported IC50 Values for this compound Against Various Kinases
| Kinase | IC50 (nM) |
| Yes | 20[1][3] |
| Lyn | 130[1][3] |
| Fyn | 170[1][3] |
| Src | 280[1][3] |
| Lck | 6,880 |
| AMPK (α2) | 220 |
Note: These values are reported from in vitro kinase assays and may vary depending on the experimental conditions, such as ATP concentration.
Experimental Protocols
Protocol 1: Validation of a New Lot of this compound by Western Blotting for Phospho-Src (Tyr416)
Objective: To confirm the biological activity of a new lot of this compound by assessing its ability to inhibit the autophosphorylation of Src kinase in a cellular context.
Methodology:
-
Cell Culture: Plate a cell line with detectable levels of active Src (e.g., PC-3 prostate cancer cells) in 6-well plates and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a dose-range of the new lot of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 2 hours). Include a positive control of a previously validated lot of this compound if available.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts onto an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total Src to ensure equal loading.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-Src to total Src for each treatment condition. A dose-dependent decrease in this ratio will confirm the inhibitory activity of the new lot of this compound.[5]
-
Protocol 2: In Vitro Kinase Assay to Determine the IC50 of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of a new lot of this compound against a purified Src family kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the new lot of this compound in assay buffer.
-
Prepare a solution of purified recombinant Src kinase.
-
Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Prepare an ATP solution at a concentration close to the Km for Src.
-
-
Kinase Reaction:
-
In a 96-well plate, add the Src kinase, the substrate, and the this compound dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced.
-
Phospho-specific antibody-based ELISA: Detects the phosphorylated substrate.
-
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Caption: A logical workflow for troubleshooting inconsistent results with new lots of this compound.
Caption: this compound inhibits Src kinase, a key mediator of various cellular signaling pathways.
References
Technical Support Center: Immunofluorescence Staining with Kinase Inhibitors
This guide provides researchers, scientists, and drug development professionals with information on alternatives to the Src family kinase (SFK) inhibitor SU6656 for immunofluorescence (IF) applications, along with detailed protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor selective for the Src family of non-receptor tyrosine kinases (SFKs).[1][2] It is widely used as a research tool to investigate the roles of SFKs in cellular signaling pathways.[1] Its primary targets within the Src family include Src, Yes, Lyn, and Fyn.[3][4] While relatively selective for SFKs, it has been noted to inhibit other kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR), and off-target effects on kinases like Aurora kinases have been reported.[1][5][6]
Q2: Why might I need an alternative to this compound for immunofluorescence?
A2: There are two main reasons to seek an alternative to this compound for immunofluorescence experiments:
-
Potential for Interference: Some users have reported that the coloration of this compound solutions could potentially interfere with fluorescence imaging, leading to high background or artifacts.[7]
-
Specificity: While selective, this compound can affect kinases outside the Src family.[1][6] Depending on the experimental question, a more specific inhibitor or one with a different off-target profile may be necessary to ensure the observed effects are due to the inhibition of the intended target.[8]
Q3: What are the most common and validated alternatives to this compound for inhibiting Src Family Kinases in IF?
A3: Several other SFK inhibitors are available, with PP2 being a frequently suggested alternative due to its colorless solution.[7] Other potent and widely used SFK inhibitors include Saracatinib (AZD0530) and Dasatinib.[8][9]
Q4: How do I choose the right inhibitor for my experiment?
A4: The choice of inhibitor depends on several factors:
-
Target Specificity: Consider the specific Src family member you wish to inhibit and review the IC50 data for various inhibitors against a panel of kinases.
-
Off-Target Profile: Be aware of the known off-targets for each inhibitor, as these could influence your experimental results. For example, Dasatinib is a dual Src/Abl inhibitor.[9]
-
Experimental Context: Ensure the inhibitor is cell-permeable for live-cell treatments. For immunofluorescence, consider inhibitors known not to cause autofluorescence.[7]
-
Controls: Always use the appropriate vehicle control (e.g., DMSO) and, if available, a structurally related inactive compound (e.g., PP3 as a negative control for PP2) to validate that the observed effects are due to target inhibition.[10]
Inhibitor Comparison: this compound and Alternatives
The following table summarizes the inhibitory concentrations (IC50) of this compound and common alternatives against various Src Family Kinases. Note that reported IC50 values can vary between different studies and assay conditions.
| Inhibitor | Target Kinase | IC50 (nM) | Reference |
| This compound | Src | 280 | [3][4] |
| Yes | 20 | [3][4] | |
| Lyn | 130 | [3][4] | |
| Fyn | 170 | [3][4] | |
| PP2 | Lck | 4 | [9] |
| Fyn | 5 | [9] | |
| Saracatinib (AZD0530) | c-Src, Lck, Yes, Lyn, Fyn, Fgr, Blk | 2.7 - 11 | [9] |
| Dasatinib | Src | 0.5 | [9] |
| Bcr-Abl | < 1.0 | [9] | |
| Bosutinib | Src | 1.2 | [9] |
| Abl | 1.0 | [9] |
Experimental Workflow and Protocols
This section provides a detailed protocol for a typical immunofluorescence experiment involving the treatment of cultured cells with a kinase inhibitor.
Experimental Workflow Diagram
Caption: A typical workflow for an immunofluorescence experiment using a kinase inhibitor.
Detailed Immunofluorescence Protocol
A. Solutions and Reagents
-
1X Phosphate Buffered Saline (PBS): Standard laboratory preparation.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS.
-
Blocking Buffer: 5% normal serum (from the same species as the secondary antibody, e.g., goat serum) and 0.1% Triton X-100 in PBS.[11]
-
Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS.[11]
-
Kinase Inhibitor Stock: Prepare a concentrated stock (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.
-
Primary Antibody: Specific to the target of interest.
-
Secondary Antibody: Fluorochrome-conjugated, corresponding to the host species of the primary antibody.
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting Medium: Antifade mounting medium.
B. Cell Seeding and Treatment
-
Seed cells onto sterile glass coverslips or chamber slides and allow them to adhere and grow for 24-48 hours.
-
On the day of the experiment, prepare fresh dilutions of the kinase inhibitor in pre-warmed cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Aspirate the old medium from the cells and replace it with the inhibitor-containing or vehicle control medium.
-
Incubate the cells for the desired period (this should be optimized; times can range from 30 minutes to 24 hours).
C. Fixation and Permeabilization
-
Aspirate the treatment medium and rinse the cells once with PBS.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[12]
-
Rinse the cells three times with PBS for 5 minutes each.[11]
-
Permeabilize the cells by incubating with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Rinse three times with PBS for 5 minutes each.
D. Immunostaining
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 60 minutes at room temperature.[11]
-
Dilute the primary antibody in the Antibody Dilution Buffer to its optimal concentration.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution.
-
Incubate overnight at 4°C in a humidified chamber.[11]
-
The next day, rinse the cells three times with PBS for 5 minutes each.
-
Dilute the fluorochrome-conjugated secondary antibody in Antibody Dilution Buffer. Protect from light.
-
Add the diluted secondary antibody and incubate for 1-2 hours at room temperature, protected from light.
-
Rinse three times with PBS for 5 minutes each, protected from light.
-
Incubate with DAPI solution for 5-10 minutes to stain the nuclei.[13]
-
Perform a final rinse with PBS.
E. Mounting and Imaging
-
Carefully mount the coverslip onto a glass slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
Image the slides using a fluorescence microscope with the appropriate filters for your chosen fluorophores.
Signaling Pathway Inhibition
This compound and its alternatives typically target the ATP-binding site of Src Family Kinases. This prevents the phosphorylation of downstream substrates, thereby inhibiting signaling cascades that control processes like cell proliferation, migration, and survival.[2]
Caption: Inhibition of the Src signaling pathway by this compound and its alternatives.
Troubleshooting Guide
Q: I'm seeing high background fluorescence across my entire sample after inhibitor treatment. What could be the cause?
A: High background can be a common issue. Here are a few things to check:
-
Inhibitor Autofluorescence: Some small molecules can be inherently fluorescent. To check this, prepare a slide with your vehicle control (e.g., DMSO) and another with your inhibitor at the working concentration (without cells or antibodies) and image them under the same conditions. If the inhibitor slide is fluorescent, you may need to find an alternative. PP2 is often recommended as a colorless alternative to this compound.[7]
-
Insufficient Blocking or Washing: Ensure your blocking step is sufficient (at least 1 hour) and that you are performing thorough washes between antibody incubation steps.[14]
-
Antibody Concentration: The concentration of your primary or secondary antibody may be too high, leading to non-specific binding.[14] Try titrating your antibodies to find the optimal dilution.
-
Fixation Issues: Using old or improperly prepared formaldehyde can cause autofluorescence.[15] Always use fresh, high-quality fixative.
Q: My signal for the phosphorylated target is very weak or absent in the inhibitor-treated cells, but my total protein signal is fine. How do I confirm the inhibitor is working as expected?
A: This is often the expected result, indicating the inhibitor is effectively preventing the phosphorylation of its target. To confirm this:
-
Positive Control: Your vehicle-treated (e.g., DMSO) cells serve as your positive control. These cells should show a strong signal for the phosphorylated target, confirming the antibody and staining protocol are working.
-
Dose-Response: Perform a dose-response experiment with varying concentrations of the inhibitor. You should see a gradual decrease in the phospho-signal as the inhibitor concentration increases.
-
Western Blot Confirmation: If possible, confirm the inhibition of phosphorylation by performing a western blot on lysates from cells treated under the same conditions.
Q: I see unexpected changes in cell morphology or the localization of other proteins after treatment. What does this mean?
A: This could indicate an off-target effect of the inhibitor. This compound, for example, has been shown to inhibit Aurora kinases, which can disrupt mitosis and lead to changes in nuclear morphology.[4][6]
-
Consult Specificity Data: Review kinase profiling data for your chosen inhibitor to understand its potential off-targets.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common immunofluorescence issues with kinase inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Src family kinase targeting in head and neck tumor cells using this compound, PP2 and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Src Family Kinase Inhibitors Products: R&D Systems [rndsystems.com]
- 11. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
SU6656 degradation and storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use, storage, and troubleshooting of the Src family kinase inhibitor, SU6656.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, cell-permeable, ATP-competitive inhibitor of the Src family of non-receptor tyrosine kinases.[1][2] Its primary targets include Src, Yes, Lyn, and Fyn.[3] It has been widely used as a research tool to investigate the role of Src family kinases in various cellular signaling pathways.[1][2]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, solid this compound should be stored at -20°C, protected from light. Under these conditions, it is stable for at least three years. Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO up to 100 mM.[4] For cell culture experiments, a concentrated stock solution in sterile DMSO is typically prepared and then diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: What are the known off-target effects of this compound?
While this compound is selective for the Src family kinases, some off-target activities have been reported. These include the inhibition of AMP-activated protein kinase (AMPK) and Aurora kinases B and C.[2] Researchers should be aware of these potential off-target effects when interpreting their results.
Q5: Can the orange color of this compound interfere with my experiments?
Yes, the orange coloration of this compound solutions has the potential to interfere with colorimetric or fluorescence-based assays. For fluorescence microscopy, it is advisable to use a confocal microscope to adjust the laser output and minimize interference. Alternatively, a colorless Src inhibitor like PP2 could be considered if interference is a significant concern.[5]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect
Possible Cause 1: Degradation of this compound
While specific degradation pathways for this compound are not well-documented in the literature, general chemical instability in aqueous solutions can be a factor for many small molecules.
-
Troubleshooting Steps:
-
Always use freshly prepared dilutions of this compound in your experimental buffer or media.
-
Avoid prolonged storage of diluted this compound in aqueous solutions.
-
Protect stock solutions and experimental samples from light to prevent potential photodegradation.
-
Ensure the pH of your experimental buffer is within a stable range for the compound, if known.
-
Possible Cause 2: Compound Precipitation
This compound has limited solubility in aqueous solutions. Precipitation in cell culture media or assay buffers can lead to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect the media or buffer after adding this compound for any signs of precipitation.
-
Ensure the final DMSO concentration is kept to a minimum.
-
Consider using a solubilizing agent, such as Pluronic F-68, in your media if precipitation is observed, but validate its compatibility with your experimental system.
-
Possible Cause 3: Lot-to-Lot Variability
As with many chemical reagents, there can be variability in the purity and activity of this compound between different manufacturing lots.
-
Troubleshooting Steps:
-
If you observe a sudden change in experimental outcomes, consider the possibility of a new lot of this compound.
-
If possible, test a new lot against a previously validated lot in a simple, reliable assay before use in critical experiments.
-
Always obtain a certificate of analysis for each lot to verify its purity.
-
Issue 2: Unexpected Cellular Phenotypes
Possible Cause: Off-Target Effects
The observed phenotype may not be solely due to the inhibition of Src family kinases.
-
Troubleshooting Steps:
-
Consult the literature for known off-target effects of this compound on other kinases like AMPK and Aurora kinases.[2]
-
Use a structurally different Src inhibitor as a complementary tool to confirm that the observed phenotype is indeed due to Src inhibition.
-
Consider using genetic approaches, such as siRNA or shRNA knockdown of Src, to validate your findings.
-
Data Presentation
| Parameter | Value | Reference |
| Molecular Weight | 371.45 g/mol | [4] |
| Solubility in DMSO | Up to 100 mM | [4] |
| Storage (Solid) | -20°C | |
| Storage (DMSO Stock) | -80°C (1 year), -20°C (1 month) |
| Kinase | IC₅₀ (nM) | Reference |
| Yes | 20 | [3] |
| Lyn | 130 | [3] |
| Fyn | 170 | [3] |
| Src | 280 | [3] |
| AMPK | 220 | [2] |
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100).
-
Prepare a solution of the purified kinase and its specific substrate in the kinase reaction buffer.
-
Prepare an ATP solution in the kinase reaction buffer.
-
-
Assay Procedure:
-
Add the kinase/substrate solution to the wells of a microplate.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radioactivity, fluorescence, or luminescence).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the effect of this compound on the proliferation of cultured cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (or DMSO as a vehicle control).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate for a few hours at room temperature in the dark to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Mandatory Visualization
Caption: Inhibition of Src Family Kinases by this compound.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Caption: Troubleshooting Logic for Inconsistent this compound Results.
References
- 1. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Revealing the Cellular Degradome by Mass Spectrometry Analysis of Proteasome-Cleaved Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
SU6656 in the Spotlight: A Comparative Guide to Src Kinase Inhibition
For researchers, scientists, and drug development professionals, the selective inhibition of Src family kinases (SFKs) is a critical aspect of investigating cellular signaling pathways and developing novel therapeutics. This guide provides an objective comparison of SU6656, a well-characterized Src inhibitor, with other commonly used alternatives, supported by experimental data and detailed protocols.
Src, a non-receptor tyrosine kinase, is a key regulator of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound has been a valuable tool in dissecting the roles of SFKs. Here, we compare its performance against other widely used Src inhibitors: PP2, Saracatinib (AZD0530), and Dasatinib.
Potency and Selectivity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The following table summarizes the IC50 values of this compound and its alternatives against various Src family kinases and other selected kinases, providing a clear comparison of their potency and selectivity.
| Kinase | This compound IC50 (nM) | PP2 IC50 (nM) | Saracatinib (AZD0530) IC50 (nM) | Dasatinib IC50 (nM) |
| Src Family Kinases | ||||
| Src | 280[1][2] | 100 | 2.7[1][3][4] | 0.8[1] |
| Yes | 20[1][2] | - | 4-10[4] | - |
| Fyn | 170[1][2] | 5 | 4-10[4] | - |
| Lyn | 130[1][2] | - | 4-10[4] | - |
| Lck | - | 4 | 4-10[4] | - |
| Blk | - | - | 4-10[4] | - |
| Fgr | - | - | 4-10[4] | - |
| Other Kinases | ||||
| Abl | - | - | 30 | <1[1] |
| c-Kit | - | - | 200 | 79[1] |
| EGFR | >10,000 | 480 | 66 | - |
Note: IC50 values can vary depending on the assay conditions. Data presented here is a compilation from multiple sources for comparative purposes.
Visualizing the Mechanism: Src Signaling and Inhibition
To understand the impact of these inhibitors, it is crucial to visualize the Src signaling pathway and the points of intervention.
Experimental Validation of Src Kinase Inhibition
The efficacy of a Src inhibitor is ultimately determined by its ability to modulate Src activity within a cellular context. Western blotting is a key technique used to assess the phosphorylation status of Src and its downstream targets, providing direct evidence of inhibitor activity.
Experimental Workflow: Western Blot Analysis
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified Src kinase.
Materials:
-
Purified recombinant Src kinase
-
Src-specific peptide substrate (e.g., poly(Glu-Tyr) 4:1)
-
This compound and other inhibitors of interest
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing Src kinase and the peptide substrate in the kinase assay buffer.
-
Add serial dilutions of the inhibitor (e.g., this compound) or vehicle control (DMSO) to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate the reaction. For radioactive assays, this is typically done by spotting the reaction mixture onto P81 phosphocellulose paper and washing with phosphoric acid. For non-radioactive assays, a stop solution is added.
-
Quantify the kinase activity. For radioactive assays, measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence generated.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot Analysis of Src Phosphorylation in Cells
This cell-based assay validates the inhibitor's ability to block Src activation within a cellular environment.
Materials:
-
Cell culture medium and supplements
-
This compound and other inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-total Src, and antibodies against downstream targets (e.g., p-FAK, p-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the Src inhibitor or vehicle control for a specified duration (e.g., 1-24 hours). In some experiments, cells may be stimulated with a growth factor (e.g., PDGF) to induce Src activation.[6]
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Src.
-
Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
Concluding Remarks
The choice of a Src kinase inhibitor is contingent on the specific experimental goals. This compound remains a valuable and selective tool for probing the function of the Src family of kinases.[5] For studies requiring broad and potent inhibition of Src and other kinases, Dasatinib may be a more suitable option. Saracatinib offers high potency against Src and other SFKs with oral bioavailability, making it relevant for in vivo studies.[4] PP2 provides an alternative with good potency against several SFKs. Researchers should carefully consider the IC50 profiles and the potential for off-target effects when selecting an inhibitor to ensure the generation of robust and interpretable data. This guide provides the foundational information to make an informed decision and to design and execute experiments to validate the inhibition of Src kinase activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Src family kinase targeting in head and neck tumor cells using this compound, PP2 and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
SU6656 vs. PP2: A Comparative Guide to Selectivity and Potency
For researchers in cellular signaling, oncology, and drug development, the Src family of non-receptor tyrosine kinases (SFKs) represents a critical therapeutic target. Dysregulation of SFK activity is a hallmark of numerous cancers, driving tumor progression, metastasis, and angiogenesis. Two of the most widely utilized small molecule inhibitors to probe SFK function and evaluate their therapeutic potential are SU6656 and PP2. This guide provides a detailed, data-driven comparison of their selectivity and potency, equipping researchers with the information needed to make informed decisions for their experimental designs.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound and PP2 is paramount to their utility and is typically expressed as the half-maximal inhibitory concentration (IC50). The tables below summarize the IC50 values for both inhibitors against a panel of Src family kinases and other relevant kinases, compiled from various sources. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Kinase | This compound IC50 (nM) | Source(s) |
| Src Family Kinases | ||
| Src | 280 | [1][2][3] |
| 0.28 | [4][5] | |
| Yes | 20 | [1][2][3] |
| 0.02 | [4][5] | |
| Lyn | 130 | [1][2][3] |
| 0.13 | [4][5] | |
| Fyn | 170 | [1][2] |
| 0.17 | [4][5] | |
| Lck | 6,880 | [4][5] |
| Off-Target Kinases | ||
| AMPK (α2) | 220 | [4][5] |
| PDGF Receptor | >10,000 |
| Kinase | PP2 IC50 (nM) | Source(s) |
| Src Family Kinases | ||
| Lck | 4 | [6][7][8][9] |
| Fyn | 5 | [6][7][8][9] |
| Hck | 5 | [8][9] |
| Src | 100 | [8] |
| Off-Target Kinases | ||
| EGFR | 480 | [8] |
| ZAP-70 | >100,000 | [6][8] |
| JAK2 | >50,000 | [6][8] |
| Csk | 730 | [10] |
Summary of Potency Data:
PP2 demonstrates high potency against Lck and Fyn, with IC50 values in the low nanomolar range.[6][7][8][9] Its inhibitory activity against Src itself is less potent. In contrast, this compound exhibits a broader inhibitory profile against the Src family, with particularly strong inhibition of Yes kinase.[1][2][3][4][5] Both inhibitors show significantly less activity against other tyrosine kinases like EGFR, JAK2, and ZAP-70, indicating a degree of selectivity for the Src family.[6][8] However, it is crucial to note that at higher concentrations, off-target effects can occur. For instance, this compound can inhibit AMPK, and PP2 has been shown to inhibit other kinases.[4][5]
Experimental Protocols
To rigorously assess the efficacy and selectivity of Src inhibitors, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro and cell-based assays.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific Src family kinase.
Materials:
-
Purified recombinant Src family kinase (e.g., Src, Lck, Fyn)
-
Kinase-specific substrate (e.g., poly(Glu,Tyr)4:1)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive assays)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound and PP2 at various concentrations
-
Filter paper discs (for radioactive assays) or 96-well plates (for non-radioactive assays)
-
Phosphorimager or plate reader
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its substrate in the kinase assay buffer.
-
Add the inhibitor (this compound or PP2) at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.
-
Initiate the kinase reaction by adding ATP. For radioactive assays, [γ-³²P]ATP is used.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction. For radioactive assays, this is done by spotting the reaction mixture onto filter paper discs and immersing them in acid to precipitate the radiolabeled substrate.
-
Quantify the amount of substrate phosphorylation. For radioactive assays, this is done using a phosphorimager. For non-radioactive assays, a plate reader is used to measure the signal from a detection antibody.
-
Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of Src Phosphorylation
This cell-based assay assesses the ability of an inhibitor to block Src activation in a cellular context by measuring the phosphorylation of Src at its activation loop tyrosine (Tyr416).
Objective: To determine the effect of this compound and PP2 on Src phosphorylation in cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound and PP2 at various concentrations
-
Growth factor (e.g., PDGF-BB) to stimulate Src activation
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% w/v BSA in TBST)
-
Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound or PP2 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., PDGF-BB) to induce Src activation.
-
Lyse the cells in RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Src to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated Src to total Src.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
To visualize the complex interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified Src signaling pathway and points of inhibition by this compound and PP2.
Caption: Experimental workflow for comparing the efficacy of Src kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. researchgate.net [researchgate.net]
- 7. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide: SU6656 vs. Dasatinib in Cancer Cell Research
For researchers and drug development professionals navigating the landscape of tyrosine kinase inhibitors, understanding the nuanced differences between preclinical compounds is paramount. This guide provides a detailed, objective comparison of two prominent Src family kinase (SFK) inhibitors, SU6656 and dasatinib, supported by experimental data to inform research decisions in oncology.
Mechanism of Action and Kinase Selectivity
This compound is recognized primarily as a selective inhibitor of Src family kinases (SFKs), including Src, Fyn, Yes, and Lyn. While it demonstrates relative selectivity for SFKs, it is important to note that it also exhibits inhibitory activity against other kinases such as Abl, Met, and FGFR1, which should be considered when interpreting experimental outcomes.
Dasatinib , in contrast, is a multi-targeted kinase inhibitor with a broader spectrum of activity. It potently inhibits not only SFKs but also BCR-ABL, c-KIT, platelet-derived growth factor receptor (PDGFR) β, and ephrin receptor kinases.[1][2] This broader activity profile contributes to its potent anti-cancer effects but also highlights its potential for more widespread off-target effects compared to more selective inhibitors. Dasatinib is a second-generation tyrosine kinase inhibitor and is reported to be 300 times more potent than imatinib.[3]
Comparative Efficacy in Cancer Cells
Direct comparative studies highlight a key distinction between this compound and dasatinib: potency versus specificity.
A study in head and neck squamous cell carcinoma (HNSCC) cell lines demonstrated that dasatinib was more effective in inducing cell death compared to this compound. However, This compound exhibited more specific effects on SFK signaling , whereas dasatinib's impact on cellular signaling was likely attributable to its inhibition of multiple kinases.[4]
Data Presentation: Inhibition of Cancer Cell Proliferation (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and dasatinib across various cancer cell lines, providing a quantitative comparison of their anti-proliferative activity.
| Cell Line | Cancer Type | This compound IC50 (µM) | Dasatinib IC50 (µM) | Reference |
| HNSCC Cell Lines | ||||
| FaDu | Head and Neck Squamous Cell Carcinoma | ~5-10 | ~0.05-0.1 | [4] |
| Cal27 | Head and Neck Squamous Cell Carcinoma | ~5-10 | ~0.01-0.05 | [4] |
| Lung Cancer Cell Lines | ||||
| NCI-H1975 | Non-Small Cell Lung Cancer | Not available | 0.95 | |
| NCI-H1650 | Non-Small Cell Lung Cancer | Not available | 3.64 | |
| Breast Cancer Cell Lines | ||||
| MDA-MB-231 | Breast Adenocarcinoma | Not available | ~1-5 | [3] |
| MCF7 | Breast Adenocarcinoma | Not available | ~1-5 | [3] |
| Leukemia Cell Lines | ||||
| K562 | Chronic Myeloid Leukemia | Not available | ~0.001-0.005 | [5] |
| Glioblastoma Cell Lines | ||||
| U87 | Glioblastoma | Not available | ~0.1-0.5 | [6] |
| LN-18 | Glioblastoma | Not available | ~0.1-0.5 | [6] |
Signaling Pathways
The differential kinase inhibition profiles of this compound and dasatinib translate to distinct effects on downstream signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to compare this compound and dasatinib.
Cell Proliferation Assay (MTT Assay)
This protocol is adapted for determining the IC50 values of kinase inhibitors.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound or dasatinib (e.g., 0.001 to 10 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or dasatinib for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of single cells.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.
-
Drug Treatment: Treat the cells with this compound or dasatinib for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days until visible colonies form.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Western Blot Analysis
This technique is used to detect changes in protein expression and phosphorylation.
-
Cell Lysis: Treat cells with this compound or dasatinib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-Src, total Src, cleaved PARP, β-actin) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and dasatinib are valuable tools for investigating the role of Src family kinases in cancer. The choice between these inhibitors should be guided by the specific research question.
-
Dasatinib is a potent, broad-spectrum kinase inhibitor suitable for studies aiming to achieve a strong anti-proliferative or pro-apoptotic effect, where targeting multiple oncogenic pathways may be advantageous.[3][7]
-
This compound , while less potent in inducing cell death, offers a more targeted approach for dissecting the specific roles of Src family kinases in cellular signaling, with the caveat of potential off-target effects on other kinases that should be controlled for.[4]
This comparative guide provides a framework for researchers to make informed decisions when selecting a kinase inhibitor for their cancer cell studies, ultimately contributing to a more precise understanding of oncogenic signaling and the development of novel therapeutic strategies.
References
- 1. d-nb.info [d-nb.info]
- 2. Dasatinib in breast cancer: Src-ing for response in all the wrong kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src inhibitor dasatinib inhibits growth of breast cancer cells by modulating EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src family kinase targeting in head and neck tumor cells using this compound, PP2 and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A combination of tyrosine kinase inhibitors, crizotinib and dasatinib for the treatment of glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SU6656 and Saracatinib for Src Inhibition
For researchers and drug development professionals targeting the non-receptor tyrosine kinase Src, the choice of a potent and selective inhibitor is paramount for both basic research and therapeutic applications. This guide provides an objective comparison of two widely used Src inhibitors, SU6656 and saracatinib (AZD0530), focusing on their biochemical potency, selectivity, and cellular activity, supported by experimental data.
Performance Comparison: Biochemical Potency and Selectivity
Both this compound and saracatinib are ATP-competitive inhibitors of Src family kinases (SFKs). However, their potency and selectivity profiles exhibit notable differences. Saracatinib generally demonstrates higher potency against c-Src and a broader range of SFKs compared to this compound.
Table 1: Inhibitory Potency (IC50) against Src Family Kinases
| Kinase | This compound IC50 (nM) | Saracatinib IC50 (nM) |
| c-Src | 280[1][2] | 2.7[3][4][5] |
| Yes | 20[1][2] | 4 - 11[6][7] |
| Fyn | 170[1][2] | 4 - 11[6][7] |
| Lyn | 130[1][2] | 4 - 11[6][7] |
| Lck | 6,880 (as 6.88 µM) | 4 - 11[6][7] |
| Fgr | Not widely reported | 4 - 11[6][7] |
| Blk | Not widely reported | 4 - 11[6][7] |
Note: IC50 values can vary between different studies and assay conditions.
Saracatinib's lower nanomolar IC50 values across multiple SFKs indicate a more potent and broader inhibition of this kinase family. In contrast, this compound shows more variable potency, being most potent against Yes and least potent against Lck.[2]
Table 2: Selectivity Profile Against Other Kinases
| Kinase | This compound | Saracatinib |
| Primary Targets | Src Family Kinases (Src, Yes, Fyn, Lyn) [1][2] | Src Family Kinases (Src, Yes, Fyn, Lyn, Lck, Fgr, Blk), Abl [3][4] |
| Notable Off-Targets | Aurora Kinases, AMPK[8] | Abl, EGFR, c-Kit[7] |
| Reported Weaker Activity Against | PDGF Receptor[9] | VEGFR2, FGFR[10] |
Saracatinib is characterized as a dual Src/Abl inhibitor.[3][4] While highly potent against SFKs, it also exhibits nanomolar inhibition of Abl kinase.[4] this compound, on the other hand, has been reported to inhibit other kinases such as Aurora kinases and AMPK, which could contribute to its cellular effects.[8]
Cellular and In Vivo Efficacy
Both inhibitors have demonstrated efficacy in cellular and preclinical models.
This compound has been shown to:
-
Inhibit the proliferation of various cancer cell lines.[11]
-
Reduce phosphorylation of Src and downstream targets like FAK and Akt.[1]
-
Enhance the antiangiogenic effects of radiation.[12]
-
Increase bone mass in mice by uncoupling bone formation from resorption.[13]
Saracatinib has been shown to:
-
Inhibit migration and invasion of cancer cells in vitro.[6][7]
-
Suppress tumor growth and metastasis in various preclinical cancer models.[6][14]
-
Block fibrotic responses in preclinical models of pulmonary fibrosis.[15][16]
-
Reverse memory deficits in a mouse model of Alzheimer's disease.
Signaling Pathways and Experimental Workflow
To understand the context of Src inhibition, a diagram of the general Src signaling pathway is provided below.
A typical experimental workflow to compare the efficacy of Src inhibitors is outlined below.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key experiments used to evaluate Src inhibitors.
Biochemical Kinase Assay (for IC50 Determination)
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified Src kinase.
-
Reagents and Materials:
-
Purified recombinant human c-Src kinase.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Substrate (e.g., poly(Glu,Tyr) 4:1).
-
ATP (at a concentration near the Km for Src).
-
This compound and saracatinib (dissolved in DMSO).
-
ADP-Glo™ Kinase Assay kit or similar detection system.
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound and saracatinib in kinase buffer.
-
In a 384-well plate, add the kinase, substrate, and inhibitor dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).[17]
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Western Blot Analysis for Cellular Src Activity
This method assesses the ability of the inhibitors to block Src signaling within a cellular context.
-
Reagents and Materials:
-
Cancer cell line with high Src activity (e.g., HNSCC cells).
-
Cell culture medium and supplements.
-
This compound and saracatinib.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Src (Tyr416), anti-Src, anti-phospho-FAK (Tyr397), anti-FAK, anti-phospho-Akt (Ser473), anti-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or saracatinib for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein and/or loading control to determine the effect of the inhibitors on protein phosphorylation.
-
Cell Proliferation Assay
This assay evaluates the impact of the inhibitors on cell growth.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
This compound and saracatinib.
-
MTS or WST-1 reagent.
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of this compound or saracatinib.
-
Incubate for a period that allows for cell division (e.g., 72 hours).
-
Add the MTS or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
Both this compound and saracatinib are valuable tools for studying Src kinase function. Saracatinib exhibits greater potency and broader activity against the Src family kinases, along with well-documented dual Src/Abl inhibition. This compound, while less potent against c-Src, offers a different selectivity profile that may be advantageous in specific research contexts. The choice between these inhibitors should be guided by the specific research question, the expression and activity of Src family kinases in the experimental system, and the potential confounding effects of off-target activities. The provided experimental protocols offer a framework for conducting rigorous comparative studies to determine the most suitable inhibitor for a given application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Simultaneous inhibition of Src and Aurora kinases by this compound induces therapeutic synergy in human synovial sarcoma growth, invasion and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saracatinib (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Src family kinase targeting in head and neck tumor cells using this compound, PP2 and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SRC family kinase inhibitor this compound enhances antiangiogenic effect of irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective inhibition of Src family kinases by this compound increases bone mass by uncoupling bone formation from resorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Saracatinib, a Selective Src Kinase Inhibitor, Blocks Fibrotic Responses in Preclinical Models of Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
Confirming SU6656 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methods to confirm the cellular target engagement of SU6656, a selective Src family kinase (SFK) inhibitor. We objectively compare this compound's performance with two other well-established SFK inhibitors, Dasatinib and Saracatinib, and provide supporting experimental data and detailed protocols for key assays.
Introduction to this compound and Src Family Kinases
This compound is a small molecule inhibitor that selectively targets Src family kinases, including Src, Fyn, Lyn, and Yes.[1] These non-receptor tyrosine kinases are crucial regulators of a multitude of cellular processes, such as proliferation, migration, differentiation, and survival. Dysregulation of SFK signaling is frequently implicated in the progression of various cancers, making them attractive therapeutic targets. Confirming that a compound like this compound directly interacts with its intended targets within a cellular context is a critical step in drug development and mechanistic studies.
Methods for Confirming Target Engagement
Several robust methods can be employed to verify the interaction of this compound with its targets in cells. This guide focuses on three widely used techniques:
-
Western Blotting: A conventional and accessible method to assess the phosphorylation status of target kinases and their downstream substrates.
-
Cellular Thermal Shift Assay (CETSA): A powerful technique to directly measure the physical binding of a drug to its target protein in intact cells.
-
Kinobeads Pulldown followed by Mass Spectrometry: A chemoproteomics approach to profile the interaction of an inhibitor with a large number of kinases simultaneously, providing a broader view of its selectivity.
Comparison of this compound with Alternative Src Family Kinase Inhibitors
This section compares this compound with two other prominent SFK inhibitors, Dasatinib and Saracatinib, across different cellular assays.
Table 1: Comparison of Cellular IC50 Values for Inhibition of Proliferation
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | MDA-MB-231 (Breast Cancer) | ~1.5 | [2] |
| HNSCC Cell Lines | Micromolar range | [1] | |
| Dasatinib | HT144 (Melanoma) | 0.025 | [3] |
| Sk-Mel-28 (Melanoma) | > 5 | [3] | |
| MDA-MB-231 (Breast Cancer) | ~0.1 | [4] | |
| Saracatinib | BCPAP (Thyroid Cancer) | > 5 (in Dasatinib-resistant cells) | [5] |
| Cal62 (Thyroid Cancer) | > 5 (in Dasatinib-resistant cells) | [5] |
Note: IC50 values can vary significantly depending on the cell line and assay conditions.
Table 2: Qualitative Comparison of Effects on Src Phosphorylation and Downstream Signaling
| Feature | This compound | Dasatinib | Saracatinib | References |
| Src Phosphorylation (pY416) | Clear inhibition | Potent inhibition | Potent inhibition | [1][2][6] |
| FAK Phosphorylation (pY861) | Reduced | Reduced | Reduced | [2][6] |
| Paxillin Phosphorylation | Reduced | N/A | N/A | [2] |
| p130CAS Phosphorylation | Reduced | N/A | N/A | [2] |
| Off-Target Effects Noted in Studies | Aurora B Kinase | Broad kinase profile (including Abl, c-Kit, PDGFR) | Generally considered more selective for SFKs than Dasatinib | [2][7] |
N/A: Data not available in the reviewed sources for a direct comparison.
*Direct comparative data for CETSA (ΔTagg) and Kinobeads profiling for all three inhibitors in the same experimental setup is limited in the public domain. The provided data is collated from individual studies and should be interpreted with consideration of the different experimental conditions.
Experimental Protocols
Western Blotting for Src Phosphorylation
This protocol describes how to assess the inhibition of Src autophosphorylation at tyrosine 416 (p-Src Y416) in cells treated with this compound or other inhibitors.
Materials:
-
Cell culture reagents
-
This compound, Dasatinib, Saracatinib
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Src (Y416), anti-total Src, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with varying concentrations of this compound, Dasatinib, or Saracatinib for a predetermined time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-Src) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the p-Src signal to total Src and the loading control.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to measure the thermal stabilization of Src upon binding to an inhibitor.
Materials:
-
Cell culture reagents
-
This compound, Dasatinib, or Saracatinib
-
PBS
-
PCR tubes
-
Thermal cycler
-
Lysis buffer with protease inhibitors
-
Western blot reagents (as above)
Procedure:
-
Cell Treatment: Treat cells with the inhibitor or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. One set of tubes should remain at room temperature as a control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Western Blotting: Collect the supernatant and analyze the amount of soluble Src at each temperature by Western blotting as described in the previous protocol.
-
Analysis: Plot the amount of soluble Src as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Kinobeads Pulldown Assay
This protocol provides a general workflow for profiling kinase inhibitor selectivity using Kinobeads.
Materials:
-
Kinobeads (commercially available or prepared in-house)
-
Cell lysis buffer
-
This compound, Dasatinib, or Saracatinib
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
LC-MS/MS equipment and software
Procedure:
-
Cell Lysis: Prepare a native cell lysate.
-
Inhibitor Competition: Incubate the lysate with different concentrations of the inhibitor or a vehicle control.
-
Kinobeads Enrichment: Add Kinobeads to the lysates and incubate to allow kinases to bind.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify and quantify the bound kinases.
-
Data Analysis: Determine the dose-dependent displacement of each kinase from the beads by the inhibitor to generate a selectivity profile.
Visualizing Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Simplified Src signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship comparing the pros and cons of different target engagement methods.
Conclusion
Confirming the cellular target engagement of this compound is essential for validating its mechanism of action and interpreting its biological effects. This guide has provided a comparative overview of this compound and alternative Src family kinase inhibitors, Dasatinib and Saracatinib, along with detailed protocols for key experimental methods. While Western blotting offers an accessible, indirect measure of target engagement, CETSA and Kinobeads profiling provide more direct and comprehensive insights into drug-target interactions and selectivity. The choice of method will depend on the specific research question, available resources, and the desired level of detail. For a thorough characterization of this compound's target engagement, a combination of these approaches is recommended.
References
- 1. Src family kinase targeting in head and neck tumor cells using this compound, PP2 and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Src kinases catalytic activity regulates proliferation, migration and invasiveness of MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nuvectis.com [nuvectis.com]
- 5. researchgate.net [researchgate.net]
- 6. The SRC Inhibitor Dasatinib Induces Stem Cell-Like Properties in Head and Neck Cancer Cells that are Effectively Counteracted by the Mithralog EC-8042 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
SU6656: A Comparative Analysis of its Kinase Selectivity Profile
SU6656 is a well-characterized, cell-permeable small molecule inhibitor that has been instrumental in dissecting the roles of specific signaling pathways in cellular processes.[1] Developed by SUGEN Inc., it was one of the early selective inhibitors of the Src family of non-receptor tyrosine kinases.[2] This guide provides a comprehensive overview of this compound's selectivity against a panel of kinases, details the experimental protocols used for its characterization, and compares its activity to provide researchers with a critical understanding of its utility and potential off-target effects.
Quantitative Kinase Selectivity Profile
This compound is a potent, ATP-competitive inhibitor of Src family kinases (SFKs).[3][4] Its inhibitory activity is most pronounced against Yes, Lyn, Fyn, and Src.[5][6] However, it is a relatively poor inhibitor of Lck, another member of the Src family.[7] The compound has demonstrated greater than 6.5-fold selectivity for Src family kinases over many other kinases tested, notably the Platelet-Derived Growth Factor (PDGF) receptor, which is not significantly inhibited by this compound in cellular assays at concentrations that inhibit Src.[7]
It is important to note that while this compound is selective for SFKs, it is not entirely specific. Subsequent studies have identified other kinases that are inhibited by this compound, including Aurora B, Aurora C, and AMP-activated protein kinase (AMPK).[2][8] This underscores the need for careful interpretation of experimental results and, where possible, the use of complementary inhibitory tools.[7]
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases as reported in various studies.
| Kinase Target | IC50 (nM) | Reference |
| Yes | 20 | [5][6] |
| Lyn | 130 | [5][6] |
| Fyn | 170 | [5][6] |
| Src | 280 | [5][6] |
| Lck | >20,000 | [7] |
| PDGF Receptor | >100,000 | [7] |
| FGFR1 | 1,800 | [7] |
| Met | >100,000 | [7] |
| Abl | 3,000 | [7] |
| Csk | >100,000 | [7] |
| Frk | >100,000 | [7] |
| IGF1R | >100,000 | [7] |
Note: IC50 values can vary between different assay conditions and experimental setups.
Experimental Protocols
The characterization of this compound's inhibitory activity was primarily conducted through in vitro biochemical kinase assays. The general workflow for these assays is a crucial component for understanding the generated data.
The IC50 values were determined using a standard biochemical kinase assay protocol. The kinetic analyses confirmed that this compound acts as a competitive inhibitor with respect to ATP.[7]
Key Components & Conditions:
-
Enzymes: Purified recombinant kinases (e.g., Src, Fyn, Yes, Lyn, Lck, PDGFR, FGFR1, etc.).
-
Substrates: A peptide substrate was used to measure kinase activity. For most kinases, poly-Glu–Tyr (4:1) was utilized. For Lck, poly-Lys–Tyr (4:1) was the preferred substrate.[5]
-
Divalent Cations: The reaction buffer contained specific divalent cations to facilitate the kinase reaction.
-
ATP: The final ATP concentrations were kept near the Km for each specific kinase to ensure accurate competitive inhibition measurements.[5]
-
Src: 10 μM
-
Fyn: 6 μM
-
Yes: 100 μM
-
Lyn: 2 μM
-
Lck: 2 μM
-
PDGFR: 6 μM
-
FGFR1: 10 μM
-
-
Procedure: The assay measures the transfer of a phosphate group from ATP to the peptide substrate by the kinase. The reaction is performed in the presence of varying concentrations of the inhibitor (this compound). The amount of phosphorylated substrate is then quantified to determine the extent of inhibition and calculate the IC50 value.
References
- 1. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rndsystems.com [rndsystems.com]
- 4. SU 6656 | Src Kinases | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
A Comparative Guide to SU6656 and Other Src Family Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Src family kinase inhibitor SU6656 with other notable inhibitors such as Saracatinib (AZD0530), Dasatinib (BMS-354825), and Bosutinib (SKI-606). The information presented is curated from publicly available experimental data to assist researchers in selecting the most appropriate inhibitor for their specific experimental needs.
Superior Selectivity of this compound
This compound distinguishes itself from many other Src inhibitors through its remarkable selectivity for Src family kinases (SFKs) over other tyrosine kinases. This selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes are directly attributable to the inhibition of the intended target.
This compound is a potent, ATP-competitive inhibitor of Src, Yes, Lyn, and Fyn.[1][2][3][4] Notably, it exhibits significantly less activity against other tyrosine kinases such as the Platelet-Derived Growth Factor Receptor (PDGFR), a feature not shared by all Src inhibitors.[5] This high degree of selectivity makes this compound an invaluable tool for dissecting the specific roles of Src family kinases in various signaling pathways.
In contrast, multi-kinase inhibitors like Dasatinib and Saracatinib, while potent against Src, also inhibit a broader range of kinases, including Abl and receptor tyrosine kinases.[6][7][8][9][10] Bosutinib also demonstrates potent inhibition of both Src and Abl kinases.[11][12] While this broader activity can be advantageous in certain therapeutic contexts, it can confound the interpretation of experimental results aimed at understanding the specific functions of Src.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other Src inhibitors against a panel of kinases, providing a quantitative basis for comparing their potency and selectivity. Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound Against Src Family Kinases
| Kinase | This compound IC50 (nM) |
| Src | 280[3][4] |
| Yes | 20[1][2][3][4] |
| Lyn | 130[3][4] |
| Fyn | 170[3][4] |
| Lck | 6880[1][2] |
Table 2: Comparative IC50 Values of Various Src Inhibitors
| Kinase | This compound (nM) | Saracatinib (AZD0530) (nM) | Dasatinib (nM) | Bosutinib (nM) |
| Src | 280[3][4] | 2.7 - 10[6][10] | 0.5 - 1.1[13] | 1.2[11] |
| Yes | 20[1][2][3][4] | 4 - 10[6] | - | - |
| Lyn | 130[3][4] | 4 - 10[6] | - | - |
| Fyn | 170[3][4] | 4 - 10[6] | - | - |
| Lck | 6880[1][2] | 4 - 10[6] | - | - |
| Abl | >10000[5] | 30[9] | <1 - 3[13][14] | - |
| c-Kit | >10000[5] | 200 | - | - |
| PDGFRβ | >10000[5] | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific Src family kinase.
Materials:
-
Purified recombinant Src family kinase (e.g., Src, Lck, Fyn)
-
Kinase-specific substrate (e.g., poly(Glu,Tyr)4:1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Src inhibitor (e.g., this compound) at various concentrations
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.
-
Add varying concentrations of the Src inhibitor (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km for the kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.[15]
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.[15]
-
Dry the paper and measure the amount of incorporated ³²P using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of Src Phosphorylation
This technique is used to assess the phosphorylation status of Src and its downstream targets in cells treated with an inhibitor.
Objective: To determine the effect of a Src inhibitor on the phosphorylation of Src at its activation loop (e.g., Tyr416).
Materials:
-
Cell line with detectable Src activity
-
Src inhibitor (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-Src (e.g., Tyr416) and anti-total Src
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the Src inhibitor or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.[15]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.[15]
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.[16]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detect the signal using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Src and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software. The ratio of phospho-Src to total Src will indicate the level of Src inhibition.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of a Src inhibitor on cell viability and proliferation.
Objective: To determine the effect of a Src inhibitor on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line
-
Src inhibitor (e.g., this compound)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the Src inhibitor or DMSO as a control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[15]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[17]
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.[17]
-
Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability at each inhibitor concentration compared to the DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Mandatory Visualization
Src Signaling Pathway
The following diagram illustrates the central role of Src kinase in various cellular signaling pathways that regulate processes such as cell proliferation, survival, migration, and angiogenesis.
Caption: Simplified diagram of the Src signaling pathway and its downstream effectors.
Experimental Workflow for Comparing Src Inhibitors
The following diagram outlines a typical experimental workflow for the comparative analysis of Src inhibitors.
Caption: A typical experimental workflow for comparing the efficacy of Src inhibitors.
References
- 1. SU 6656 | Src Kinases | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. benchchem.com [benchchem.com]
- 9. Saracatinib | C27H32ClN5O5 | CID 10302451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]
- 11. Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. MTT assay protocol | Abcam [abcam.com]
SU6656 as a Research Tool: A Comparative Guide to Its Limitations and Alternatives
SU6656 is a synthetic indolinone that has been widely utilized in cell biology research as a potent and selective inhibitor of the Src family of non-receptor tyrosine kinases. While it remains a valuable tool for dissecting signaling pathways, researchers must be aware of its limitations to ensure accurate interpretation of experimental results. This guide provides an objective comparison of this compound with alternative inhibitors, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate tool for their studies.
Limitations of this compound
Despite its utility, this compound is not without its drawbacks. A primary concern is its potential for off-target effects. While it exhibits selectivity for Src family kinases over receptor tyrosine kinases like PDGF-R, it has been shown to inhibit other kinases, including:
-
AMP-activated protein kinase (AMPK)
-
Aurora B and C kinases
-
BRSK2
-
CaMKKβ
These off-target activities can lead to confounding results, making it crucial to validate findings with alternative inhibitors or complementary techniques such as RNA interference.
Another practical limitation of this compound is its physical properties. The compound has a distinct orange color in solution, which can interfere with certain experimental assays, particularly immunofluorescence (IF) microscopy, by creating background signal and obscuring the desired fluorescent signal.[1]
Performance Comparison with Alternative Src Family Kinase Inhibitors
Several alternative small molecule inhibitors targeting the Src family kinases are available, each with its own distinct selectivity and potency profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and four common alternatives—PP2, Dasatinib, Saracatinib (AZD0530), and Bosutinib (SKI-606)—against key Src family kinases and selected off-target kinases.
| Kinase | This compound IC50 (nM) | PP2 IC50 (nM) | Dasatinib IC50 (nM) | Saracatinib (AZD0530) IC50 (nM) | Bosutinib (SKI-606) IC50 (nM) |
| Src Family Kinases | |||||
| Src | 280 | <50 | <1.0 | 2.7 | 1.2 |
| Yes | 20 | - | - | 4-10 | - |
| Fyn | 170 | 5 | - | 4-10 | - |
| Lyn | 130 | - | - | 4-10 | - |
| Lck | 6880 | 4 | - | 4-10 | - |
| Off-Target Kinases | |||||
| Abl | >10,000 | 325 | <1.0 | ~27 | 1 |
| EGFR | >10,000 | 480 | - | ~65 | >10,000 |
| PDGFR | >10,000 | - | - | - | - |
Key Observations from the Data:
-
Potency: Dasatinib and Bosutinib are significantly more potent inhibitors of Src than this compound and PP2. Saracatinib also demonstrates high potency against Src.
-
Selectivity within the Src Family: this compound shows preferential inhibition of Yes, Lyn, and Fyn over Src and has notably weaker activity against Lck. PP2 is highly potent against Lck and Fyn. Dasatinib and Saracatinib exhibit broad and potent inhibition across multiple Src family members.[2][3]
-
Off-Target Profile: Dasatinib is a multi-kinase inhibitor with potent activity against Abl and other kinases.[4] Bosutinib is a dual Src/Abl inhibitor.[5][6] Saracatinib also inhibits Abl, though to a lesser extent than Src.[7][8][9] PP2 and this compound are generally more selective for the Src family over Abl and receptor tyrosine kinases like EGFR and PDGFR. However, as mentioned, this compound has other known off-targets not listed in this table. One study noted that in head and neck squamous cell carcinoma cell lines, this compound showed clear SFK specific effects on signaling, whereas Dasatinib likely has non-SFK specific effects and PP2 had no effect on SFK signaling.[10][11][12]
Signaling Pathways and Experimental Workflows
To understand the biological context of these inhibitors, it is essential to visualize the signaling pathways they modulate and the experimental workflows used to characterize them.
The diagram above illustrates a simplified overview of the central role Src family kinases play in relaying signals from cell surface receptors to downstream effectors that regulate cell proliferation, survival, and migration.
This workflow outlines the key experiments used to characterize and compare the efficacy and cellular effects of Src family kinase inhibitors.
Experimental Protocols
In Vitro Kinase Assay (for IC50 Determination)
This assay directly measures the ability of an inhibitor to prevent the phosphorylation of a substrate by a purified kinase.
Materials:
-
Purified recombinant Src family kinase
-
Kinase-specific peptide substrate (e.g., poly(Glu,Tyr)4:1)
-
ATP (often radiolabeled [γ-³²P]ATP for sensitive detection)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA)
-
Test inhibitors (this compound and alternatives) at a range of concentrations
-
Phosphocellulose filter paper or 96-well plates
-
Scintillation counter or plate reader
Procedure:
-
Prepare a reaction mixture containing the purified kinase, peptide substrate, and kinase assay buffer.
-
Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the reaction mixture and incubate briefly to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction and quantify the amount of phosphorylated substrate. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Src Activation
This technique is used to assess the phosphorylation status of Src and its downstream targets in cells treated with an inhibitor.[13]
Materials:
-
Cultured cells of interest
-
Src family kinase inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total Src, anti-phospho-Akt, anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate and grow cells to the desired confluency. Treat the cells with the Src inhibitor at various concentrations for a specified time. Place the culture dishes on ice, wash the cells with ice-cold PBS, and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C with gentle agitation. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. The level of Src inhibition is determined by the ratio of phosphorylated Src to total Src.
Conclusion
This compound is a useful tool for studying Src family kinase signaling, particularly when its selectivity profile is advantageous for the specific research question. However, its limitations, including known off-target effects and potential for assay interference, necessitate careful experimental design and data interpretation. For studies requiring higher potency or a different selectivity profile, alternatives such as PP2, Dasatinib, Saracatinib, and Bosutinib offer a range of options. Researchers should carefully consider the comparative data presented in this guide to select the inhibitor best suited for their experimental needs and to ensure the generation of robust and reliable data. The use of multiple inhibitors with distinct profiles is always recommended to validate key findings.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Bosutinib: A Novel Src/Abl Kinase Inhibitor for Chronic Myelogenous Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Saracatinib (AZD0530) Is a Potent Modulator of ABCB1-mediated Multidrug Resistance in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src family kinase targeting in head and neck tumor cells using this compound, PP2 and dasatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
SU6656: A Comparative Guide to its Cross-Reactivity with Other Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
SU6656 is a well-established small molecule inhibitor primarily known for its potent activity against Src family kinases (SFKs).[1][2] While its selectivity for SFKs has made it a valuable research tool for dissecting Src-dependent signaling pathways, a comprehensive understanding of its off-target effects is crucial for the accurate interpretation of experimental results and for considering its therapeutic potential. This guide provides an objective comparison of this compound's performance against its intended targets and other signaling pathways, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound against a panel of kinases reveals a degree of cross-reactivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various kinases, providing a quantitative measure of its potency and selectivity.
| Kinase Family | Kinase | IC50 (nM) |
| Src Family Kinases | Src | 280[3][4][5][6] |
| Yes | 20[3][4][5][6] | |
| Lyn | 130[3][4][5][6] | |
| Fyn | 170[3][4][5][6] | |
| Lck | 6.88 - 6880 | |
| Other Kinases | Abl | - |
| AMPK (α2) | 220[5] | |
| Aurora B | - | |
| Aurora C | - | |
| BRSK2 | - | |
| CaMKKβ | - | |
| Met | - | |
| FGFR1 | - | |
| PDGFR | >10,000 |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a synthesis from multiple sources.
Impact on Downstream Signaling Pathways
Beyond direct kinase inhibition, this compound affects several downstream signaling molecules. In response to Platelet-Derived Growth Factor (PDGF) stimulation, this compound has been shown to inhibit the phosphorylation of c-Cbl and protein kinase C δ (PKCδ), while not affecting phospholipase C-γ (PLC-γ).[7][8] Interestingly, the adaptor protein Shc is a substrate for both Src family kinases and another this compound-insensitive kinase, likely the PDGF receptor itself.[7][8] Furthermore, this compound has been reported to decrease the phosphorylation of Akt.[4][9] In melanoma cells, this compound can decrease the upregulation of mTORC1 signaling without inducing the activation of Akt/PKB signaling.[10]
Key Off-Target Signaling Pathways
Recent studies have identified notable cross-reactivity of this compound with the AMP-activated protein kinase (AMPK) and Aurora kinase pathways.
AMPK Pathway
This compound is a direct inhibitor of AMPK, competitive with ATP, with a reported Ki value of 170 nM.[11] Paradoxically, while inhibiting its kinase activity, this compound can promote the phosphorylation of AMPK at Threonine 172 in intact cells, leading to a net activation of the AMPK pathway in some cellular contexts.[3][4][11][12] This dual effect complicates the interpretation of studies using this compound where AMPK signaling is relevant.
Aurora Kinase Pathway
This compound has been shown to abrogate the catalytic activities of Aurora kinases, leading to defects in cytokinesis, G2/M cell cycle accumulation, and subsequent apoptosis.[13][14] This off-target effect is significant as it can independently contribute to the anti-proliferative effects observed with this compound treatment.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the interactions of this compound and the methodologies used to assess its specificity, the following diagrams are provided.
Experimental Protocols
In Vitro Kinase Assay (for IC50 Determination)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., Src, Lck, Fyn)
-
Kinase-specific substrate (e.g., poly(Glu,Tyr)4:1)
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive assays)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound at various concentrations
-
Filter paper discs (for radioactive assays) or 96-well plates (for non-radioactive assays)
-
Phosphorimager or plate reader
Procedure:
-
Prepare a reaction mixture containing the purified kinase and its substrate in the kinase assay buffer.
-
Add this compound at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.
-
Initiate the kinase reaction by adding ATP. For radioactive assays, [γ-³²P]ATP is used.
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction. For radioactive assays, this is done by spotting the reaction mixture onto filter paper discs and immersing them in acid to precipitate the radiolabeled substrate.
-
Quantify the amount of substrate phosphorylation. For radioactive assays, this is done using a phosphorimager. For non-radioactive assays, a plate reader is used to measure the signal from a detection antibody.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Western Blot Analysis of Cellular Signaling
This method is used to assess the effect of this compound on the phosphorylation state of specific proteins within a cellular context.
Objective: To determine if this compound inhibits the phosphorylation of a target protein in a specific signaling pathway.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., growth factor like PDGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an appropriate agonist (e.g., PDGF-BB) to activate the signaling pathway of interest.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a housekeeping protein (e.g., β-actin).[12]
Conclusion
This compound remains a potent inhibitor of Src family kinases and a valuable tool for cell biology research. However, researchers must be aware of its significant cross-reactivity with other signaling pathways, particularly the AMPK and Aurora kinase pathways. The off-target effects of this compound can influence experimental outcomes and should be carefully considered when interpreting data. For studies requiring high specificity, alternative inhibitors with a cleaner selectivity profile should be considered. The experimental protocols provided in this guide offer a framework for researchers to independently validate the activity and selectivity of this compound in their specific experimental systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Paradoxical Activation of AMPK by the Kinase Inhibitors this compound and Sorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a selective src family kinase inhibitor, used to probe growth factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of mTORC1 by this compound, the selective Src kinase inhibitor, is not accompanied by activation of Akt/PKB signalling in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BAY-3827 and SBI-0206965: Potent AMPK Inhibitors That Paradoxically Increase Thr172 Phosphorylation [mdpi.com]
- 12. AMP-activated protein kinase selectively inhibited by the type II inhibitor SBI-0206965 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous inhibition of Src and Aurora kinases by this compound induces therapeutic synergy in human synovial sarcoma growth, invasion and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
SU6656: A Comparative Guide to In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
SU6656 is a potent and selective small-molecule inhibitor of the Src family of non-receptor tyrosine kinases.[1] Developed in 2000 by SUGEN Inc., it has become a valuable research tool for investigating the role of Src family kinases (SFKs) in various cellular processes and disease models, particularly in oncology.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
In Vitro Efficacy: Potent and Selective Inhibition of Src Family Kinases
This compound exerts its effects by competitively binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrate proteins. Its efficacy and selectivity have been characterized across various biochemical and cell-based assays.
Biochemical Kinase Assays
This compound demonstrates potent inhibitory activity against several members of the Src family kinases. Notably, it shows strong inhibition of Yes, Lyn, and Fyn, with IC50 values in the low nanomolar range. Its inhibitory activity against Src itself is also significant.[2]
| Kinase | IC50 (nM) |
| Src Family Kinases | |
| Src | 280[2] |
| Yes | 20[2] |
| Lyn | 130[2] |
| Fyn | 170[2] |
| Other Kinases | |
| Aurora B | Inhibits[1] |
| Aurora C | Inhibits[1] |
| AMPK | Inhibits[1] |
| BRSK2 | Inhibits[1] |
| CaMKKβ | Inhibits[1] |
| Table 1: In Vitro IC50 Values of this compound Against Various Kinases. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases, highlighting its potent activity against Src family members. |
Subsequent studies have revealed that this compound can also inhibit other kinases, such as Aurora kinases, which may contribute to its overall cellular effects.[1]
Cell-Based Assays
In cellular contexts, this compound effectively inhibits signaling pathways downstream of Src family kinases, leading to reduced cell proliferation and survival.
-
Inhibition of Cell Proliferation: this compound has been shown to inhibit platelet-derived growth factor (PDGF)-stimulated DNA synthesis in NIH 3T3 fibroblasts with an IC50 of 0.3-0.4 μM.[3] It also inhibits cell proliferation driven by serum and other growth factors.[3]
-
Downstream Signaling: The inhibitor effectively reduces the phosphorylation of downstream targets, including Akt and c-Myc, which are crucial for cell growth and survival.[2][3] Specifically, this compound has been observed to inhibit the phosphorylation of Focal Adhesion Kinase (FAK) at multiple sites (Y576/577, Y925, Y861).[2]
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
The anti-tumor activity of this compound has been evaluated in various animal models, demonstrating its potential to inhibit tumor growth and progression.
Xenograft Models
While specific quantitative data from a wide range of public studies is limited, available research indicates that this compound effectively impairs the growth of established tumors in mouse models. For instance, in a synovial sarcoma model, this compound treatment significantly hampered tumor growth and abolished tumor cell invasion into surrounding tissues. Although detailed tabular data on tumor volume reduction is not consistently reported across all public studies, the collective evidence points to a significant anti-tumor effect.
| Cancer Model | Cell Line | Dosing Regimen | Observed Effects |
| Synovial Sarcoma | Not Specified | Not Specified | Significantly impaired tumor growth and abolished tumor cell invasion. |
| Bone Metastasis | Not Specified | 25 mg/kg, i.p., every other day for 12 weeks | Increased bone mineral density and cortical thickness, inhibited bone resorption.[4] |
| Table 2: Summary of In Vivo Efficacy of this compound in Preclinical Cancer Models. This table provides an overview of the observed anti-tumor effects of this compound in different xenograft models. |
Comparison with Alternatives: this compound vs. PP2
This compound is often compared to another widely used Src family kinase inhibitor, PP2. While both are ATP-competitive inhibitors, they exhibit different selectivity profiles.
| Feature | This compound | PP2 |
| Primary Targets | Broad Src family inhibitor (Yes, Lyn, Fyn, Src) | Potent inhibitor of Lck and Fyn |
| SFK Signaling in HNSCC cells | Clear SFK specific effects | No effect on SFK signaling |
| Cell Kill Efficacy (HNSCC cells) | Moderate | Minor |
| Table 3: Comparison of this compound and PP2 as Src Family Kinase Inhibitors. This table highlights the key differences in the target profile and cellular effects of this compound and another common Src inhibitor, PP2. |
The choice between this compound and other inhibitors like PP2 or dasatinib depends on the specific research question and the expression profile of Src family kinases in the experimental system. For studies requiring broad inhibition of the Src family, this compound is a suitable choice.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used to evaluate the efficacy of this compound.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific Src family kinase.
Materials:
-
Purified recombinant Src family kinase (e.g., Src, Yes, Lyn, Fyn)
-
Kinase-specific peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP ([γ-32P]ATP for radioactive detection)
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound at various concentrations
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the purified kinase and peptide substrate in the kinase reaction buffer.
-
Add this compound at a range of concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by spotting the mixture onto the filter plates and washing with phosphoric acid to remove unincorporated ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value by non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer)
-
Matrigel (optional, to enhance tumor take rate)
-
This compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, Tween-80, and saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in sterile PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at the desired dose and schedule (e.g., intraperitoneal injection daily or every other day). The control group should receive the vehicle solution.
-
Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, western blotting).
-
Calculate the percentage of tumor growth inhibition for the treated group compared to the control group.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound inhibits Src family kinases, blocking downstream signaling pathways like PI3K/Akt and Ras/MEK/ERK, ultimately reducing cell proliferation and survival.
Caption: A typical experimental workflow to evaluate the efficacy of this compound, encompassing both in vitro and in vivo studies, culminating in data analysis.
Conclusion
This compound is a well-characterized and selective inhibitor of the Src family of kinases with demonstrated efficacy in both in vitro and in vivo preclinical models. Its ability to potently inhibit key drivers of cell proliferation and survival makes it a valuable tool for cancer research and preclinical drug development. This guide provides a foundational understanding of its efficacy, comparative advantages, and the experimental methodologies required for its robust evaluation. As with any kinase inhibitor, careful consideration of its selectivity profile and potential off-target effects is essential for the accurate interpretation of experimental outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of Src family kinases by this compound increases bone mass by uncoupling bone formation from resorption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Src Kinase Inhibitors for Researchers
This guide provides a comparative analysis of prominent Src kinase inhibitors, offering a valuable resource for researchers, scientists, and drug development professionals. The information presented is collated from peer-reviewed literature, focusing on quantitative performance data and detailed experimental methodologies to aid in the objective evaluation of these compounds.
Introduction to Src Kinase and its Inhibition
Src, a non-receptor tyrosine kinase, is a proto-oncogene that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Its aberrant activation is implicated in the progression of various cancers, making it a significant target for therapeutic intervention.[1] Consequently, a number of Src family kinase inhibitors (SFKIs) have been developed, with several undergoing clinical investigation.[2][3] This guide focuses on a comparative analysis of some of the most extensively studied Src inhibitors: dasatinib, bosutinib, and saracatinib, along with other notable compounds.
Comparative Efficacy and Selectivity of Src Inhibitors
The inhibitory potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). A lower value indicates greater potency. The following tables summarize the biochemical and cellular activities of key Src inhibitors based on published data.
Biochemical Potency Against Src and Other Kinases
| Inhibitor | Src IC50/Ki (nM) | Other Notable Kinase Targets (IC50 in nM) | Reference |
| Dasatinib | <1 | Abl (<1), c-Kit (79) | [4] |
| Bosutinib | 1.2 | Abl (>1000) | [5] |
| Saracatinib (AZD0530) | 2.7 | c-Yes (4), Fyn, Lyn, Blk, Fgr, Lck (<4), Abl (30) | [4][6] |
| eCF506 | <0.5 | BRK (17.3) | [1] |
| PP2 | ~1.9 (Ki) | Highly non-selective | [7] |
| Compound 4 (Selective Probe) | 1.9 (Cellular IC50) | B-Raf, c-Raf | [7] |
| PP-121 | 14 | PDGFR (2), Hck (8), mTOR (10), VEGFR2 (12), Abl (18) | [4] |
Note: IC50 and Ki values can vary between studies depending on the specific assay conditions.
Cellular Activity in Cancer Cell Lines
The following table presents the half-maximal growth inhibition (GI50) or IC50 values of Src inhibitors in various cancer cell lines, demonstrating their effects in a cellular context.
| Inhibitor | Cell Line | GI50/IC50 (µM) | Reference |
| Dasatinib | HCT 116 (Colon) | 0.14 | [8] |
| MCF7 (Breast) | 0.67 | [8] | |
| H460 (Lung) | 9.0 | [8] | |
| Sorafenib (for comparison) | HCT 116 (Colon) | 18.6 | [8] |
| MCF7 (Breast) | 16.0 | [8] | |
| H460 (Lung) | 18.0 | [8] | |
| Compound 4 (Selective Probe) | NIH-3T3 (Non-cancer) | >100 | [7] |
| PP2 | NIH-3T3 (Non-cancer) | 17 | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the Src signaling pathway and a general workflow for evaluating Src inhibitors.
Experimental Protocols
Accurate and reproducible data are the cornerstones of scientific research. Below are detailed methodologies for key experiments cited in the comparison of Src inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol is a generalized procedure for determining the in vitro efficacy of Src inhibitors.
-
Reagents and Materials :
-
Procedure :
-
Prepare serial dilutions of the inhibitor compounds.
-
In the wells of the microtiter plate, add the kinase buffer, Src enzyme, and the peptide substrate.
-
Add the inhibitor dilutions to the respective wells. A control with no inhibitor (vehicle, e.g., DMSO) is also included.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For instance, in the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.[11]
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from the dose-response curve.
-
Cell Growth Inhibition Assay (WST-1 or MTT Assay)
This protocol outlines a common method to assess the anti-proliferative effects of Src inhibitors on cancer cell lines.
-
Reagents and Materials :
-
Cancer cell lines of interest.
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS).[7]
-
Src inhibitor compounds.
-
WST-1 or MTT reagent.
-
96-well microtiter plates.
-
Plate reader.
-
-
Procedure :
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing serial dilutions of the Src inhibitor. A vehicle control (e.g., 1% DMSO) is included.
-
Incubate the cells for a specified period, typically 48 to 72 hours.[7][8]
-
After the incubation period, add the WST-1 or MTT reagent to each well and incubate for an additional 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle control. The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[8]
-
Conclusion
The selection of an appropriate Src inhibitor for research or therapeutic development requires careful consideration of its potency, selectivity, and cellular efficacy. Dasatinib, bosutinib, and saracatinib are potent multi-kinase inhibitors with distinct selectivity profiles.[3][4][13] Newer compounds like eCF506 demonstrate high selectivity for Src, which may offer therapeutic advantages.[1] The provided data and protocols serve as a foundational guide for researchers to compare these inhibitors and design further experiments. It is important to note that the clinical efficacy of these inhibitors can be influenced by various factors, including tumor type and the presence of specific mutations.[2][13]
References
- 1. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Kinase activity assays Src and CK2 [protocols.io]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. promega.com [promega.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SU6656: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of SU6656, a potent Src family kinase inhibitor. Adherence to these guidelines, in conjunction with local regulations, is critical for maintaining a safe research environment.
Key Safety and Handling Information
This compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn when handling this compound.[1] Work should be conducted in a well-ventilated area to avoid inhaling dust or fumes.[1][2] In case of accidental contact, immediate first aid measures should be taken.[1][2]
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound, compiled from various suppliers.
| Property | Value | Source |
| Molecular Weight | 371.45 g/mol | [1][3][4][5][6] |
| Appearance | Orange to Red Crystalline Solid | [5][7] |
| Solubility in DMSO | 12 mg/mL to 100 mM | [4][5][6][7][8][9] |
| Storage Temperature (Powder) | 4°C or -20°C | [3][4][6][7][9] |
| Storage (in DMSO) | -20°C or -80°C | [3][7] |
| Stability (Stock Solutions) | Up to 2 years at -20°C | [7] |
Step-by-Step Disposal Protocol
The disposal of this compound and its containers must be conducted in strict accordance with all applicable country, federal, state, and local regulations.[1][2] The following protocol is a general guideline and should be adapted to meet specific institutional and regional requirements.
1. Waste Identification and Segregation:
- Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container designated for chemical waste.
- Liquid Waste: Solutions of this compound (e.g., in DMSO) should be collected in a separate, labeled, and sealed container for liquid chemical waste. Do not mix with other incompatible waste streams.
- Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as solid chemical waste.
2. Personal Protective Equipment (PPE):
- Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves, when handling this compound waste.
3. Spill Management:
- In the event of a spill, evacuate the area if necessary.[1][2]
- For liquid spills, absorb the material with an inert, non-combustible absorbent material such as diatomite or universal binders.[1][2]
- For solid spills, carefully sweep or scoop the material to avoid creating dust.
- Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent like alcohol.[1][2]
- Collect all cleanup materials in a sealed container for hazardous waste disposal.[2]
4. Waste Container Management:
- Ensure all waste containers are properly labeled with the chemical name ("this compound") and associated hazard symbols.
- Keep waste containers tightly closed and store them in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
5. Final Disposal:
- Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
- Do not dispose of this compound down the drain or in the regular trash.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound|330161-87-0|MSDS [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | Src | FAK | Akt | TargetMol [targetmol.com]
- 6. rndsystems.com [rndsystems.com]
- 7. reagentsdirect.com [reagentsdirect.com]
- 8. selleckchem.com [selleckchem.com]
- 9. bio-techne.com [bio-techne.com]
Safeguarding Your Research: A Comprehensive Guide to Handling SU6656
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with SU6656. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a potent Src family kinase inhibitor.[1][2] Due to its pharmacological activity, it must be handled with care to avoid potential exposure and adverse health effects. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures for handling the solid compound and solutions, and detailed disposal plans.
Personal Protective Equipment (PPE) for this compound
A comprehensive PPE strategy is the first line of defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for various handling procedures.
| Activity | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid this compound (Weighing, Aliquoting) | Safety goggles with side shields and a face shield | Double-gloving with nitrile gloves is recommended | Disposable coveralls (e.g., Tyvek®) or a dedicated lab coat with shoe covers | NIOSH-approved N95 or higher-rated particulate respirator |
| Preparing this compound Solutions (in DMSO) | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves is recommended. Nitrile gloves provide good resistance to DMSO for splash protection. | Disposable coveralls or a dedicated lab coat with shoe covers | Work should be performed in a certified chemical fume hood. A respirator is generally not required if working within a fume hood. |
| Administering this compound to Cell Cultures or Animals | Safety glasses with side shields | Nitrile gloves | Lab coat | Not typically required if performed in a biological safety cabinet or with appropriate engineering controls. |
| Cleaning & Decontamination | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Impermeable gown or apron over a lab coat | Not typically required if the area is well-ventilated. |
| Waste Disposal | Safety goggles | Heavy-duty nitrile or butyl rubber gloves | Lab coat | Not typically required. |
Operational Plan: Step-by-Step Guidance for Handling this compound
All handling of this compound, particularly in its solid form, must be conducted in a designated area, such as a certified chemical fume hood, to minimize the risk of inhalation.[3]
Preparing a Stock Solution of this compound
This protocol details the safe preparation of a stock solution from powdered this compound.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the workspace within a chemical fume hood by laying down a disposable absorbent bench liner.
-
Gather all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, solvent (e.g., DMSO), and a labeled waste container.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of powdered this compound onto weigh paper using an analytical balance.
-
Perform this step gently to avoid creating airborne dust.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the volumetric flask.
-
Slowly add the solvent to the flask, rinsing the weigh paper into the flask to ensure a complete transfer.
-
Cap the flask and gently swirl or sonicate until the compound is fully dissolved.
-
Add solvent to the final desired volume.
-
-
Labeling and Storage:
-
Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution according to the manufacturer's recommendations.
-
Disposal Plan: Managing this compound Waste
Proper disposal of potent chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance. This compound and any materials contaminated with it should be treated as hazardous or cytotoxic waste.[4][5]
Waste Segregation and Collection
-
Designated Waste Containers:
-
Use clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Containers for cytotoxic waste are often color-coded, for instance, with purple lids or bags.[6] Check your institution's specific guidelines.
-
-
Types of Waste:
-
Solid Waste: Contaminated PPE (gloves, coveralls, shoe covers), absorbent pads, weigh paper, and empty vials should be placed in a designated solid waste container.
-
Liquid Waste: Unused or leftover this compound solutions should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour this compound solutions down the drain.
-
Sharps Waste: Needles, syringes, and contaminated glass pasteur pipettes used for handling this compound solutions must be disposed of in a designated sharps container for cytotoxic waste.[5]
-
Disposal Procedure
-
Sealing Containers: Once a waste container is full, securely seal it to prevent any leakage.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," "Cytotoxic Waste," and the chemical name (this compound).
-
Storage: Store sealed waste containers in a designated and secure area away from general laboratory traffic until they are collected by your institution's environmental health and safety (EHS) department.
-
Collection: Follow your institution's procedures for the pickup and final disposal of hazardous chemical waste. This is typically done through high-temperature incineration by a certified waste management company.[5][7]
References
- 1. 3m.com [3m.com]
- 2. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. danielshealth.ca [danielshealth.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
